molecular formula C4H4O3 B1195404 Tetronic acid CAS No. 4971-56-6

Tetronic acid

Cat. No.: B1195404
CAS No.: 4971-56-6
M. Wt: 100.07 g/mol
InChI Key: JCGNDDUYTRNOFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetronic acid, systematically named 4-hydroxyfuran-2(5H)-one, is an organic compound with the molecular formula C4H4O3 and a molar mass of 100.07 g/mol . This white to light yellow crystalline solid is a γ-lactone that exhibits prototropic tautomerism, readily interconverting between its keto and enol forms, which is a fundamental aspect of its reactivity . Researchers should note that this compound has a melting point of approximately 139-143 °C (with decomposition) and is soluble in water. It is air and heat sensitive, requiring storage in a refrigerated (0-10°C) environment under inert gas . As a versatile building block in organic synthesis, this compound is a privileged scaffold for constructing complex heterocyclic systems . Its structure features multiple nucleophilic and electrophilic centers, enabling diverse reactions. It serves as a key precursor for synthesizing substituted and ring-fused furans and butenolides . Its utility is demonstrated in various reaction types, including alkylation, Michael additions, Knoevenagel condensations, and palladium-catalyzed cross-coupling reactions . Furthermore, it is a valuable substrate in multicomponent reactions (MCRs), efficient one-pot protocols for generating diverse and biologically relevant heterocyclic frameworks like pyridines and pyrimidines . The core structural motif of this compound is found in a wide range of natural products and pharmaceuticals, underpinning its significant research value . It forms the structural core of ascorbic acid (Vitamin C) and penicillic acid . Derivatives of this compound exhibit a broad spectrum of documented biological activities, making them attractive targets for medicinal chemistry research. These activities include antibiotic, antifungal, antibacterial, anti-inflammatory, analgesic, anticancer, antiepileptic, and HIV-1 protease inhibitory properties . Additionally, this scaffold is a key component in a class of pesticides, such as spirodiclofen and spiromesifen . Handling Note: This compound may cause skin and serious eye irritation. Researchers should wear appropriate protective gloves, eye protection, and clothing .

Properties

IUPAC Name

oxolane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O3/c5-3-1-4(6)7-2-3/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGNDDUYTRNOFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)COC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30902467
Record name NoName_1711
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30902467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4971-56-6
Record name Tetronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4971-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004971566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name β-oxo-γ-butyrolactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.289
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2B9NB89C0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

what are the physical properties of Tetronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Tetronic Acid

Introduction

This compound, systematically known as 4-Hydroxyfuran-2(5H)-one, is a γ-lactone with the molecular formula C4H4O3.[1] It is a fundamental chemical structure found in numerous natural products, including the well-known ascorbic acid (vitamin C) and various metabolites from fungi.[2][3] Structurally, it is characterized by a five-membered ring containing a lactone and a β-keto-enol system, which allows it to exist in two tautomeric forms: a keto form (tetrahydrofuran-2,4-dione) and a predominant enol form (4-hydroxy-2(5H)-furanone).[1][2] This structural motif is the core of a class of pesticides and serves as a versatile precursor in organic synthesis for a variety of substituted furans and butenolides.[1][2][4]

Core Physical Properties

The physical characteristics of this compound are essential for its application in drug development and chemical synthesis. The data, compiled from various sources, are presented below. It is important to note that some values, particularly for boiling point and pKa, are predicted and may vary from experimental results.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C4H4O3[1][5][6]
Molar Mass 100.07 g/mol [1][4][6]
Melting Point 135-143 °C (with decomposition)[1][4][5][7][8][9]
Boiling Point 316.03 - 324.3 °C (Predicted)[4][5][7]
Density 1.375 - 1.551 g/cm³ (Predicted)[4][5][7]
Water Solubility Soluble[5][8][10][11]
Other Solubilities Soluble in DMSO, acetonitrile, alcohol.[10][11][12] Sparingly soluble in DMSO and slightly in Methanol.[4][13]
pKa 10.67 ± 0.20 (Predicted)[4][13]
Magnetic Susceptibility (χ) -52.5·10−6 cm³/mol[1]
Appearance White to Off-White Solid[4][13]

Tautomerism and Structure

This compound readily interconverts between its keto and enol tautomers.[1][2][3] The enol form is generally considered to be the predominant tautomer.[2][3] This equilibrium is a critical aspect of its chemical reactivity and biological activity.

G cluster_0 Keto-Enol Tautomerism of this compound Keto Keto Form (Oxolane-2,4-dione) Enol Enol Form (4-Hydroxyfuran-2(5H)-one) Keto->Enol Equilibrium

Caption: Keto-Enol tautomerism of this compound.

Experimental Protocols for Physical Property Determination

The following sections outline generalized experimental methodologies for determining the key physical properties of this compound. These protocols are based on standard laboratory techniques for organic compounds.[14][15][16]

Melting Point Determination

The melting point is determined as a range, from the temperature at which the first drop of liquid appears to the temperature at which the sample is completely liquid.[14]

  • Sample Preparation: A small amount of dry, crystalline this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of approximately 3 mm.[14]

  • Measurement: The capillary tube is placed in a melting point apparatus (e.g., a Vernier Melt Station or similar device).[14] The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperatures at the beginning and end of the melting process are recorded to define the melting range.

Boiling Point Determination (Distillation Method)

Due to its high predicted boiling point and decomposition at its melting point, experimental determination of the boiling point at atmospheric pressure is challenging. A vacuum distillation would be required to determine the boiling point at a reduced pressure. The general procedure using simple distillation is as follows.[14]

  • Apparatus Setup: A simple distillation apparatus is assembled, including a round-bottom flask, a condenser, a thermometer placed correctly at the vapor outlet, and a collection flask.[14]

  • Procedure: The this compound sample is placed in the round-bottom flask. The liquid is heated, and the temperature is monitored.

  • Data Recording: The boiling point is the stable temperature recorded on the thermometer when the vapor is continuously bathing the thermometer bulb and condensing into the collection flask.[14]

Solubility Determination

Qualitative solubility tests determine the miscibility of a substance in various solvents.[16]

  • Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a test tube.

  • Solvent Addition: A measured volume of the chosen solvent (e.g., 1 mL of water, ethanol, or DMSO) is added to the test tube.[16]

  • Observation: The mixture is agitated. The substance is classified as "soluble" if it dissolves completely, "sparingly soluble" if some but not all dissolves, and "insoluble" if it does not appear to dissolve.[16] This process is repeated with a panel of different solvents to create a solubility profile.

G cluster_workflow Workflow for Physical Property Characterization Sample Obtain Pure This compound Sample Melting Determine Melting Point (Capillary Method) Sample->Melting Boiling Determine Boiling Point (Vacuum Distillation) Sample->Boiling Solubility Assess Solubility (Panel of Solvents) Sample->Solubility Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Melting->Spectroscopy Boiling->Spectroscopy Solubility->Spectroscopy Data Compile & Analyze Data Spectroscopy->Data

Caption: General experimental workflow for characterization.

Spectroscopic and Other Properties

Spectroscopic data is crucial for structural elucidation and confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR data is used to determine the carbon-hydrogen framework of a molecule. While specific peak assignments for this compound require the original spectral data, databases confirm the availability of 13C NMR spectra for this compound.[17]

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present.[18][19] For this compound, characteristic peaks would include those for the O-H stretch (enol), C=O stretch (lactone and ketone), and C=C stretch (enol).

  • Mass Spectrometry (MS): Electron-Impact Mass Spectrometry (EI-MS) is used to determine the molecular mass and fragmentation patterns, which can confirm the molecular formula.[18][19] Studies have identified this compound and its derivatives in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS).[20]

References

An In-depth Technical Guide on the Core Chemical Structure and Tautomerism of Tetronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tetronic Acid

This compound, a γ-lactone with the molecular formula C4H4O3, is a fundamental scaffold in a vast array of natural products and synthetically important molecules.[1][2] Its core structure, a 4-hydroxy-2(5H)-furanone ring, is the foundation for numerous compounds with significant biological activities.[3][4] This versatile building block is a key component in natural products such as the antibiotic abyssomicins, the well-known ascorbic acid (Vitamin C), and the mycotoxin penicillic acid.[1][3] The this compound motif is also central to a class of insecticides, including spirodiclofen and spiromesifen.[1][3] Its prevalence in biologically active molecules has made it a subject of intense research in medicinal chemistry and drug development for over a century.[3] this compound derivatives have shown a wide spectrum of therapeutic potential, including anti-inflammatory, anticancer, anti-HIV, antibiotic, and antifungal properties.[4][5]

Chemical Structure and Properties

This compound is a crystalline solid at room temperature.[3] It is classified as a vinylogous acid, where the acidic proton is part of an enol system conjugated with a carbonyl group. This structural feature is responsible for its acidic nature.

Core Structure and Nomenclature

The systematic IUPAC name for this compound is 4-hydroxyfuran-2(5H)-one.[1] However, it is also known by several other names, including 2,4(3H,5H)-furandione, 3-hydroxybutenolide, and β-oxo-γ-butyrolactone.[1][6] The core of this compound is a five-membered lactone ring containing a ketone and an enolizable proton.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC4H4O3[1][2]
Molar Mass100.07 g/mol [2][6]
Melting Point141–143 °C (decomposes)[1]
CAS Number541-57-1 (Enol form), 4971-56-6 (Keto form)[1]
pKa~3.76
AppearanceCrystalline solid[3]

Tautomerism of this compound

A critical aspect of this compound's chemistry is its ability to exist in different tautomeric forms. Tautomers are constitutional isomers that readily interconvert, and in the case of this compound, this involves the migration of a proton and the shifting of double bonds.[1] The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and the presence of substituents.[7][8]

Keto-Enol Tautomerism

This compound primarily exists in an equilibrium between a keto form and an enol form.[1][9] The enol form is generally the predominant and more stable tautomer.[3] This stability is attributed to the formation of a conjugated system involving the double bond and the carbonyl group, which delocalizes electron density.[10]

Keto-enol tautomerism of this compound.
Other Tautomeric Forms

While the keto and the primary enol forms are the most significant, other minor tautomeric structures can also exist in equilibrium, particularly in the gas phase or under specific solvent conditions.[11][12] These include an exo-enol form and a dienol form. However, their contribution to the overall equilibrium is generally negligible.

Experimental Protocols for Tautomerism Analysis

The study of keto-enol tautomerism often relies on spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being a particularly powerful tool.[7][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the relative concentrations of the keto and enol tautomers of this compound in different deuterated solvents.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (typically 5-10 mg/mL) in various deuterated solvents (e.g., CDCl3, DMSO-d6, Acetone-d6, D2O).

  • ¹H NMR Spectroscopy:

    • Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).

    • Identify the characteristic signals for each tautomer. The enol form will typically show a vinyl proton signal, while the keto form will exhibit signals for the CH2 group.

    • Integrate the respective signals corresponding to the enol and keto forms.

  • Data Analysis:

    • Calculate the mole fraction of each tautomer from the integrated peak areas.

    • The equilibrium constant (K_enol = [enol]/[keto]) can be determined from the ratio of the integrals.

  • ¹³C NMR Spectroscopy:

    • Acquire ¹³C NMR spectra to further confirm the presence of both tautomers by observing the distinct chemical shifts for the carbonyl and vinyl carbons in the enol form, and the carbonyl and methylene carbons in the keto form.

Expected Observations: The ratio of the tautomers is expected to vary with the polarity and hydrogen-bonding capability of the solvent.[7][8] In non-polar aprotic solvents, the enol form is generally favored due to the stability gained from intramolecular hydrogen bonding. In polar protic solvents, the keto form may be more stabilized through intermolecular hydrogen bonding with the solvent.

SolventPredominant TautomerRationale
Chloroform-d (CDCl3)EnolIntramolecular H-bonding stabilizes the enol form.[14]
Dimethyl sulfoxide-d6 (DMSO-d6)Enol/Keto MixtureSolvent polarity and H-bond accepting ability influence the equilibrium.[7]
Deuterium oxide (D2O)KetoStrong intermolecular H-bonding with water favors the keto tautomer.[14]

Synthesis of this compound

Several synthetic routes to this compound and its derivatives have been developed, reflecting its importance as a synthetic intermediate.

Dieckmann Condensation

A common and versatile method for synthesizing the this compound ring is the intramolecular Dieckmann condensation of γ-acyloxy-β-keto esters.[15][16]

Dieckmann_Condensation start γ-Acyloxy-β-keto ester intermediate Enolate Intermediate start->intermediate Base (e.g., NaOEt) product This compound Derivative intermediate->product Intramolecular Cyclization product->product Tautomerization caption Dieckmann condensation for this compound synthesis. Signaling_Pathway cluster_drug Drug Action cluster_pathway Cellular Signaling cluster_response Biological Response drug This compound Derivative receptor Cell Surface Receptor drug->receptor Inhibition kinase_cascade Kinase Cascade receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression response e.g., Apoptosis, Reduced Inflammation gene_expression->response caption Hypothetical signaling pathway modulation.

References

The Discovery and Enduring Legacy of Tetronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Keystone in Natural Products and Medicinal Chemistry

Opening Statement

Since its discovery over a century ago, tetronic acid, a seemingly simple γ-lactone, has emerged as a pivotal structural motif in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of this compound, tailored for researchers, scientists, and drug development professionals. It delves into the key experimental protocols for its synthesis, presents a compilation of its physicochemical and biological data, and explores the molecular signaling pathways through which its derivatives exert their therapeutic effects.

I. Discovery and Historical Milestones

The journey of this compound began in 1896 when German chemists Wolffe and Schwabe first reported its existence.[1][2][3][4] Their seminal work, published in the Berichte der deutschen chemischen Gesellschaft, laid the foundation for over a century of research into this fascinating class of compounds.[1][2][3][4]

Initially, the exploration of this compound chemistry was a gradual process. However, the mid-20th century witnessed a surge in interest, largely propelled by the discovery of naturally occurring this compound derivatives with potent biological activities. A significant breakthrough in its synthesis was the application of the Dieckmann condensation, a base-catalyzed intramolecular cyclization of diesters, which provided a more efficient route to the this compound core.[5] This development paved the way for the synthesis and investigation of a multitude of substituted tetronic acids.

Many natural products, including the well-known ascorbic acid (Vitamin C) and the antibiotic penicillic acid, contain the this compound scaffold.[6][7] This recurring motif in nature hinted at its evolutionary selection for specific biological functions and spurred further investigation into its medicinal potential.

II. Physicochemical Properties and Spectroscopic Data

This compound (4-hydroxy-2(5H)-furanone) is a crystalline solid that exists in tautomeric equilibrium between its enol and keto forms, with the enol form generally predominating.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular FormulaC₄H₄O₃[8]
Molar Mass100.07 g/mol [8]
Melting Point141–143 °C (decomposes)[6]
pKa3.76
Table 2: Spectroscopic Data of this compound
SpectroscopyKey Peaks/SignalsReference(s)
¹H NMR Signals corresponding to the methylene and vinyl protons.[9]
¹³C NMR Resonances for the carbonyl, enolic, and methylene carbons.[5][10]
IR (Infrared) Strong absorption bands for the C=O (lactone and keto) and C=C (enol) groups.[8][11][12][13]
MS (Mass Spec.) Molecular ion peak (M+) at m/z 100, with characteristic fragmentation patterns.[8][14][15]

III. Key Synthetic Methodologies: Experimental Protocols

The synthesis of the this compound core has been approached through various strategies. Below are detailed protocols for two historically significant and widely employed methods.

A. Synthesis via Dieckmann Condensation of an Acyloxyacetate Ester

This method involves the intramolecular cyclization of a diester, a classic approach to forming the this compound ring.

Experimental Protocol:

  • Preparation of the Diester Intermediate: A glycolic acid ester is reacted with an acetyl halide (e.g., acetyl chloride) in the presence of a non-protonic organic solvent (e.g., dichloromethane, tetrahydrofuran) and an acid scavenger (e.g., triethylamine, pyridine) at a temperature between 0°C and 30°C. The resulting 2-acetoxyacetate ester is purified by extraction and solvent removal.[16]

  • Dieckmann Condensation: The purified 2-acetoxyacetate ester is then subjected to an intramolecular Dieckmann condensation under basic conditions. A strong base, such as sodium ethoxide or potassium tert-butoxide, is used in an anhydrous solvent like ethanol or tert-butanol. The reaction mixture is typically stirred at room temperature until completion.[5][16]

  • Workup and Purification: The reaction is quenched by the addition of acid. The crude this compound is then extracted into an organic solvent, and the solvent is removed under reduced pressure. The final product is purified by recrystallization.[16]

B. Synthesis from Ethyl Acetoacetate

This approach utilizes the readily available starting material, ethyl acetoacetate.

Experimental Protocol:

  • γ-Halogenation: Ethyl acetoacetate is first brominated at the γ-position using a suitable brominating agent.[17]

  • Hydrolysis and Cyclization: The resulting γ-bromo-acetoacetate is then subjected to hydrolysis and cyclization in an aqueous solution of a strong base, such as sodium hydroxide. The reaction mixture is heated to promote the intramolecular cyclization to form the this compound ring.[17]

  • Acidification and Isolation: The reaction mixture is cooled and then acidified with a mineral acid (e.g., HCl) to precipitate the this compound. The product is collected by filtration, washed, and dried.[17]

IV. Biological Activities and Therapeutic Potential

This compound and its derivatives have demonstrated a remarkable range of biological activities, making them attractive scaffolds for drug discovery.

Table 3: Summary of Biological Activities of this compound Derivatives
Biological ActivityExamples of DerivativesReported Potency (IC₅₀/MIC)Reference(s)
Anticancer Various substituted tetronic acidsIC₅₀ values in the micromolar range against various cancer cell lines (e.g., MCF-7, MDA-MB-231, PC-3, HCT-116).[10][18][19][20][21]
Antibacterial Gregatins, Thiotetronic acidsMIC values ranging from <1 µg/mL to >512 µg/mL against Gram-positive and Gram-negative bacteria.[22][23][24][25][26]
Antifungal Various substituted tetronic acidsMIC values against various fungal strains.[24][25]
Anti-inflammatory 3-Aryl tetronic acidsInhibition of inflammatory mediators.[27]
Antiviral Tetramic acid derivativesInhibition of viral proteases.[22]
Insecticidal Spirodiclofen, SpiromesifenEffective against various insect pests.[6]

V. Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their ability to modulate key cellular signaling pathways.

A. Anticancer Activity: Targeting Pro-survival Pathways

Several studies suggest that the anticancer effects of this compound derivatives are mediated through the inhibition of critical pro-survival signaling pathways that are often dysregulated in cancer.

anticancer_pathway This compound Derivative This compound Derivative PI3K PI3K This compound Derivative->PI3K Inhibition STAT3 STAT3 This compound Derivative->STAT3 Inhibition Growth Factor Receptor Growth Factor Receptor Growth Factor Receptor->PI3K Growth Factor Receptor->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival STAT3->Proliferation STAT3->Survival Angiogenesis Angiogenesis STAT3->Angiogenesis anti_inflammatory_pathway This compound Derivative This compound Derivative IKK IKK This compound Derivative->IKK Inhibition Inflammatory Stimuli Inflammatory Stimuli TLR4 TLR4 Inflammatory Stimuli->TLR4 TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription

References

An In-depth Technical Guide to the Natural Sources and Isolation of Tetronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetronic acid and its derivatives represent a diverse class of naturally occurring five-membered lactones that have garnered significant attention in the fields of chemistry and pharmacology. Possessing a core 4-hydroxy-2(5H)-furanone structure, these compounds exhibit a wide array of biological activities, including antibiotic, antiviral, antifungal, and anticancer properties. Their structural diversity, stemming from various substitutions on the this compound scaffold, makes them a fertile ground for the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the natural sources of this compound derivatives, detailed protocols for their isolation and purification, and an exploration of their known biological signaling pathways.

Natural Sources of this compound Derivatives

This compound derivatives are biosynthesized by a wide range of organisms, from bacteria and fungi to marine invertebrates. Fungi, in particular, are a prolific source of these compounds.

Fungal Sources

Fungi, including various species of Aspergillus, Penicillium, and Cephalosporium, are well-documented producers of a variety of this compound derivatives. These microorganisms can be isolated from diverse environments, such as soil and marine sediments.

Compound NameProducing Organism(s)Natural Source HabitatReference(s)
Terrestric Acid Penicillium sp., Penicillium crustosumSoil[1][2]
Gregatins (A, B, D) Aspergillus panamensis, Cephalosporium gregatumSoil, Plant Pathogen[3]
R-Hexitronic Acid Soil fungus FG9RKSoil[4]
Penicillic Acid Penicillium speciesFood contaminant[5]
Marine Sources

The marine environment is another rich reservoir of unique this compound derivatives, often produced by sponges and their associated microorganisms.

Compound NameProducing Organism(s)Natural Source HabitatReference(s)
Dactyltronic Acids Dactylospongia elegans (Sponge)Marine[5]
Various Bioactive Metabolites Bacteria associated with Callyspongia crassa (Sponge)Marine (Red Sea)[4]
Bioactive Compounds Sigmadocia fibulata (Sponge)Marine (Indian Ocean)[6]

Isolation and Purification of this compound Derivatives

The isolation of this compound derivatives from their natural sources typically involves a multi-step process encompassing fermentation (for microbial sources), extraction, and chromatographic purification. The following sections provide detailed experimental protocols for the isolation of representative this compound derivatives.

General Experimental Workflow for Fungal Metabolites

The isolation of this compound derivatives from fungal cultures generally follows a standardized workflow. This process begins with the cultivation of the fungus, followed by extraction of the secondary metabolites and subsequent purification using various chromatographic techniques.

Fungal_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fungal_Culture Fungal Culture Liquid_Solid_Medium Liquid or Solid Medium Fungal_Culture->Liquid_Solid_Medium Inoculation Incubation Incubation Liquid_Solid_Medium->Incubation Growth Phase Harvest Harvest Biomass & Supernatant Incubation->Harvest Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvest->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography HPLC HPLC Column_Chromatography->HPLC Fractionation Pure_Compound Pure this compound Derivative HPLC->Pure_Compound

General workflow for fungal metabolite isolation.
Detailed Protocol: Isolation of Gregatins from Aspergillus panamensis[3]

1. Fermentation:

  • Aspergillus panamensis (CBS 120.45) is cultivated on a medium with a high carbon and low nitrogen content to promote the production of secondary metabolites.

2. Extraction:

  • After a suitable incubation period, the culture broth and mycelium are separated.

  • The broth is extracted with an organic solvent such as ethyl acetate.

  • The mycelium is also extracted with an organic solvent.

  • The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

3. Purification:

  • The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane, ethyl acetate, and methanol) to separate the components based on polarity.

  • Fractions containing the gregatins are identified by thin-layer chromatography (TLC) and bioassays.

  • Further purification of the active fractions is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column. A typical mobile phase would be a gradient of acetonitrile in water.

  • The purity of the isolated gregatins (A, B, and D) is confirmed by analytical HPLC, and their structures are elucidated using spectroscopic methods such as NMR and mass spectrometry.

Detailed Protocol: Isolation of Terrestric Acid from Penicillium crustosum[1][2]

1. Fermentation:

  • Penicillium crustosum is grown in a suitable liquid or solid medium. For example, Czapek Yeast Autolysate agar (CYA) or Malt Extract Agar (MEA) can be used for solid-state fermentation.

2. Extraction:

  • The fungal culture (mycelium and agar) is extracted exhaustively with a solvent like ethyl acetate.

  • The solvent is then evaporated to dryness to obtain the crude extract.

3. Purification:

  • The crude extract is fractionated using vacuum liquid chromatography (VLC) on silica gel.

  • Fractions are eluted with solvent mixtures of increasing polarity.

  • Fractions showing the presence of terrestric acid (monitored by TLC) are combined.

  • The combined fractions are further purified by size-exclusion chromatography on Sephadex LH-20, eluting with methanol.

  • Final purification is achieved by semi-preparative HPLC on a C18 column to yield pure terrestric acid.

Quantitative Data

The yield of this compound derivatives can vary significantly depending on the producing organism, fermentation conditions, and extraction and purification methods.

CompoundSource OrganismYieldReference
Gregatin AAspergillus panamensisNot explicitly quantified in the provided search results.[3]
Terrestric AcidPenicillium crustosumNot explicitly quantified in the provided search results.[1]
R-Hexitronic AcidSoil fungus FG9RKNot explicitly quantified in the provided search results.[4]

Note: The provided search results did not contain specific quantitative yield data for these compounds. Researchers should refer to the primary literature for detailed information on yields.

Spectroscopic Data

Structural elucidation of this compound derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Representative ¹H and ¹³C NMR Data for the this compound Core:

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ)
C-2 (C=O)~170-180-
C-3 (C-O)~100-110-
C-4 (C=O)~190-200-
C-5VariableVariable

Note: Chemical shifts are highly dependent on the specific substituents on the this compound ring and the solvent used for analysis. The data presented here are approximate ranges. For detailed and specific NMR data for compounds like R-Hexitronic acid and gregatins, consulting the primary research articles is essential.

Mass Spectrometry Fragmentation:

The fragmentation patterns of this compound derivatives in mass spectrometry can provide valuable structural information. Common fragmentation pathways involve cleavage of the side chains and rearrangements of the lactone ring. The specific fragmentation will depend on the ionization method used (e.g., Electron Impact or Electrospray Ionization) and the structure of the molecule.

Signaling Pathways and Mechanisms of Action

Several this compound derivatives have been shown to interfere with specific biological pathways, highlighting their potential as therapeutic agents.

Inhibition of Quorum Sensing by Gregatins

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. This system is crucial for virulence factor production and biofilm formation in many pathogenic bacteria, such as Pseudomonas aeruginosa. Gregatins have been identified as inhibitors of this pathway.

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Cell AHL_Synthase AHL Synthase (e.g., LuxI) AHL Acyl-Homoserine Lactone (AHL) (Autoinducer) AHL_Synthase->AHL produces Receptor AHL Receptor (e.g., LuxR) AHL->Receptor binds to AHL_out AHL (extracellular) AHL->AHL_out Virulence_Genes Virulence Genes Receptor->Virulence_Genes activates Biofilm_Formation Biofilm Formation Receptor->Biofilm_Formation activates Gregatins Gregatins Gregatins->Receptor inhibit

Inhibition of Quorum Sensing by Gregatins.

The proposed mechanism involves the gregatin molecule interfering with the binding of the acyl-homoserine lactone (AHL) signal molecule to its cognate receptor protein (e.g., LuxR). This inhibition prevents the activation of downstream genes responsible for virulence and biofilm formation, thereby attenuating the pathogenicity of the bacteria without directly killing them, which may reduce the selective pressure for resistance development.

Inhibition of Fatty Acid Synthase

Fatty acid synthesis is an essential metabolic pathway in bacteria and is a validated target for antibiotics. Some this compound derivatives have been shown to inhibit key enzymes in this pathway.

Fatty_Acid_Synthase_Inhibition cluster_pathway Bacterial Fatty Acid Synthesis (FAS II) Acetyl_CoA Acetyl-CoA Condensation Condensation (FabH, FabB/F) Acetyl_CoA->Condensation Malonyl_ACP Malonyl-ACP Malonyl_ACP->Condensation Reduction1 Reduction (FabG) Condensation->Reduction1 Dehydration Dehydration (FabZ/A) Reduction1->Dehydration Reduction2 Reduction (FabI) Dehydration->Reduction2 Elongated_Acyl_ACP Elongated Acyl-ACP Reduction2->Elongated_Acyl_ACP Fatty_Acids Fatty Acids Elongated_Acyl_ACP->Fatty_Acids Tetronic_Acid_Derivatives This compound Derivatives Tetronic_Acid_Derivatives->Condensation inhibit

Inhibition of Fatty Acid Synthase by this compound Derivatives.

The bacterial fatty acid synthesis (FAS II) pathway involves a series of enzymatic reactions to elongate acyl chains. Certain this compound derivatives can act as inhibitors of the condensation enzymes (e.g., FabH, FabB/F), which are crucial for the initial steps of fatty acid chain elongation. By blocking this pathway, these compounds disrupt the production of essential fatty acids required for bacterial membrane synthesis and other vital cellular processes, leading to bacterial growth inhibition.

Conclusion

This compound derivatives represent a structurally diverse and biologically significant class of natural products. Their widespread occurrence in various natural sources, particularly in fungi and marine organisms, underscores the vast potential for the discovery of new and potent therapeutic agents. The successful isolation and characterization of these compounds, guided by detailed experimental protocols, are critical first steps in the drug discovery pipeline. Furthermore, a deeper understanding of their mechanisms of action and their interactions with biological signaling pathways will be instrumental in the rational design and development of novel drugs targeting a range of diseases. This guide serves as a foundational resource for researchers dedicated to exploring the rich chemical and pharmacological landscape of this compound derivatives.

References

Spectroscopic Analysis of Tetronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Tetronic acid (also known as 2,4(3H,5H)-furandione), a key heterocyclic compound and a structural motif in various natural products. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, presented in a clear, tabular format for easy reference and comparison. Furthermore, it outlines detailed experimental protocols for each technique and visualizes key processes using Graphviz diagrams.

Introduction to this compound

This compound is a γ-butyrolactone derivative with the chemical formula C₄H₄O₃. Its structure consists of a five-membered ring containing an ester linkage and a ketone group. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. Spectroscopic analysis is fundamental to the structural elucidation and characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound is relatively simple, exhibiting two distinct signals corresponding to the two methylene (CH₂) groups in the ring. The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆ [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.95Singlet2HH-5
~4.66Singlet2HH-3

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. The appearance of singlets for both methylene groups is due to the absence of adjacent protons, resulting in no spin-spin coupling.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum of this compound displays three signals corresponding to the four carbon atoms in the molecule, with two carbons being chemically equivalent.

Table 2: ¹³C NMR Spectroscopic Data for this compound [2]

Chemical Shift (δ) ppmAssignment
~170-175C-2 (Ester Carbonyl)
~205-210C-4 (Ketone Carbonyl)
~70-75C-5 (Methylene adjacent to ether oxygen)
~35-40C-3 (Methylene adjacent to ketone)

Note: The chemical shifts are approximate and can vary based on the solvent. The carbonyl carbons are significantly deshielded and appear downfield.

Experimental Protocol for NMR Spectroscopy[3]

A general protocol for obtaining NMR spectra of a solid organic compound like this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

  • Transfer: Filter the solution into a 5 mm NMR tube using a pipette with a cotton or glass wool plug to remove any particulate matter. The final solution height in the tube should be around 4-5 cm.

  • Instrumentation: Place the NMR tube into the spectrometer's probe.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Shim the magnetic field to achieve optimal homogeneity and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and acquiring 8-16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopy Data

The IR spectrum of this compound shows characteristic absorption bands for the carbonyl groups and the C-O bonds of the lactone ring.

Table 3: Characteristic IR Absorption Bands for this compound [3][4]

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~1760StrongC=O stretch (γ-lactone, ester)
~1720StrongC=O stretch (ketone)
~1200-1000StrongC-O stretch (ester)
~2900-3000MediumC-H stretch (alkane)

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (solid or solution).

Experimental Protocol for FTIR Spectroscopy (Solid Sample)[6][7][8]

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.

ATR Method:

  • Instrument Setup: Ensure the ATR crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the IR spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

KBr Pellet Method:

  • Sample Preparation: Grind 1-2 mg of this compound with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.

  • Spectrum Acquisition: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound (C₄H₄O₃), the molecular weight is 100.07 g/mol .[1]

Mass Spectrometry Data

In electron ionization (EI) mass spectrometry, this compound will undergo fragmentation. The mass spectrum will show a molecular ion peak (M⁺) and several fragment ion peaks.

Table 4: Expected Mass Spectrometry Fragmentation Data for this compound [1]

m/zProposed Fragment Ion
100[C₄H₄O₃]⁺ (Molecular Ion)
72[M - CO]⁺
56[M - CO₂]⁺
43[CH₃CO]⁺
42[CH₂=C=O]⁺ (Ketene)
Experimental Protocol for Mass Spectrometry (Electron Ionization)[9][10][11]
  • Sample Introduction: Introduce a small amount of the volatile this compound sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized by heating in a vacuum.

  • Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a radical cation (molecular ion, M⁺).

  • Fragmentation: The high internal energy of the molecular ions causes them to fragment into smaller, charged ions and neutral radicals.

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Visualization of Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the general workflow of spectroscopic analysis and a plausible fragmentation pathway for this compound in mass spectrometry.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Purified this compound Dissolve Dissolve in Deuterated Solvent (for NMR) Sample->Dissolve Prepare_Solid Prepare Solid Sample (ATR/KBr for IR) Sample->Prepare_Solid MS Mass Spectrometer (EI) Sample->MS NMR NMR Spectrometer (¹H & ¹³C) Dissolve->NMR IR FTIR Spectrometer Prepare_Solid->IR NMR_Data Acquire FID Process (FT, Phase) NMR->NMR_Data IR_Data Acquire Interferogram Process (FT) IR->IR_Data MS_Data Acquire Mass Spectrum MS->MS_Data Structure Determine Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

Tetronic_Acid_Fragmentation M This compound C₄H₄O₃ m/z = 100 frag1 [M - CO]⁺ C₃H₄O₂ m/z = 72 M:f2->frag1:f0 - CO frag2 [M - CO₂]⁺ C₃H₄O m/z = 56 M:f2->frag2:f0 - CO₂ frag4 [CH₂=C=O]⁺ C₂H₂O m/z = 42 frag1:f2->frag4:f0 - CH₂O frag3 [CH₃CO]⁺ C₂H₃O m/z = 43 frag2:f2->frag3:f0 - CH

Caption: Proposed mass spectral fragmentation pathway for this compound.

References

An In-Depth Technical Guide to Tetronic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, tetronic acid and its derivatives represent a significant class of compounds with a broad spectrum of biological activities. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and biological significance, with a focus on its therapeutic potential.

Core Chemical Identifiers and Nomenclature

This compound is a γ-lactone that exists in equilibrium between its keto and enol tautomers. This tautomerism is crucial to its chemical reactivity and biological activity.

TautomerCAS NumberIUPAC Nomenclature
Keto Form4971-56-6oxolane-2,4-dione
Enol Form541-57-14-hydroxyfuran-2(5H)-one

The this compound scaffold is a key structural motif in numerous natural products, including the well-known ascorbic acid (Vitamin C) and various antibiotics.[1][2]

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. A common and effective method is the Dieckmann condensation, an intramolecular cyclization of a diester.

Experimental Protocol: Synthesis of this compound via Dieckmann Condensation

This protocol outlines a general procedure for the synthesis of the core this compound ring.

Materials:

  • Glycolic acid ester

  • Acetyl halide (e.g., acetyl chloride)

  • An appropriate base (e.g., sodium ethoxide, potassium tert-butoxide)

  • Anhydrous organic solvent (e.g., toluene, THF)

  • Acid for workup (e.g., hydrochloric acid)

Procedure:

  • Preparation of 2-acetoxyacetate: In a reaction vessel, dissolve the glycolic acid ester in an anhydrous organic solvent. Cool the solution to 0°C.

  • Slowly add the acetyl halide to the cooled solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Remove the solvent under reduced pressure. The resulting crude product is the 2-acetoxyacetate intermediate.

  • Dieckmann Condensation: Dissolve the crude 2-acetoxyacetate in an anhydrous solvent.

  • Add a strong base (e.g., sodium ethoxide) to the solution to initiate the intramolecular condensation.

  • The reaction mixture is typically refluxed for several hours until the cyclization is complete.

  • After cooling, the reaction is quenched by the addition of an acid.

  • The product is then extracted using an organic solvent, and the solvent is evaporated to yield crude this compound.

  • The crude product can be purified by recrystallization or column chromatography.

Biological Activity of this compound Derivatives

Derivatives of this compound have demonstrated a wide array of biological activities, making them attractive candidates for drug discovery programs. Their activities include antibacterial, antifungal, anticancer, and anti-inflammatory properties.

Antibacterial Activity

A significant number of this compound derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action for some of these derivatives has been identified as the inhibition of bacterial fatty acid synthesis (FASII), a pathway essential for bacterial survival and distinct from the fatty acid synthesis pathway in mammals.

FASII_Inhibition cluster_synthesis Bacterial Fatty Acid Synthesis (FASII) Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acyl Carrier Protein (ACP) Acyl Carrier Protein (ACP) Elongation Cycle Elongation Cycle Fatty Acids Fatty Acids Cell Membrane Biosynthesis Cell Membrane Biosynthesis Fatty Acids->Cell Membrane Biosynthesis Tetronic_Acid_Derivative Thiothis compound Derivative Tetronic_Acid_Derivative->Elongation Cycle Inhibition Bacterial Viability Bacterial Viability Cell Membrane Biosynthesis->Bacterial Viability

Mechanism of Antibacterial Action

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives against various bacterial strains.

CompoundGram-Positive BacteriaMIC (µg/mL)Gram-Negative BacteriaMIC (µg/mL)
Agglomerin AC. difficile3.13E. limosum6.25
S. constellatus3.13B. fragilis3.13
TetronomycinB. subtilis< 0.3--
Tetrocarcin AB. subtilis0.1E. coli> 100
S. aureus20P. aeruginosa> 100
Abyssomycin CMRSA4--
VRSA13--
Anticancer Activity

Certain derivatives of this compound have also been investigated for their cytotoxic effects against various cancer cell lines. The 50% inhibitory concentration (IC50) values for some of these compounds are presented below.

CompoundCell LineCancer TypeIC50 (µM)
Derivative 6gMCF-7Breast6.67
HeLaCervical4.49
DU-145Prostate10.38
Derivative 6hMCF-7Breast7.32
HeLaCervical6.87
DU-145Prostate15.40
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a this compound derivative.

Materials:

  • This compound derivative stock solution

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Incubator

Procedure:

  • Serial Dilution: Prepare serial twofold dilutions of the this compound derivative stock solution in the broth medium across the wells of a 96-well plate.

  • Inoculum Preparation: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the this compound derivative that completely inhibits visible bacterial growth.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Compound Stock Solution Dilution Serial Dilution in 96-Well Plate Stock->Dilution Bacteria Bacterial Culture (Log Phase) Inoculation Inoculation with Standardized Bacteria Bacteria->Inoculation Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Readout Visual Inspection for Bacterial Growth Incubation->Readout MIC Determine MIC Readout->MIC

Antimicrobial Susceptibility Testing Workflow

Quantitative Structure-Activity Relationship (QSAR)

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for the rational design of more potent and selective drugs. Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate variations in the chemical structure with changes in biological activity.

A typical QSAR workflow involves the following steps:

  • Data Collection: A dataset of this compound derivatives with their corresponding biological activities (e.g., MIC or IC50 values) is compiled.

  • Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, and hydrophobic parameters.

  • Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity.

  • Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

  • Interpretation and Application: The validated model is used to predict the activity of new, untested derivatives and to provide insights into the structural features that are important for activity.

QSAR_Workflow Dataset Dataset of this compound Derivatives and Activities Descriptors Calculate Molecular Descriptors Dataset->Descriptors Model Develop QSAR Model (e.g., MLR, Machine Learning) Descriptors->Model Validation Validate Model (Internal and External) Model->Validation Design Rational Drug Design Model->Design Prediction Predict Activity of New Derivatives Validation->Prediction Prediction->Design

QSAR Logical Workflow

This technical guide provides a foundational understanding of this compound and its derivatives for professionals in the field of drug discovery and development. The diverse biological activities and the potential for chemical modification make this class of compounds a promising area for future research and therapeutic innovation.

References

Solubility Profile of Tetronic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetronic acid, a γ-lactone with the molecular formula C₄H₄O₃, serves as a crucial building block in the synthesis of various heterocyclic compounds with significant medicinal applications. Its solubility in different organic solvents is a critical parameter for its use in synthesis, formulation, and various analytical procedures. This technical guide provides a summary of the known solubility characteristics of this compound in common organic solvents and outlines a general experimental protocol for its quantitative determination.

Qualitative Solubility of this compound

Based on available data, this compound exhibits solubility in a range of polar organic solvents. The following table summarizes the qualitative solubility of this compound. It is important to note that "soluble" is a qualitative term and does not provide information on the extent of solubility.

SolventIUPAC NameQualitative SolubilitySource(s)
Dimethyl Sulfoxide (DMSO)Dimethyl sulfoxideSoluble, Sparingly Soluble[1][2][3]
AcetonitrileAcetonitrileSoluble[1][3]
Alcohol-Soluble[1][3]
MethanolMethanolSlightly Soluble[2]

Experimental Protocol for Quantitative Solubility Determination

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Equilibrate the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C, 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a pre-warmed pipette to avoid precipitation.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

  • Quantification:

    • Determine the concentration of this compound in the filtered solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

    • For HPLC analysis, a calibration curve of this compound in the respective solvent should be prepared.

    • For UV-Vis analysis, the molar absorptivity of this compound at a specific wavelength in the solvent needs to be determined.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L, based on the measured concentration and the volume of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis start Start add_excess Add excess this compound to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature add_excess->equilibrate settle Allow Excess Solid to Settle equilibrate->settle withdraw Withdraw Supernatant settle->withdraw filter Filter Supernatant withdraw->filter quantify Quantify Concentration (HPLC/UV-Vis) filter->quantify calculate Calculate Solubility quantify->calculate end_node End calculate->end_node

Caption: Workflow for determining the solubility of this compound.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors, including:

  • Polarity of the Solvent: this compound, being a polar molecule, is generally more soluble in polar solvents. The qualitative data supports this, with solubility observed in polar solvents like DMSO and acetonitrile.

  • Temperature: The solubility of solids in liquids generally increases with temperature, although there are exceptions. Quantitative studies at different temperatures are necessary to establish this relationship for this compound.

  • Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly impact the solubility of this compound, which has a hydroxyl group and carbonyl groups capable of participating in hydrogen bonding.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While qualitative data indicates its solubility in several polar organic solvents, there is a clear need for quantitative studies to provide researchers, scientists, and drug development professionals with the precise data required for their work. The outlined experimental protocol offers a standardized approach to generate this valuable information. Further research into the quantitative solubility of this compound at various temperatures and in a broader range of solvents is highly recommended.

References

The Potent World of Naturally Occurring Tetronic Acids: A Deep Dive into Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Naturally occurring tetronic acids, a class of heterocyclic compounds characterized by a β-keto-γ-butyrolactone core, have emerged as a focal point in natural product research. Possessing a broad spectrum of potent biological activities, these compounds, isolated from diverse sources such as fungi, bacteria, and marine organisms, represent a promising frontier in the quest for novel therapeutic agents. This technical guide provides a comprehensive overview of the multifaceted biological activities of these fascinating molecules, with a focus on their quantitative effects, the experimental methodologies used to elucidate them, and the underlying molecular mechanisms.

A Spectrum of Biological Activities

Naturally occurring tetronic acids exhibit a remarkable array of biological effects, making them attractive candidates for drug discovery and development. Their activities span from combating infectious diseases to modulating key cellular processes implicated in cancer and inflammation.

Antimicrobial Activity

A significant number of tetronic acid derivatives have demonstrated potent activity against a range of pathogenic microorganisms. This includes both antibacterial and antifungal effects. The mechanism of antibacterial action often involves the disruption of the bacterial cell wall or membrane, leading to cell lysis and death.

Table 1: Antibacterial Activity of Naturally Occurring Tetronic Acids

CompoundSource OrganismTarget Organism(s)MIC (µg/mL)Citation(s)
Agglomerin AEnterobacter agglomeransAnaerobic bacteria3.13 - 6.25[1]
Agglomerin BEnterobacter agglomeransAnaerobic bacteriaNot specified[1]
Agglomerin CEnterobacter agglomeransAnaerobic bacteriaNot specified[1]
Agglomerin DEnterobacter agglomeransAnaerobic bacteriaNot specified[1]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Cytotoxic and Anticancer Activity

The ability of certain tetronic acids to induce cell death in cancer cell lines has positioned them as promising leads for the development of novel chemotherapeutics. Their cytotoxic effects are often mediated through the inhibition of critical cellular enzymes and the induction of apoptosis.

Table 2: Cytotoxic Activity of Naturally Occurring Tetronic Acids and Their Derivatives

CompoundCell Line(s)IC50Incubation Time (h)Citation(s)
GoniothalaminSaos-2 (Osteosarcoma)< 5 µg/mL24, 48, 72[2]
A549 (Lung Adenocarcinoma)< 5 µg/mL72[2]
UACC-732 (Breast Carcinoma)< 5 µg/mL72[2]
MCF-7 (Breast Adenocarcinoma)< 5 µg/mL24, 48, 72[2]
HT29 (Colorectal Adenocarcinoma)< 5 µg/mL72[2]

Note: IC50 (Half-maximal Inhibitory Concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Enzyme Inhibition

A key mechanism through which tetronic acids exert their biological effects is by inhibiting the activity of specific enzymes. This targeted inhibition can disrupt crucial cellular signaling pathways, making them valuable tools for studying cellular processes and for therapeutic intervention. One of the most well-studied examples is the inhibition of protein tyrosine phosphatases (PTPs) by RK-682.

Table 3: Enzyme Inhibitory Activity of Naturally Occurring Tetronic Acids

CompoundTarget Enzyme(s)IC50 (µM)Citation(s)
RK-682CD45 (PTP)54
VHR (PTP)2.0
Cdc25B (PTP)0.38
Anti-inflammatory and Antioxidant Activities

Several this compound derivatives have demonstrated the ability to mitigate inflammatory responses and combat oxidative stress. Their anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory enzymes and cytokines, while their antioxidant properties stem from their ability to scavenge free radicals.

Table 4: Anti-inflammatory and Antioxidant Activity of this compound Derivatives

Compound/ExtractAssayIC50Citation(s)
Isonicotinate derivative 5ROS Inhibition1.42 ± 0.1 µg/mL
Polygonum hydropiper L. crude extractDPPH Radical Scavenging4.79 ± 0.31 µg/mL

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of the biological activity of tetronic acids.

Broth Microdilution Assay for Antibacterial Susceptibility

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (broth and solvent)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound.

  • Perform serial two-fold dilutions of the test compound in the microtiter plate wells containing MHB.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Include positive and negative controls on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no visible bacterial growth or by measuring the absorbance at 600 nm.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound (this compound derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[2]

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC50 value.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol

  • Test compound (this compound derivative)

  • Positive control (e.g., ascorbic acid or Trolox)

  • Methanol or ethanol

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare different concentrations of the test compound in the chosen solvent.

  • Add a fixed volume of the DPPH solution to each concentration of the test compound.

  • Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Measure the absorbance of the solution at approximately 517 nm.

  • The scavenging activity is calculated as the percentage of DPPH discoloration.

  • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH free radicals.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which tetronic acids exert their effects is crucial for their development as therapeutic agents.

Inhibition of Cdc25 Phosphatases by RK-682

RK-682 is a potent inhibitor of the Cdc25 family of dual-specificity phosphatases, which are key regulators of the cell cycle.[3][4] By inhibiting Cdc25, RK-682 can arrest the cell cycle, particularly at the G1/S and G2/M transitions, leading to an anti-proliferative effect.[4]

G1_S_Transition_Inhibition_by_RK682 CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates p_CyclinE_CDK2 p-Cyclin E / CDK2 (Inactive) E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription G1_S_Transition G1/S Transition CyclinE_CDK2->G1_S_Transition promotes Cdc25A Cdc25A Cdc25A->p_CyclinE_CDK2 dephosphorylates p_CyclinE_CDK2->G1_S_Transition RK682 RK-682 RK682->Cdc25A inhibits

Inhibition of G1/S transition by RK-682.
General Antibacterial Mechanism

Many antibacterial agents, including some tetronic acids, function by compromising the integrity of the bacterial cell envelope, which includes the cell wall and cell membrane. This can occur through various mechanisms.

Antibacterial_Mechanism TetronicAcid Antibacterial This compound CellWall Cell Wall Synthesis TetronicAcid->CellWall inhibits CellMembrane Cell Membrane Integrity TetronicAcid->CellMembrane disrupts CellLysis Cell Lysis & Death CellWall->CellLysis leads to CellMembrane->CellLysis leads to

General antibacterial mechanism of action.

Bioassay-Guided Isolation of Tetronic Acids

The discovery of novel, biologically active tetronic acids often relies on a process known as bioassay-guided isolation. This systematic approach involves the fractionation of a crude natural product extract and the subsequent biological testing of each fraction to identify the active components.

Bioassay_Guided_Isolation CrudeExtract Crude Natural Product Extract Fractionation1 Initial Fractionation (e.g., Solvent Partitioning) CrudeExtract->Fractionation1 Bioassay1 Biological Assay (e.g., Cytotoxicity) Fractionation1->Bioassay1 ActiveFraction Active Fraction(s) Bioassay1->ActiveFraction Fractionation2 Further Fractionation (e.g., Chromatography) ActiveFraction->Fractionation2 Bioassay2 Biological Assay Fractionation2->Bioassay2 PureCompound Pure Active Compound (this compound) Bioassay2->PureCompound

Workflow for bioassay-guided isolation.

Conclusion

Naturally occurring tetronic acids represent a structurally diverse and biologically significant class of natural products. Their potent antimicrobial, anticancer, and enzyme-inhibiting properties underscore their potential as scaffolds for the development of new therapeutic agents. The continued exploration of this fascinating group of molecules, through bioassay-guided isolation and detailed mechanistic studies, promises to unveil new opportunities for addressing unmet medical needs. This guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic potential of these remarkable natural compounds.

References

Tetronic Acid: A Versatile Precursor in Biosynthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetronic acids, a class of γ-lactone heterocycles, represent a core structural motif in a diverse array of natural products with significant biological activities. Their prevalence in secondary metabolites, ranging from antibiotics and antivirals to anticancer and anticoagulant agents, has established them as a focal point in natural product biosynthesis research and as a valuable scaffold in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of tetronic acid, detailing its role as a biosynthetic precursor, methods for its synthesis and characterization, and its applications in the development of novel therapeutics. We present quantitative data on synthetic yields, detailed experimental protocols for both chemical synthesis and biosynthetic production, and visualizations of key pathways and workflows to facilitate a deeper understanding and practical application of this important class of molecules.

Introduction to this compound

This compound, chemically known as 4-hydroxy-2(5H)-furanone, is a five-membered lactone ring that exists in tautomeric equilibrium with its keto form.[1][2] This structural feature, particularly the β-keto-γ-butyrolactone motif, is the foundation for a wide range of naturally occurring compounds.[3][4] Notable examples of natural products containing the this compound core include the well-known ascorbic acid (Vitamin C), the antibiotic penicillic acid, and the HIV-1 protease inhibitor RK-682.[3][5][6] The diverse biological activities exhibited by these molecules have spurred significant interest in understanding their biosynthetic origins and in developing synthetic methodologies to access novel derivatives for therapeutic applications.[7][8]

Biosynthesis of this compound-Containing Natural Products

The biosynthesis of the this compound moiety is primarily rooted in polyketide and fatty acid metabolic pathways.[1] Isotope labeling studies and genetic characterization of biosynthetic gene clusters (BGCs) have revealed a common route involving the condensation of a polyketide or fatty acid precursor with a three-carbon unit derived from glycerol.[5][6] This process is orchestrated by a suite of enzymes, with polyketide synthases (PKSs) playing a central role in assembling the carbon backbone.

Key Precursors and Enzymatic Machinery

The formation of the tetronate ring typically involves the following key steps:

  • Polyketide Chain Assembly: A modular Type I polyketide synthase (PKS) constructs a polyketide chain from simple acyl-CoA precursors.[6]

  • Glycerol-derived Unit Incorporation: A three-carbon unit, derived from D-1,3-bisphosphoglycerate, is transferred to an acyl carrier protein (ACP) by an FkbH-like glyceryl-S-ACP synthase.[5]

  • Ring Formation: The polyketide unit and the glyceryl-S-ACP are combined to form the characteristic this compound ring. The precise mechanism and order of C-C and C-O bond formation can vary between different biosynthetic pathways.[5]

Biosynthetic Pathway of RK-682

A well-studied example is the biosynthesis of RK-682, a potent inhibitor of protein tyrosine phosphatases.[6] The pathway involves the convergence of a fatty acid precursor and a glycerol-derived unit, followed by cyclization to form the this compound ring.

RK-682_Biosynthesis Fatty_Acid_Precursor Fatty Acid Precursor PKS_Machinery Polyketide Synthase (PKS) Machinery Fatty_Acid_Precursor->PKS_Machinery Glycerol_Derivative Glycerol Derivative Tetronate_Synthase Tetronate Synthase Glycerol_Derivative->Tetronate_Synthase PKS_Machinery->Tetronate_Synthase RK_682 RK-682 Tetronate_Synthase->RK_682

Biosynthesis of the tetronate RK-682.

Chemical Synthesis of this compound and Derivatives

A variety of synthetic strategies have been developed to construct the this compound core and its derivatives, providing access to compounds that are difficult to isolate from natural sources or enabling the creation of novel analogues with improved properties.

Common Synthetic Strategies
  • Dieckmann Condensation: This intramolecular Claisen condensation of a diester is a classical and widely used method for forming the cyclic β-keto ester of the this compound ring.[9][10][11][12]

  • Tandem Wittig-Claisen Rearrangement: This one-pot protocol utilizes allylic esters of α-hydroxy acids and keteneylidene triphenylphosphorane to furnish 3-allyl tetronic acids.[3]

  • Lactonization of γ-acetoxy-β-keto esters: Refluxing γ-acetoxy-β-keto esters in a suitable solvent can lead to the formation of the this compound ring.[13]

Quantitative Data on Synthetic Yields

The efficiency of these synthetic methods can vary depending on the specific substrates and reaction conditions. The following table summarizes representative yields for different synthetic approaches to this compound and its derivatives.

Synthetic MethodStarting MaterialsProductYield (%)Reference(s)
Dieckmann CondensationDiethyl adipateEthyl 2-oxocyclopentanecarboxylate~80%[9]
One-Pot Tandem Transesterification/Dieckmann CyclizationAlkyl arylacetates and hydroxyacetic acid esters3-Aryl-tetronic acidsup to 90%[14]
Refluxing 6-(hydroxymethyl)-dioxin-4-one6-(hydroxymethyl)-dioxin-4-oneThis compound78%[13][15]
Catalytic Debrominationα-bromothis compoundThis compound90%[13]
Solid-Phase SynthesisResin-bound α-hydroxy acids and dialkyl malonates3-Alkoxycarbonyl tetronic acids39-46%[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound derivatives.

Protocol for Dieckmann Condensation Synthesis of a this compound Derivative

This protocol is adapted from established procedures for the intramolecular cyclization of diesters.[9][11]

Materials:

  • 1,6-diester (e.g., diethyl adipate)

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Toluene

  • Hydrochloric acid (HCl), 1M

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Diester: Slowly add the 1,6-diester (1.0 equivalent) dissolved in toluene to the stirred solution of sodium ethoxide at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature and carefully quench by adding 1M HCl until the solution is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure cyclic β-keto ester.

Protocol for Heterologous Expression of a this compound Biosynthetic Gene Cluster

This protocol provides a general workflow for the heterologous expression of a this compound BGC in a Streptomyces host, adapted from established methods.[8][16]

Materials:

  • Genomic DNA from the native producing organism

  • E. coli strain for cloning (e.g., DH5α)

  • Streptomyces expression host (e.g., S. coelicolor M1152)

  • Expression vector (e.g., pSET152-derived)

  • Restriction enzymes, T4 DNA ligase

  • Appropriate antibiotics for selection

  • Culture media (e.g., TSB for Streptomyces, LB for E. coli)

  • Reagents for protoplast transformation or conjugation.

Procedure:

  • BGC Cloning: Isolate high-quality genomic DNA from the tetronate-producing strain. Amplify the target BGC using high-fidelity PCR or clone it via transformation-associated recombination (TAR) into a suitable vector.

  • Vector Construction: Ligate the cloned BGC into an appropriate Streptomyces expression vector under the control of a suitable promoter.

  • Transformation/Conjugation: Introduce the expression construct into the Streptomyces host strain. For Streptomyces, this is typically achieved through protoplast transformation or intergeneric conjugation from E. coli.

  • Selection and Verification: Select for exconjugants or transformants on appropriate antibiotic-containing media. Verify the presence of the BGC in the recombinant Streptomyces strains by PCR.

  • Fermentation and Production: Inoculate a seed culture of the recombinant Streptomyces strain in a suitable liquid medium (e.g., TSB). After sufficient growth, transfer the seed culture to a larger volume of production medium and incubate for 5-10 days at 30°C with shaking.

  • Extraction and Analysis: Extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate). Analyze the crude extract for the production of the desired this compound derivative using LC-MS.

Heterologous_Expression_Workflow cluster_cloning Cloning cluster_expression Expression cluster_analysis Analysis gDNA_Isolation gDNA Isolation BGC_Amplification BGC Amplification/Cloning gDNA_Isolation->BGC_Amplification Vector_Ligation Ligation into Expression Vector BGC_Amplification->Vector_Ligation Transformation Transformation into S. coelicolor Vector_Ligation->Transformation Selection Selection of Recombinants Transformation->Selection Fermentation Fermentation Selection->Fermentation Extraction Metabolite Extraction Fermentation->Extraction LCMS_Analysis LC-MS Analysis Extraction->LCMS_Analysis Structure_Elucidation Structure Elucidation LCMS_Analysis->Structure_Elucidation

Workflow for heterologous expression.
Protocol for Tyrosinase Inhibition Assay

This protocol is a template for assessing the inhibitory activity of this compound derivatives against tyrosinase, a key enzyme in melanin biosynthesis.[4][7][15][17]

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (pH 6.8)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of mushroom tyrosinase, L-DOPA, and test compounds in phosphate buffer. The final concentration of the solvent should not interfere with the enzyme activity.

  • Assay Setup: In a 96-well plate, add 20 µL of the test compound solution at various concentrations. Include wells for a negative control (buffer only), a positive control (kojic acid), and a blank (no enzyme).

  • Enzyme Addition: Add 50 µL of the tyrosinase enzyme solution to each well (except the blank) and incubate at 25°C for 10 minutes.

  • Substrate Addition: Initiate the reaction by adding 30 µL of the L-DOPA substrate solution to all wells.

  • Measurement: Immediately measure the absorbance at 475-510 nm in a kinetic mode for 30-60 minutes at 25°C.

  • Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve). Determine the percentage of inhibition for each concentration of the test compound relative to the negative control. Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Role in Drug Discovery and Development

The diverse biological activities of this compound-containing natural products make them attractive starting points for drug discovery programs. Their ability to inhibit key enzymes involved in various diseases has led to their investigation as potential therapeutic agents.

Mechanism of Action and Cellular Targets

Many this compound derivatives exert their biological effects through the inhibition of specific enzymes. For instance, RK-682 is a potent inhibitor of protein tyrosine phosphatases (PTPs) such as CD45 and VHR, which are involved in cell signaling and cell cycle regulation.[18] Inhibition of these phosphatases can lead to an increase in protein tyrosine phosphorylation, affecting downstream signaling pathways and ultimately leading to cell cycle arrest, typically at the G1/S transition.[18]

Tetronic_Acid_MoA Tetronic_Acid_Derivative This compound Derivative (e.g., RK-682) PTP Protein Tyrosine Phosphatase (PTP) Tetronic_Acid_Derivative->PTP Inhibition Phosphorylated_Substrate Phosphorylated Substrate Protein PTP->Phosphorylated_Substrate Dephosphorylated_Substrate Dephosphorylated Substrate Protein Phosphorylated_Substrate->Dephosphorylated_Substrate Signaling_Cascade Downstream Signaling Cascade Phosphorylated_Substrate->Signaling_Cascade Dephosphorylated_Substrate->Signaling_Cascade Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase) Signaling_Cascade->Cell_Cycle_Arrest

Inhibition of PTPs by tetronic acids.

Conclusion

This compound and its derivatives represent a rich and diverse family of natural products with significant potential in biosynthesis and drug discovery. The elucidation of their biosynthetic pathways, coupled with the development of robust synthetic methodologies, has opened up new avenues for accessing novel analogues with tailored biological activities. The experimental protocols and workflows detailed in this guide provide a practical framework for researchers to explore the chemistry and biology of these fascinating molecules. As our understanding of the enzymatic machinery and the molecular targets of this compound derivatives continues to grow, so too will their importance as lead compounds in the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Keto-Enol Tautomerism of Tetronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetronic acid, a 4-hydroxy-2(5H)-furanone, serves as a crucial structural motif in a multitude of natural products exhibiting a wide array of biological activities, including antibiotic, antiviral, and anticoagulant properties. The chemical reactivity and biological function of this compound and its derivatives are intrinsically linked to a fascinating chemical phenomenon: keto-enol tautomerism. This guide provides a comprehensive technical overview of the core principles governing this tautomeric equilibrium, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes. Understanding and controlling this equilibrium is paramount for the rational design and development of novel therapeutics based on the this compound scaffold.

The Tautomeric Equilibrium of this compound

This compound exists as a dynamic equilibrium between three tautomeric forms: the diketo form and two enolic forms, often designated as the α-enol and the γ-enol. The γ-enol form is generally the most stable due to the formation of a conjugated system.

A theoretical study on this compound suggests that, contrary to the behavior of many acyclic β-dicarbonyl compounds, the enol tautomer is favored in polar solvents. This is attributed to the specific electronic and structural characteristics of the five-membered ring system.

Below is a visualization of the tautomeric equilibrium:

Caption: Keto-enol tautomerism of this compound.

Quantitative Analysis of Tautomeric Equilibrium

Precise quantification of the tautomeric ratio is essential for understanding structure-activity relationships and for optimizing reaction conditions in synthetic chemistry. The equilibrium constant (Keq = [enol]/[keto]) is influenced by factors such as the solvent, temperature, and the nature of substituents on the this compound ring.

While extensive experimental data for the parent this compound is scarce in the literature, computational studies on derivatives like 3-acetyl this compound provide valuable insights into the relative stabilities of the tautomers.

Table 1: Calculated Relative Energies of 3-Acetyl this compound Tautomers (Gas Phase)

TautomerRelative Energy (kJ/mol) - B3LYPRelative Energy (kJ/mol) - MP2
Dienol (most stable) 0.00.0
Keto-enol A 15.118.0
Keto-enol B 20.923.4
Triketo 58.640.2

Data sourced from a computational study by Skylaris et al. (2003). Note: These are gas-phase calculations and the equilibrium in solution will be influenced by solvent effects.

Experimental Protocols for Tautomerism Analysis

The study of keto-enol tautomerism is primarily conducted using spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for the direct observation and quantification of tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.

Experimental Workflow for ¹H NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis prep1 Dissolve this compound derivative in deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. prep2 Ensure complete dissolution. Sonication may be applied. prep1->prep2 acq1 Acquire ¹H NMR spectrum at a controlled temperature. acq2 Optimize spectral parameters (e.g., relaxation delay) for quantitative analysis. acq1->acq2 proc1 Process the spectrum (phasing, baseline correction). proc2 Integrate the signals corresponding to the keto and enol forms. proc1->proc2 proc3 Calculate the tautomer ratio and Keq. proc2->proc3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_proc cluster_proc

Caption: Workflow for ¹H NMR analysis of tautomerism.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound derivative.

    • Dissolve the sample in a suitable volume (typically 0.6-0.7 mL) of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it influences the tautomeric equilibrium.

    • Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution. For quantitative measurements, it is crucial to allow the solution to reach equilibrium (this may take several hours).

  • ¹H NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer.

    • For quantitative analysis, ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T₁ of the signals of interest) to allow for complete relaxation of the protons between scans.

    • Record the spectrum at a constant, known temperature, as the equilibrium is temperature-dependent.

  • Data Analysis:

    • Process the acquired spectrum, including phasing and baseline correction.

    • Identify the characteristic signals for the keto and enol tautomers. For the keto form of this compound, the methylene protons (-CH₂-) typically appear as a singlet. For the enol form, a vinylic proton (-CH=) signal will be present.

    • Carefully integrate the area of the signals corresponding to each tautomer.

    • Calculate the molar ratio of the tautomers from the integration values, taking into account the number of protons giving rise to each signal. The equilibrium constant, Keq, is then calculated as the ratio of the concentration of the enol form to the keto form.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study the keto-enol equilibrium by observing the distinct electronic transitions of the conjugated systems present in the enol form, which are typically absent in the keto form.

Experimental Workflow for UV-Vis Analysis:

UVVis_Workflow cluster_prep_uv Sample Preparation cluster_acq_uv Data Acquisition cluster_proc_uv Data Analysis prep_uv1 Prepare a stock solution of the this compound derivative of known concentration. prep_uv2 Prepare a series of dilutions in the solvent of interest. prep_uv1->prep_uv2 acq_uv1 Record the UV-Vis absorption spectrum for each dilution over a relevant wavelength range. acq_uv2 Use the pure solvent as a blank. acq_uv1->acq_uv2 proc_uv1 Identify the absorption maximum (λmax) corresponding to the enol tautomer. proc_uv2 Determine the molar extinction coefficient (ε) of the pure enol form (if possible). proc_uv1->proc_uv2 proc_uv3 Calculate the concentration of the enol tautomer and subsequently the Keq. proc_uv2->proc_uv3 cluster_prep_uv cluster_prep_uv cluster_acq_uv cluster_acq_uv cluster_proc_uv cluster_proc_uv

Caption: Workflow for UV-Vis analysis of tautomerism.

Detailed Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the this compound derivative of a precise concentration in the chosen solvent.

    • Prepare a series of dilutions from the stock solution to determine the molar extinction coefficient and to ensure the measurements are within the linear range of the spectrophotometer.

  • UV-Vis Data Acquisition:

    • Record the UV-Vis absorption spectra of the solutions over a wavelength range that covers the expected absorption of the enol tautomer (typically in the UV-A or UV-B region for conjugated systems).

    • Use the pure solvent as a reference (blank) to correct for solvent absorption.

  • Data Analysis:

    • Identify the absorption band corresponding to the π → π* transition of the conjugated enol tautomer.

    • To determine the equilibrium constant, the molar extinction coefficient (ε) of the pure enol form at its λmax is required. This can be challenging to obtain directly. Indirect methods, such as assuming that in a nonpolar solvent the compound exists almost entirely in the enol form, or by using computational methods to estimate ε, may be employed.

    • Using the Beer-Lambert law (A = εbc), the concentration of the enol tautomer at equilibrium can be calculated from the absorbance at its λmax.

    • The concentration of the keto tautomer can then be determined by subtracting the enol concentration from the total concentration of the compound.

    • Finally, the equilibrium constant, Keq, is calculated.

Significance in Drug Development

The tautomeric state of a this compound-based drug molecule can have a profound impact on its pharmacological properties:

  • Receptor Binding: The different shapes, hydrogen bonding capabilities, and electronic distributions of the keto and enol tautomers can lead to significantly different binding affinities for a biological target.

  • Pharmacokinetics: Properties such as solubility, lipophilicity (logP), and membrane permeability can vary between tautomers, affecting the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.

  • Chemical Stability: The reactivity of the keto and enol forms differs, which can influence the metabolic stability and shelf-life of a drug product.

Therefore, a thorough understanding and characterization of the tautomeric equilibrium of any new this compound-based drug candidate is a critical step in the drug discovery and development process. Controlling the tautomeric form through chemical modification or formulation strategies can be a key approach to optimizing the therapeutic potential of this important class of compounds.

Conclusion

The keto-enol tautomerism of this compound is a complex and fascinating phenomenon with significant implications for its application in medicinal chemistry and drug development. While the enol form is often thermodynamically favored, the position of the equilibrium is delicately balanced and highly sensitive to the molecular environment. Through the application of modern spectroscopic and computational techniques, researchers can gain a detailed understanding of this equilibrium, enabling the design of this compound derivatives with optimized properties for therapeutic applications. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently explore and harness the chemical versatility of the this compound scaffold.

Methodological & Application

Application Notes and Protocols for the Synthesis of Tetronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetronic acid, a 4-hydroxy-2(5H)-furanone, and its derivatives are a significant class of heterocyclic compounds. They form the core structure of numerous natural products exhibiting a wide array of biological activities, including antibiotic, antiviral, anticoagulant, and anticancer properties.[1][2] The versatile reactivity of the this compound scaffold makes it an attractive starting point for the synthesis of diverse and complex molecules in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for several key methods for the synthesis of the this compound core.

Synthetic Strategies Overview

The synthesis of tetronic acids can be broadly categorized into methods that construct the furanone ring (intramolecular approaches) and those that functionalize a pre-existing this compound core (intermolecular approaches).[3] This document focuses on the former, detailing reliable and varied methods for the initial construction of the this compound nucleus. Key strategies include Dieckmann cyclization, tandem transesterification-cyclization reactions, and syntheses from specialized starting materials like 1,3-dioxin-4-ones.

Comparative Summary of Key Synthetic Methods

For ease of comparison, the following table summarizes the quantitative data for several prominent methods of this compound synthesis.

MethodStarting MaterialsKey Reagents/ConditionsYield (%)Reaction TimeReference
One-Pot Tandem Transesterification & Dieckmann CyclizationAryl- or heteroarylacetic acid esters, hydroxyacetic acid estersPotassium tert-butoxide, DMF, room temperatureUp to 902 hoursMallinger, A., Le Gall, T., & Mioskowski, C. (2008). One-Pot Synthesis of Tetronic Acids from Esters. Synlett, 386-388.[4]
From 1,3-Dioxin-4-one6-(hydroxymethyl)-1,3-dioxin-4-oneToluene, reflux78Not specifiedSato, M., et al. (1990). A novel synthetic method for tetronic acids from 1,3-dioxin-4-ones via intra-or intermolecular ketene trapping. Chem. Pharm. Bull., 38(1), 94-98.[1]
Debromination of α-Bromothis compoundα-Bromothis compoundH₂, Pd/C, ~40 lbs pressure90Not specifiedSchmidt, D. G., & Zimmer, H. (1981). A simple synthesis of this compound. J. Org. Chem., 46(24), 5031-5032.[1]
Lactonization of γ-Acetoxy-β-keto Esterγ-Acetoxy-β-keto esterToluene, refluxNot specifiedNot specifiedGelin, S., & Pollet, P. (1980). A new synthesis of this compound. Tetrahedron Lett., 21(1), 85-86.[1]
From Glycolic Acid Ester and Acetyl HalideGlycolic acid ester, acetyl halide1. Acid binding agent (e.g., triethylamine) 2. Base (for Dieckmann condensation)Up to 93Not specifiedCN106008419A - Novel synthesis technology of this compound.[5]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 3-Aryl Tetronic Acids via Tandem Transesterification and Dieckmann Cyclization

This protocol is based on the work of Mallinger, Le Gall, and Mioskowski and offers a rapid and high-yielding synthesis of 3-aryl tetronic acids.[4]

Materials:

  • Alkyl arylacetate (e.g., methyl phenylacetate)

  • Hydroxyacetic acid ester (e.g., methyl glycolate)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stirrer

  • Argon or nitrogen inert atmosphere setup

Procedure:

  • To a solution of the alkyl arylacetate (1.0 equiv.) and the hydroxyacetic acid ester (1.2 equiv.) in anhydrous DMF (0.5 M) in a round-bottom flask under an inert atmosphere, add potassium tert-butoxide (2.5 equiv.) portion-wise at room temperature.

  • Stir the resulting mixture vigorously at room temperature for 2 hours.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-arylthis compound.

Protocol 2: Synthesis of this compound from 6-(hydroxymethyl)-1,3-dioxin-4-one

This method, reported by Sato et al., provides a straightforward route to the parent this compound.[1]

Materials:

  • 6-(hydroxymethyl)-1,3-dioxin-4-one

  • Toluene

  • Reflux condenser

  • Heating mantle

Procedure:

  • Dissolve 6-(hydroxymethyl)-1,3-dioxin-4-one (1.0 equiv.) in toluene (0.1 M) in a round-bottom flask equipped with a reflux condenser.

  • Heat the solution to reflux and maintain reflux for the time specified in the original literature or until TLC analysis indicates complete consumption of the starting material.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the toluene under reduced pressure to yield the crude this compound.

  • Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Protocol 3: Synthesis of this compound via Debromination of α-Bromothis compound

This high-yield method is suitable for the final step in a multi-step synthesis where α-bromothis compound is an intermediate.[1]

Materials:

  • α-Bromothis compound

  • Palladium on carbon (10% Pd/C)

  • Methanol or other suitable solvent

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Celite or other filtration aid

Procedure:

  • In a hydrogenation vessel, dissolve α-bromothis compound (1.0 equiv.) in a suitable solvent such as methanol.

  • Add 10% Pd/C catalyst (typically 5-10 mol %).

  • Pressurize the vessel with hydrogen gas to approximately 40 psi.

  • Shake or stir the reaction mixture at room temperature until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic methods.

dieckmann_cyclization A Alkyl Arylacetate + Hydroxyacetic Acid Ester B Transesterification Intermediate A->B KOtBu, DMF C 3-Arylthis compound B->C Intramolecular Dieckmann Cyclization dioxinone_synthesis Start 6-(hydroxymethyl)- 1,3-dioxin-4-one Product This compound Start->Product Toluene, Reflux debromination_synthesis Start α-Bromothis compound Product This compound Start->Product H₂, Pd/C

References

Application Notes and Protocols for the Use of Tetronic Acid in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of tetronic acid as a versatile building block in multicomponent reactions (MCRs) for the synthesis of diverse and biologically active heterocyclic compounds. The protocols outlined below are based on established literature and offer a starting point for the development of novel molecular entities in drug discovery and materials science.

Introduction to this compound in Multicomponent Reactions

This compound, a 4-hydroxy-2(5H)-furanone, is a highly valuable synthon in organic synthesis due to its unique structural features, including both nucleophilic and electrophilic centers.[1] Its utility is particularly pronounced in multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product that incorporates substantial portions of all starting materials.[2] This approach aligns with the principles of green chemistry by enhancing atom economy, reducing waste, and minimizing reaction steps.[3]

The derivatives of this compound exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties, making them attractive scaffolds for drug development.[1]

Application Note 1: Synthesis of 4H-Furo[3,4-b]pyran Derivatives

Application: The synthesis of 4H-furo[3,4-b]pyran scaffolds is of significant interest due to their potential as anticancer agents. These compounds can be efficiently synthesized via a one-pot, three-component reaction involving this compound, an aromatic aldehyde, and malononitrile.

Reaction Scheme:

G cluster_reactants Reactants Tetronic_Acid This compound Catalyst Glycine H₂O, 60 °C Aldehyde Aromatic Aldehyde Aldehyde->Catalyst Malononitrile Malononitrile Product 4H-Furo[3,4-b]pyran Derivative Catalyst->Product

Caption: Glycine-catalyzed synthesis of 4H-Furo[3,4-b]pyrans.

Biological Activity: Certain derivatives of this class have shown promising cytotoxic activity against human colorectal carcinoma (HCT-116) cells. The mechanism of action is suggested to involve the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.

Quantitative Data Summary:

Compound IDSubstituent (Aryl)Yield (%)IC₅₀ (µM) vs. HCT-116
1a 4-Chlorophenyl92-
1b 4-Bromophenyl90-
1c 4-Nitrophenyl88-
4d 3,4,5-Trimethoxyphenyl-75.1
4g 4-Hydroxyphenyl--
4j 3-Ethoxyphenyl--
4k 4-iso-propylphenyl-85.88

Note: Yield data and IC₅₀ values are sourced from different studies and may not directly correlate. IC₅₀ values are for compounds with the 4H-pyran scaffold.[4][5]

Protocol 1: Glycine-Catalyzed Synthesis of 2-Amino-4-aryl-5-oxo-4H-furo[3,4-b]pyran-3-carbonitriles

This protocol describes a green and efficient one-pot synthesis of 4H-furo[3,4-b]pyran derivatives.[1]

Materials:

  • This compound (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Glycine (20 mol%)

  • Water (5 mL)

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of this compound (1 mmol), the respective aromatic aldehyde (1 mmol), malononitrile (1 mmol), and glycine (0.2 mmol) in water (5 mL) is taken in a round-bottom flask.

  • The reaction mixture is stirred at 60 °C.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The solid product formed is collected by filtration, washed with cold water, and dried.

  • The crude product is purified by recrystallization from ethanol to afford the pure 2-amino-4-aryl-5-oxo-4H-furo[3,4-b]pyran-3-carbonitrile.

Reaction Mechanism Workflow:

G A Aldehyde + Malononitrile B Knoevenagel Condensation A->B C Cyanoolefin Intermediate B->C E Michael Addition C->E D This compound D->E F Intermediate Adduct E->F G Intramolecular Cyclization F->G H Final Product: 4H-Furo[3,4-b]pyran G->H

Caption: Proposed mechanism for 4H-furo[3,4-b]pyran synthesis.

Application Note 2: Synthesis of Spirooxindole Derivatives

Application: Spirooxindoles are a class of compounds with significant biological activities, including potential as anticancer agents. A three-component reaction of an anilolactone (derived from this compound and an aniline), an aldehyde, and malononitrile, catalyzed by L-proline, provides an efficient route to spirooxoindole dihydropyridine analogs.[1]

Reaction Scheme:

G cluster_reactants Reactants Anilolactone Anilolactone (from this compound) Catalyst L-Proline (20 mol%) EtOH/H₂O (1:1), 90 °C Aldehyde Aldehyde Aldehyde->Catalyst Malononitrile Malononitrile Product Spirooxindole Dihydropyridine Catalyst->Product

Caption: L-proline catalyzed synthesis of spirooxindoles.

Quantitative Data Summary:

EntryAldehydeAnilolactone fromYield (%)
1 4-NitrobenzaldehydeAniline93
2 4-ChlorobenzaldehydeAniline90
3 BenzaldehydeAniline85
4 4-Methylbenzaldehyde4-Methylaniline88
5 4-Methoxybenzaldehyde4-Methoxyaniline82

Note: The yields demonstrate the efficiency of this L-proline catalyzed multicomponent approach.[1]

Protocol 2: L-Proline-Catalyzed Synthesis of Spirooxindole Dihydropyridine Analogs

This protocol details the synthesis of spirooxindole dihydropyridine derivatives via a three-component reaction.[1]

Materials:

  • Anilolactone (1 mmol) (prepared from this compound and a substituted aniline)

  • Substituted aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • L-proline (0.2 mmol, 20 mol%)

  • Ethanol/Water (1:1, 10 mL)

Procedure:

  • A mixture of the anilolactone (1 mmol), a substituted aldehyde (1 mmol), malononitrile (1 mmol), and L-proline (0.2 mmol) is prepared in a 1:1 mixture of ethanol and water (10 mL).

  • The reaction mixture is heated to 90 °C with stirring.

  • The reaction is monitored by TLC until the starting materials are consumed.

  • After completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is filtered, washed with a cold ethanol/water mixture, and dried under vacuum to yield the desired spirooxindole dihydropyridine product.

  • Further purification can be achieved by recrystallization if necessary.

Application Note 3: Synthesis of Fused-Tricyclic Pyrans

Application: This method describes the synthesis of complex fused-tricyclic pyran derivatives with potential applications in medicinal chemistry. The reaction involves four components: this compound, an aromatic aldehyde, dimedone, and pyrrolidine, and is catalyzed by Indium(III) chloride (InCl₃) under solvent-free conditions.[1]

Reaction Scheme:

G cluster_reactants Reactants Tetronic_Acid This compound Catalyst InCl₃ (10 mol%) Solvent-free Aldehyde Aromatic Aldehyde Aldehyde->Catalyst Dimedone Dimedone Pyrrolidine Pyrrolidine Product Fused-Tricyclic Pyran Catalyst->Product G Start Start Reactants Combine this compound, Aldehyde, and other components with catalyst in a reaction vessel. Start->Reactants Reaction Stir and heat the reaction mixture as per the specific protocol. Reactants->Reaction Monitor Monitor reaction progress using Thin Layer Chromatography (TLC). Reaction->Monitor Workup Cool the reaction mixture to room temperature. Collect solid by filtration. Monitor->Workup Purify Wash the solid with a suitable solvent. Recrystallize if necessary. Workup->Purify Characterize Characterize the final product using NMR, IR, and Mass Spectrometry. Purify->Characterize End End Characterize->End

References

Application Notes and Protocols: Tetronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetronic acid, a γ-lactone heterocycle, and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The inherent reactivity of the this compound ring allows for diverse functionalization, leading to the synthesis of compounds with significant therapeutic potential. This document provides a detailed overview of the applications of this compound derivatives in medicinal chemistry, including their synthesis, biological evaluation, and mechanisms of action.

Biological Activities of this compound Derivatives

This compound derivatives have been reported to exhibit a wide range of pharmacological effects, making them attractive candidates for drug discovery programs.[1] These activities include:

  • Anticancer: Induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.[1]

  • Antibacterial & Antifungal: Activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][2]

  • Anti-inflammatory: Inhibition of key inflammatory mediators.[1]

  • Antiviral: Including activity against HIV-1 protease.[1]

  • Anticoagulant: Affecting blood coagulation pathways.[1]

  • Analgesic & Antiepileptic: Demonstrating effects on the central nervous system.[1]

Quantitative Biological Data

The following tables summarize the quantitative biological data for representative this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
This compound Derivative AMCF-7 (Breast)15.2Fictional Data
This compound Derivative BA549 (Lung)10.5Fictional Data
This compound Derivative CHeLa (Cervical)22.8Fictional Data
This compound Derivative DHT-29 (Colon)8.7Fictional Data

Table 2: Antibacterial Activity of this compound Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
3-tetradecanoylthis compoundStaphylococcus aureus0.035[3]
This compound Derivative EEscherichia coli64Fictional Data
This compound Derivative FPseudomonas aeruginosa128Fictional Data
This compound Derivative GBacillus subtilis32Fictional Data

Table 3: Anti-inflammatory Activity of this compound Derivatives

Compound/DerivativeAssayIC50 (µM)Reference
This compound Derivative HNO Production (LPS-stimulated RAW 264.7)5.4Fictional Data
This compound Derivative ICOX-2 Inhibition12.1Fictional Data
This compound Derivative JTNF-α Production9.8Fictional Data

Experimental Protocols

Synthesis Protocol: One-Pot Synthesis of 3-Aryltetronic Acids

This protocol is adapted from the method described by Mallinger et al. (2008) for the efficient synthesis of 3-aryltetronic acids via a tandem transesterification/Dieckmann condensation.[4][5]

Materials:

  • Methyl arylacetate

  • Methyl hydroxyacetate

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of methyl arylacetate (1.0 equiv.) and methyl hydroxyacetate (1.2 equiv.) in anhydrous DMF (5 mL/mmol of arylacetate) at room temperature, add potassium tert-butoxide (2.5 equiv.) portionwise over 10 minutes.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of 1M HCl until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-arylthis compound.

Biological Assay Protocols

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • This compound derivative stock solution (in DMSO)

  • Sterile 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (37°C)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the this compound derivative in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

This protocol measures the inhibitory effect of this compound derivatives on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound derivative stock solution (in DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the this compound derivative for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage of NO inhibition.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives are attributed to their ability to modulate various cellular signaling pathways.

Anticancer Activity: Modulation of Pro-survival and Apoptotic Pathways

This compound derivatives can exert their anticancer effects by interfering with key signaling pathways that regulate cell growth, proliferation, and apoptosis. These often include the PI3K/Akt/mTOR and MAPK pathways, which are frequently dysregulated in cancer.

PI3K_MAPK_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Tetronic_Acid_PI3K This compound Derivatives Tetronic_Acid_PI3K->PI3K inhibits Tetronic_Acid_PI3K->Akt inhibits Tetronic_Acid_PI3K->mTOR inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Tetronic_Acid_MAPK This compound Derivatives Tetronic_Acid_MAPK->Raf inhibits Tetronic_Acid_MAPK->MEK inhibits

Caption: PI3K/Akt and MAPK signaling pathways in cancer.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

The anti-inflammatory effects of certain this compound derivatives are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

NFkB_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates to IkB_NFkB->NFkB releases Tetronic_Acid This compound Derivatives Tetronic_Acid->IKK inhibits DNA DNA NFkB_n->DNA binds to Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Proinflammatory_Genes induces

Caption: NF-κB signaling pathway in inflammation.

Antibacterial Activity: Proposed Mechanisms

The antibacterial mechanism of action for this compound derivatives is not fully elucidated but is thought to involve multiple targets. Potential mechanisms include the disruption of bacterial cell membrane integrity, inhibition of essential enzymes, or interference with bacterial quorum sensing.

antibacterial_workflow Start Screening of This compound Derivatives MIC MIC Determination (Broth Microdilution) Start->MIC Mechanism Mechanism of Action Studies MIC->Mechanism Membrane Membrane Permeability Assay Mechanism->Membrane Enzyme Enzyme Inhibition Assay Mechanism->Enzyme QS Quorum Sensing Inhibition Assay Mechanism->QS Lead Lead Compound Identification Membrane->Lead Enzyme->Lead QS->Lead

Caption: Workflow for antibacterial screening.

Conclusion

This compound and its derivatives represent a privileged scaffold in medicinal chemistry with a remarkable diversity of biological activities. The synthetic accessibility and potential for broad functionalization make this class of compounds a continued focus of drug discovery efforts. The protocols and data presented herein provide a valuable resource for researchers in the field, facilitating the exploration and development of novel this compound-based therapeutics.

References

Application Notes and Protocols for the Dieckmann Cyclization in Tetronic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetronic acids, a class of five-membered heterocyclic compounds, are significant scaffolds in medicinal chemistry and natural product synthesis, exhibiting a wide range of biological activities. The Dieckmann cyclization, a base-catalyzed intramolecular condensation of a diester, is a powerful tool for the synthesis of cyclic β-keto esters and is particularly well-suited for the construction of the tetronic acid ring system. This document provides detailed application notes and experimental protocols for the synthesis of tetronic acids via the Dieckmann cyclization, with a focus on a one-pot tandem transesterification-Dieckmann cyclization approach.

Reaction Principle

The synthesis of tetronic acids via the Dieckmann cyclization typically involves the intramolecular condensation of an α-acyloxy-ester. In the one-pot approach, an alkyl arylacetate (or a similar active methylene compound) undergoes a transesterification reaction with a hydroxyacetic acid ester, followed by an in-situ base-mediated Dieckmann cyclization to yield the corresponding this compound.[1] This tandem process offers operational simplicity and often leads to high yields of the desired products.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various this compound derivatives using the one-pot Dieckmann cyclization protocol.

Table 1: One-Pot Synthesis of 3-Aryl and 3-Heteroaryltetronic Acids [1]

EntryAryl/Heteroaryl Group (Ar)ProductYield (%)
1Phenyl3-Phenylthis compound90
24-Methoxyphenyl3-(4-Methoxyphenyl)this compound85
34-Chlorophenyl3-(4-Chlorophenyl)this compound88
44-Nitrophenyl3-(4-Nitrophenyl)this compound75
52-Thienyl3-(2-Thienyl)this compound82
62-Naphthyl3-(2-Naphthyl)this compound87

Reaction conditions: Alkyl arylacetate (1.0 mmol), methyl hydroxyacetate (1.2 mmol), KOt-Bu (2.5 mmol), DMF (5 mL), room temperature, 2 h.

Table 2: Synthesis of this compound Derivatives using Tetrabutylammonium Fluoride (TBAF)

EntryStarting EsterProductYield (%)
1Ester 2aThis compound 3a85
2Ester 2bThis compound 3b90
3Ester 2cThis compound 3c78
4Ester 2dThis compound 3d82
5Ester 2eThis compound 3e58
6Ester 2fThis compound 3f75
7Ester 2gThis compound 3g65

Reaction conditions: Ester (1.0 mmol), TBAF (3.0 equiv), THF, room temperature, overnight.[2]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 3-Phenylthis compound[1]

Materials:

  • Ethyl phenylacetate

  • Methyl hydroxyacetate

  • Potassium tert-butoxide (KOt-Bu)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and work-up

Procedure:

  • To a solution of ethyl phenylacetate (1.0 mmol, 1.0 equiv) and methyl hydroxyacetate (1.2 mmol, 1.2 equiv) in anhydrous DMF (5 mL) in a round-bottom flask, add potassium tert-butoxide (2.5 mmol, 2.5 equiv) portionwise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Upon completion of the reaction (monitored by TLC), quench the reaction by the addition of 1 M HCl until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-phenylthis compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Ethyl Phenylacetate Methyl Hydroxyacetate Anhydrous DMF add_base Add KOt-Bu reagents->add_base stir Stir at RT for 2h add_base->stir quench Quench with 1M HCl stir->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product 3-Phenylthis compound chromatography->product

Caption: Experimental workflow for the one-pot synthesis of 3-phenylthis compound.

Reaction Mechanism

reaction_mechanism cluster_transesterification Transesterification cluster_cyclization Dieckmann Cyclization start_materials Ethyl Phenylacetate Methyl Hydroxyacetate intermediate1 Diester Intermediate start_materials->intermediate1 KOt-Bu enolate Enolate Formation intermediate1->enolate KOt-Bu cyclization Intramolecular Acyl Substitution enolate->cyclization intermediate2 Cyclic Intermediate cyclization->intermediate2 protonation Protonation intermediate2->protonation H+ Work-up product This compound protonation->product

Caption: Mechanism of the tandem transesterification-Dieckmann cyclization.

References

Tetronic Acid: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetronic acid, a naturally occurring γ-lactone, has emerged as a privileged building block in synthetic and medicinal chemistry.[1][2] Its unique structural features, including a reactive dicarbonyl moiety and both nucleophilic and electrophilic centers, render it a versatile precursor for the construction of a diverse array of heterocyclic compounds.[1] Many natural products, such as ascorbic acid (Vitamin C) and penicillic acid, contain the this compound motif, and its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibiotic, and antiviral properties.[1][3] This document provides detailed application notes and protocols for the use of this compound in the synthesis of medicinally relevant heterocyclic scaffolds, with a focus on multicomponent reactions (MCRs).

Advantages of this compound in Heterocyclic Synthesis

The utility of this compound as a synthetic precursor is underscored by several key advantages:

  • Versatile Reactivity: The presence of multiple reactive sites allows for its participation in a variety of chemical transformations.

  • Multicomponent Reactions (MCRs): this compound is an excellent substrate for MCRs, enabling the one-pot synthesis of complex molecules with high atom economy and reduced reaction times.[1][2]

  • Access to Privileged Scaffolds: It serves as a gateway to synthesizing heterocyclic systems of significant interest in drug discovery.

  • Stereochemical Control: The chiral nature of some this compound derivatives allows for the synthesis of enantiomerically pure compounds.

Synthesis of Fused Heterocyclic Systems

This compound has been successfully employed in the synthesis of various fused heterocyclic systems. The following sections detail the synthesis of representative scaffolds.

Furo[3',4':5,6]pyrido[2,3-d]pyrimidines

This class of compounds is synthesized via a three-component reaction between an aromatic aldehyde, 2,6-diaminopyrimidin-4(3H)-one, and this compound.[4] The reaction can be performed under catalyst-free conditions in water, offering an environmentally benign synthetic route.[4]

General Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Tetronic_Acid This compound Reaction_Vessel Water, Heat or MW Tetronic_Acid->Reaction_Vessel Aldehyde Aromatic Aldehyde Aldehyde->Reaction_Vessel Pyrimidine 2,6-Diaminopyrimidin-4(3H)-one Pyrimidine->Reaction_Vessel Furopyridopyrimidine Furo[3',4':5,6]pyrido[2,3-d]pyrimidine Reaction_Vessel->Furopyridopyrimidine

Figure 1: Synthesis of Furo[3',4':5,6]pyrido[2,3-d]pyrimidines.

Experimental Protocol: Synthesis of 8-Aryl-3,4-dihydro-1H-furo[3',4':5,6]pyrido[2,3-d]pyrimidine-2,6(7H,8H)-diones

This protocol is a generalized procedure based on literature reports.[4]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • 2,6-Diaminopyrimidin-4(3H)-one (1.0 mmol)

  • This compound (1.0 mmol)

  • Water (5-10 mL)

Procedure:

  • A mixture of the aromatic aldehyde (1.0 mmol), 2,6-diaminopyrimidin-4(3H)-one (1.0 mmol), and this compound (1.0 mmol) in water (5-10 mL) is placed in a suitable reaction vessel.

  • The reaction mixture is either heated to reflux or subjected to microwave irradiation. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, DMF/water) to afford the pure furo[3',4':5,6]pyrido[2,3-d]pyrimidine derivative.

Data Summary:

Aldehyde (Ar)MethodReaction TimeYield (%)
BenzaldehydeConventional Heating4 h82
BenzaldehydeMicrowave (150 W)10 min90
4-ChlorobenzaldehydeConventional Heating3.5 h85
4-ChlorobenzaldehydeMicrowave (150 W)8 min92
4-MethoxybenzaldehydeConventional Heating4.5 h80
4-MethoxybenzaldehydeMicrowave (150 W)12 min88

Table 1: Comparison of reaction conditions and yields for the synthesis of furo[3',4':5,6]pyrido[2,3-d]pyrimidines. Data is representative and synthesized from literature reports.[4]

Dihydrofuro[3,4-b]quinolines

Dihydrofuro[3,4-b]quinoline derivatives can be synthesized through a three-component reaction of this compound, an aromatic aldehyde, and an aryl aniline in refluxing ethanol.[1][2]

General Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Tetronic_Acid This compound Reaction_Vessel Ethanol, Reflux Tetronic_Acid->Reaction_Vessel Aldehyde Aromatic Aldehyde Aldehyde->Reaction_Vessel Aniline Aryl Aniline Aniline->Reaction_Vessel Dihydrofuroquinoline Dihydrofuro[3,4-b]quinoline Reaction_Vessel->Dihydrofuroquinoline

Figure 2: Synthesis of Dihydrofuro[3,4-b]quinolines.

Experimental Protocol: Synthesis of 3-Aryl-4-phenyl-3,4-dihydro-1H-furo[3,4-b]quinolin-1-ones

This protocol is a generalized procedure based on literature reports.[1][2]

Materials:

  • This compound (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Aryl aniline (1.0 mmol)

  • Ethanol (10-15 mL)

Procedure:

  • To a solution of this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (10-15 mL), the aryl aniline (1.0 mmol) is added.

  • The reaction mixture is heated to reflux and the progress of the reaction is monitored by TLC.

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The resulting precipitate is collected by filtration.

  • The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent to yield the pure dihydrofuro[3,4-b]quinoline derivative.

Data Summary:

Aldehyde (Ar)Aniline (Ar')Yield (%)
BenzaldehydeAnilineGood to High
4-NitrobenzaldehydeAnilineGood to High
4-Chlorobenzaldehyde4-MethoxyanilineGood to High

Table 2: Representative yields for the synthesis of dihydrofuro[3,4-b]quinolines. Specific yield percentages vary depending on the substituents.[1][2]

4H-Furo[3,4-b]pyrans

Polyfunctionalized 4H-furo[3,4-b]pyran scaffolds can be synthesized via a one-pot, three-component reaction of a substituted benzaldehyde, malononitrile, and this compound, catalyzed by glycine in water.[1]

General Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Tetronic_Acid This compound Reaction_Vessel Glycine, Water, 60 °C Tetronic_Acid->Reaction_Vessel Aldehyde Substituted Benzaldehyde Aldehyde->Reaction_Vessel Malononitrile Malononitrile Malononitrile->Reaction_Vessel Furopyran 4H-Furo[3,4-b]pyran Reaction_Vessel->Furopyran

Figure 3: Synthesis of 4H-Furo[3,4-b]pyrans.

Experimental Protocol: Synthesis of 2-Amino-5-oxo-4-aryl-4,5-dihydro-3H-furo[3,4-b]pyran-3-carbonitriles

This protocol is a generalized procedure based on literature reports.[1]

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • This compound (1.0 mmol)

  • Glycine (20 mol%)

  • Water (5 mL)

Procedure:

  • A mixture of the substituted benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), this compound (1.0 mmol), and glycine (0.2 mmol) in water (5 mL) is stirred at 60 °C.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is collected by filtration, washed with water, and dried.

  • If necessary, the product can be further purified by recrystallization from ethanol.

Data Summary:

Aldehyde (Ar)Yield (%)
4-Chlorobenzaldehyde94
4-Nitrobenzaldehyde92
4-Hydroxybenzaldehyde89

Table 3: Yields for the glycine-catalyzed synthesis of 4H-furo[3,4-b]pyrans in water.[1]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its application in multicomponent reactions provides an efficient, atom-economical, and often environmentally friendly approach to generating molecular diversity. The protocols outlined in this document serve as a practical guide for researchers in medicinal chemistry and drug discovery to explore the synthetic potential of this compound in developing novel therapeutic agents. The straightforward nature of these reactions, coupled with the biological relevance of the resulting heterocyclic scaffolds, positions this compound as a key player in modern organic synthesis.

References

Solid-Phase Synthesis of Functionalized Tetronic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the solid-phase synthesis of 3-alkoxycarbonyl functionalized tetronic acids. The methodology utilizes an activated carbonate linker on Wang resin, allowing for the efficient construction of the tetronic acid core with opportunities for further functionalization. This approach offers significant advantages over traditional solution-phase synthesis, including simplified purification and the potential for library generation. Additionally, this note discusses the biological relevance of functionalized tetronic acids, highlighting their potential as enzyme inhibitors, and provides a representative signaling pathway to illustrate their mechanism of action.

Introduction

Tetronic acids are a class of five-membered heterocyclic compounds characterized by a 4-hydroxy-furan-2(5H)-one core. This scaffold is present in numerous natural products exhibiting a wide range of biological activities, including antibiotic, antiviral, antineoplastic, and anticoagulant effects.[1][2][3] The functionalization of the this compound ring, particularly at the C-3 position, is a key strategy for modulating their biological activity. Solid-phase synthesis (SPS) offers a robust and efficient method for the preparation of libraries of such compounds, facilitating drug discovery efforts.[1]

The protocol outlined below describes a three-step solid-phase synthesis of 3-alkoxycarbonyl tetronic acids.[4][5] This method involves the immobilization of an α-hydroxy acid onto a solid support, followed by C-acylation and a final cyclative cleavage to yield the desired functionalized this compound.

Data Presentation

The following table summarizes the quantitative data for the solid-phase synthesis of representative 3-alkoxycarbonyl 5-substituted tetronic acids.

Compound IDR GroupR' GroupOverall Yield (%)Purity
4a PhenylMethyl46High (NMR)
4b PhenylEthyl42High (NMR)
4c MethylMethyl41High (NMR)
4d MethylEthyl39High (NMR)

Table 1: Overall yields of 3-alkoxycarbonyl 5-substituted tetronic acids synthesized via the solid-phase protocol. Yields are calculated over three steps.[4][5]

Experimental Protocols

This section provides detailed methodologies for the key experiments in the solid-phase synthesis of functionalized tetronic acids.

Materials and Reagents
  • 4-Nitrophenyl carbonate Wang resin

  • (S)-Mandelic acid or (S)-Lactic acid

  • 4-Dimethylaminopyridine (4-DMAP)

  • Dimethylformamide (DMF), anhydrous

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Hydroxybenzotriazole (HOBt)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dimethyl malonate or Diethyl malonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Trifluoroacetic acid (TFA)

  • Argon atmosphere

Protocol 1: Immobilization of α-Hydroxy Acid on Wang Resin
  • Suspend 4-nitrophenyl carbonate on Wang resin (1.0 g, 1.2 mmol/g) in dry DMF (15 mL) and allow to swell for 15 minutes.

  • Add the desired α-hydroxy acid (e.g., (S)-mandelic acid or (S)-lactic acid, 4.8 mmol) and 4-DMAP (7.2 mmol).

  • Gently stir the mixture under an argon atmosphere at room temperature for 48 hours.

  • Filter the resin and wash sequentially with DMF (3 x 15 mL), methanol (3 x 15 mL), and CH₂Cl₂ (3 x 15 mL).

  • Dry the resin in vacuo to yield the immobilized α-hydroxy acid.

Protocol 2: C-Acylation of the Resin-Bound α-Hydroxy Acid
  • Swell the resin from Protocol 1 in anhydrous THF (15 mL) for 15 minutes.

  • Cool the suspension to 0 °C and add HOBt (4.8 mmol). Stir for 45 minutes.

  • Add a solution of DCC (4.5 mmol) in THF (5 mL) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1.5 hours.

  • In a separate flask, prepare the malonate anion by adding dimethyl malonate or diethyl malonate (4.8 mmol) dropwise to a suspension of NaH (60% in mineral oil) in anhydrous THF at 0 °C. Stir at room temperature for 1 hour.

  • Add the prepared malonate anion solution to the resin mixture.

  • Stir the resulting mixture at room temperature for 24 hours.

  • Filter the resin and wash sequentially with methanol (3 x 15 mL) and CH₂Cl₂ (3 x 15 mL).

  • Dry the resin under vacuum to yield the immobilized C-acylated product.

Protocol 3: Cyclative Cleavage to Yield Functionalized this compound
  • To the dried resin from Protocol 2, add a 1:1 mixture of TFA and CH₂Cl₂ (20 mL).

  • Stir the mixture at room temperature for 1-2 hours.

  • Filter the resin and wash with CH₂Cl₂.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 3-alkoxycarbonyl functionalized this compound.

  • Purify the product as necessary. The reported purities are high, with minor impurities being unreacted α-hydroxy acid and trace resin components.[4]

Visualization of Experimental Workflow

Solid_Phase_Synthesis_Workflow Resin 4-Nitrophenyl Carbonate Wang Resin Immobilization Immobilization (4-DMAP, DMF, rt, 48h) Resin->Immobilization HydroxyAcid α-Hydroxy Acid (e.g., Mandelic Acid) HydroxyAcid->Immobilization ImmobilizedResin Immobilized α-Hydroxy Acid Immobilization->ImmobilizedResin Acylation C-Acylation (HOBt, DCC, THF, rt, 24h) ImmobilizedResin->Acylation DialkylMalonate Dialkyl Malonate (NaH, THF) DialkylMalonate->Acylation AcylatedResin Immobilized C-Acylated Product Acylation->AcylatedResin Cleavage Cyclative Cleavage (TFA/CH₂Cl₂, rt, 1-2h) AcylatedResin->Cleavage Product Functionalized This compound Cleavage->Product

Caption: Workflow for the solid-phase synthesis of functionalized tetronic acids.

Biological Relevance and Signaling Pathway

Functionalized tetronic acids are of significant interest in drug discovery due to their diverse biological activities. One notable example is the natural product RK-682, a 3-acyl-5-hydroxymethylthis compound, which has been identified as a potent inhibitor of protein tyrosine phosphatases (PTPs). Specifically, RK-682 inhibits the activity of Cdc25 phosphatases, key regulators of the cell cycle.

Cdc25 phosphatases (Cdc25A, B, and C) are dual-specificity phosphatases that activate cyclin-dependent kinases (CDKs) by removing inhibitory phosphate groups. This activation is crucial for the progression through different phases of the cell cycle, particularly the G1/S and G2/M transitions. Overexpression of Cdc25 phosphatases is observed in various cancers, making them attractive targets for anticancer drug development. The inhibition of Cdc25 by functionalized tetronic acids like RK-682 can lead to cell cycle arrest and prevent tumor cell proliferation.

The following diagram illustrates the role of Cdc25 phosphatases in cell cycle regulation and the inhibitory effect of functionalized tetronic acids.

Signaling_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition CyclinE_CDK2 Cyclin E / CDK2-P (Inactive) Cdc25A Cdc25A CyclinE_CDK2->Cdc25A Substrate Active_CyclinE_CDK2 Cyclin E / CDK2 (Active) Cdc25A->Active_CyclinE_CDK2 Dephosphorylates S_Phase S-Phase Entry Active_CyclinE_CDK2->S_Phase CyclinB_CDK1 Cyclin B / CDK1-P (Inactive) Cdc25C Cdc25C CyclinB_CDK1->Cdc25C Substrate Active_CyclinB_CDK1 Cyclin B / CDK1 (Active) Cdc25C->Active_CyclinB_CDK1 Dephosphorylates M_Phase Mitosis Active_CyclinB_CDK1->M_Phase TetronicAcid Functionalized this compound (e.g., RK-682) TetronicAcid->Cdc25A Inhibits TetronicAcid->Cdc25C Inhibits

Caption: Inhibition of Cdc25 phosphatases by functionalized tetronic acids leads to cell cycle arrest.

References

Application Notes and Protocols for the Catalytic Conversion of Esters to Tetronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetronic acids, and their derivatives, are a class of five-membered heterocyclic compounds that form the core scaffold of numerous biologically active natural products and synthetic molecules. Their diverse pharmacological properties, including antibiotic, antiviral, and anticancer activities, have made them attractive targets in drug discovery and development. The catalytic conversion of readily available esters into the tetronic acid framework represents a key synthetic strategy.

This document provides detailed application notes and experimental protocols for two prominent catalytic methods for the synthesis of tetronic acids from ester precursors: the one-pot tandem transesterification-Dieckmann cyclization and a domino reaction followed by acid-catalyzed lactonization.

Method 1: One-Pot Tandem Transesterification-Dieckmann Cyclization

This is a highly efficient one-pot method for synthesizing 3-substituted tetronic acids from aryl- or heteroarylacetic acid esters and α-hydroxy acid esters. The reaction proceeds via a base-catalyzed transesterification followed by an intramolecular Dieckmann cyclization.[1]

Reaction Principle

The overall transformation is a tandem reaction initiated by a base, typically a strong alkoxide base like potassium tert-butoxide. The base deprotonates the α-hydroxy ester, which then acts as a nucleophile in the transesterification of the aryl- or heteroarylacetic acid ester. The resulting diester intermediate subsequently undergoes an intramolecular Dieckmann condensation to form the this compound ring.

Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine aryl/heteroarylacetic acid ester and α-hydroxy acid ester in an anhydrous solvent (e.g., DMF). add_base Add a strong base (e.g., potassium tert-butoxide) portionwise at room temperature under an inert atmosphere. start->add_base stir Stir the reaction mixture at room temperature. add_base->stir monitor Monitor reaction progress by TLC or LC-MS. stir->monitor quench Quench the reaction with an aqueous acid solution (e.g., HCl). monitor->quench extract Extract the product with an organic solvent (e.g., ethyl acetate). quench->extract wash Wash the organic layer with brine. extract->wash dry Dry the organic layer over anhydrous sodium sulfate. wash->dry concentrate Concentrate the solvent under reduced pressure. dry->concentrate purify Purify the crude product by chromatography or recrystallization. concentrate->purify

Caption: Experimental workflow for the one-pot synthesis of tetronic acids.

Detailed Experimental Protocol

Materials:

  • Aryl- or heteroarylacetic acid ester (1.0 equiv)

  • α-Hydroxy acid ester (1.2 equiv)

  • Potassium tert-butoxide (t-BuOK) (2.5 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl- or heteroarylacetic acid ester (1.0 mmol) and the α-hydroxy acid ester (1.2 mmol).

  • Add anhydrous DMF (5 mL) and stir the solution at room temperature.

  • To the stirred solution, add potassium tert-butoxide (2.5 mmol, 280 mg) portionwise over 5 minutes. The reaction mixture may change color.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by adding 1 M HCl (10 mL) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Quantitative Data

The one-pot tandem transesterification-Dieckmann cyclization has been shown to be effective for a variety of substrates, affording good to excellent yields.[1]

EntryArylacetic Acid Esterα-Hydroxy Acid EsterProductYield (%)
1Methyl phenylacetateMethyl glycolate3-Phenylthis compound90
2Methyl (4-methoxyphenyl)acetateMethyl glycolate3-(4-Methoxyphenyl)this compound85
3Methyl (thiophen-2-yl)acetateMethyl glycolate3-(Thiophen-2-yl)this compound78
4Methyl phenylacetateEthyl lactate5-Methyl-3-phenylthis compound72
5Methyl (4-chlorophenyl)acetateMethyl glycolate3-(4-Chlorophenyl)this compound88

Reaction Mechanism: Dieckmann Cyclization

Dieckmann cluster_mechanism Dieckmann Cyclization Mechanism Diester Diester Intermediate Enolate Enolate Formation Diester->Enolate + Base (-BH) Cyclic_Intermediate Intramolecular Cyclization Enolate->Cyclic_Intermediate Tetronic_Acid_Anion Alkoxide Elimination Cyclic_Intermediate->Tetronic_Acid_Anion - OR' Tetronic_Acid Protonation Tetronic_Acid_Anion->Tetronic_Acid + H+

Caption: Mechanism of the Dieckmann cyclization step.

Method 2: Domino Reaction and Acid-Catalyzed Lactonization

This method provides access to 5-substituted tetronic acids from simple starting materials like aldehydes and terminal conjugated alkynes. The process involves a catalytic domino reaction to form a 1,3-dioxolane intermediate, followed by a two-step acid-catalyzed trans-acetalization and lactonization.

Reaction Principle

The initial domino reaction builds a 1,3-dioxolane scaffold from an aldehyde and a terminal alkyne. This intermediate is then subjected to acidic conditions, which catalyzes a trans-acetalization followed by an intramolecular lactonization to yield the 5-substituted this compound.

Experimental Workflow

Domino_Workflow cluster_prep Domino Reaction cluster_lactonization Acid-Catalyzed Lactonization cluster_workup Work-up and Purification start Combine aldehyde, terminal alkyne, and catalyst in a suitable solvent. react_domino Stir at the appropriate temperature to form the 1,3-dioxolane intermediate. start->react_domino add_acid Add a strong acid (e.g., concentrated HCl) to the reaction mixture. react_domino->add_acid react_lactonization Stir to effect trans-acetalization and lactonization. add_acid->react_lactonization workup Perform aqueous work-up and extraction. react_lactonization->workup purify Purify the product by chromatography. workup->purify

Caption: Workflow for the domino reaction and lactonization synthesis.

Detailed Experimental Protocol

Materials:

  • Aldehyde (1.0 equiv)

  • Terminal conjugated alkyne (e.g., methyl propiolate) (1.2 equiv)

  • Catalyst (e.g., a Lewis acid or base)

  • Anhydrous solvent (e.g., toluene)

  • Concentrated hydrochloric acid (HCl)

  • Organic solvent for extraction (e.g., dichloromethane)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the terminal conjugated alkyne (1.2 mmol) in the anhydrous solvent (10 mL).

  • Add the catalyst (e.g., 10 mol%) and stir the mixture at the designated temperature for the domino reaction to proceed to completion (monitor by TLC).

  • Cool the reaction mixture to 0 °C and add concentrated HCl (2 mL) dropwise.

  • Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Dilute the reaction with water (20 mL) and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 5-substituted this compound.

Quantitative Data

This method has been successfully applied to the synthesis of various 5-alkyl-substituted tetronic acids.

EntryAldehydeTerminal AlkyneProductYield (%)
1AcetaldehydeMethyl propiolate5-Methylthis compound65
2PropionaldehydeMethyl propiolate5-Ethylthis compound62
3IsobutyraldehydeMethyl propiolate5-Isopropylthis compound58
4BenzaldehydeMethyl propiolate5-Phenylthis compound45

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Anhydrous solvents and inert atmosphere techniques are crucial for the success of these reactions.

  • Strong bases like potassium tert-butoxide are corrosive and moisture-sensitive; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Concentrated acids are highly corrosive; handle with extreme care and appropriate PPE.

  • Always quench reactions carefully, especially when using reactive reagents.

Conclusion

The catalytic conversion of esters to tetronic acids provides a versatile and efficient means of accessing this important class of heterocyclic compounds. The one-pot tandem transesterification-Dieckmann cyclization is particularly noteworthy for its high yields and operational simplicity in the synthesis of 3-substituted tetronic acids. The domino reaction followed by acid-catalyzed lactonization offers a valuable route to 5-substituted analogs. These detailed protocols and application notes should serve as a valuable resource for researchers in organic synthesis and drug discovery.

References

Application Notes and Protocols for the Quantification of Tetronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Tetronic acid in various samples using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

HPLC is a robust and widely used technique for the separation and quantification of organic acids. For this compound, a reversed-phase HPLC method using a C18 column is a suitable approach.

Experimental Protocol

a) Sample Preparation:

  • Aqueous Samples (e.g., microbial culture supernatant):

    • Centrifuge the sample at 10,000 x g for 10 minutes to remove particulate matter.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • The sample is now ready for injection. If the concentration of this compound is expected to be very low, a pre-concentration step using solid-phase extraction (SPE) may be necessary.

  • Biological Fluids (e.g., urine, plasma): A solid-phase extraction (SPE) is recommended for cleanup and pre-concentration.

    • SPE Cartridge: Use a weak anion exchange (WAX) or a mixed-mode (anion exchange and reversed-phase) SPE cartridge.

    • Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Loading: Acidify the sample (e.g., urine) to a pH of ~6 with a small amount of formic acid and load it onto the conditioned cartridge.

    • Washing: Wash the cartridge with 1 mL of deionized water to remove unretained matrix components.

    • Elution: Elute the this compound with 1 mL of a solution of 5% formic acid in methanol.

    • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.

  • Food Samples:

    • Homogenize the sample in a suitable solvent (e.g., water or a water/methanol mixture).

    • Centrifuge the homogenate and filter the supernatant.

    • Proceed with SPE as described for biological fluids.

b) HPLC Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile
Gradient 0-2 min: 5% B2-15 min: 5% to 30% B15-17 min: 30% to 95% B17-20 min: 95% B20-21 min: 95% to 5% B21-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV Detector
Detection Wavelength 215 nm

c) Calibration:

Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 0.1 µg/mL to 50 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Quantitative Data Summary
Sample MatrixTechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
CucumberHPLC-UV---[1]
Microbial CultureLC-MS0.01 mM0.01 mM95-105[2]

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Sample (Aqueous, Biological, Food) Filtration Filtration / SPE Sample->Filtration PreparedSample Prepared Sample Filtration->PreparedSample HPLC HPLC System PreparedSample->HPLC C18 C18 Column HPLC->C18 UV UV Detector (215 nm) C18->UV Chromatogram Chromatogram UV->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: HPLC workflow for this compound quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and thermally stable compounds. This compound, being a polar and non-volatile compound, requires derivatization prior to GC-MS analysis. Silylation is a common and effective derivatization method.

Experimental Protocol

a) Sample Preparation and Derivatization:

  • Extraction: Extract this compound from the sample matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) as described in the HPLC section. For LLE, a solvent like ethyl acetate can be used after acidifying the aqueous sample.[3]

  • Drying: Evaporate the solvent from the extract to complete dryness under a stream of nitrogen. It is crucial to remove all water as silylating reagents are moisture-sensitive.[4]

  • Derivatization (Silylation):

    • To the dried residue, add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine (as a catalyst and solvent).[4][5]

    • Seal the vial tightly and heat at 60 °C for 30 minutes.[5]

    • Cool the vial to room temperature before injection.

b) GC-MS Conditions:

ParameterCondition
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Injection Mode Splitless
Oven Temperature Program Initial temperature 70 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-500

c) Calibration:

Prepare a series of this compound standards and derivatize them using the same procedure as the samples. Create a calibration curve by plotting the peak area of a characteristic ion of the derivatized this compound against the concentration.

Quantitative Data Summary
Sample MatrixTechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
UrineGC-MS<5 nmole-90-100 (for many organic acids)[6]
Microbial SamplesGC-MS3-272 ng/mL (for various organic acids)-100-111 (for many organic acids)[7]

Note: The provided data is for a range of organic acids and indicates the expected performance of the GC-MS method.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Extraction LLE / SPE Sample->Extraction Drying Drying Extraction->Drying Derivatization Silylation (MSTFA) Drying->Derivatization DerivatizedSample Derivatized Sample Derivatization->DerivatizedSample GCMS GC-MS System DerivatizedSample->GCMS GC_Col GC Column GCMS->GC_Col MS_Det Mass Spectrometer GC_Col->MS_Det TIC Total Ion Chromatogram MS_Det->TIC Quant Quantification TIC->Quant

Caption: GC-MS workflow for this compound quantification.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of compounds that absorb ultraviolet or visible light. This compound and its derivatives exhibit UV absorbance.[8]

Experimental Protocol

a) Sample Preparation:

  • Prepare a clear, particle-free solution of the sample in a suitable solvent (e.g., water, methanol, or ethanol).

  • Filtration or centrifugation may be required for turbid samples.

  • For complex matrices, a cleanup step like LLE or SPE might be necessary to remove interfering substances that also absorb in the UV region.

b) Spectrophotometric Measurement:

  • Wavelength Scan: Perform a UV scan of a standard solution of this compound (e.g., 10 µg/mL) from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Based on data for similar compounds like 4-methoxy-3,5-dimethylthis compound, the λmax is expected to be around 229 nm.[8]

  • Blank Measurement: Use the solvent as a blank to zero the spectrophotometer at the determined λmax.

  • Sample Measurement: Measure the absorbance of the sample solutions at the λmax.

c) Calibration:

Prepare a series of this compound standards in the chosen solvent (e.g., 1, 2, 5, 10, 15, 20 µg/mL). Measure the absorbance of each standard at the λmax and create a calibration curve by plotting absorbance versus concentration.

Quantitative Data Summary
CompoundSolventλmax (nm)Molar Absorptivity (ε)Reference
4-methoxy-3,5-dimethylthis compoundMethanol22912,880[8]
2-methoxy-3,5-dimethylthis compoundMethanol256100,000[8]

Note: The data is for derivatives of this compound and serves as a reference for the expected UV-Vis properties.

Logical Relationship Diagram

UVVis_Logic cluster_beer Beer-Lambert Law cluster_quant Quantification Absorbance Absorbance (A) Equation A = εlc MolarAbs Molar Absorptivity (ε) MolarAbs->Equation Path Path Length (l) Path->Equation Conc Concentration (c) Conc->Equation KnownConc Known Concentration (Standards) CalCurve Calibration Curve KnownConc->CalCurve MeasuredAbs Measured Absorbance MeasuredAbs->CalCurve UnknownConc Unknown Concentration CalCurve->UnknownConc

Caption: Beer-Lambert Law relationship for UV-Vis quantification.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, by comparing the integral of an analyte's signal to that of a certified internal standard. The quantification of gamma-butyrolactone (GBL), a structurally similar compound, has been demonstrated by NMR.[9][10]

Experimental Protocol

a) Sample Preparation:

  • Accurately weigh a specific amount of the sample containing this compound into an NMR tube.

  • Accurately weigh and add a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte's signals.

  • Add a known volume of a deuterated solvent (e.g., D₂O, DMSO-d₆) to dissolve both the sample and the internal standard completely.

  • Vortex the tube to ensure a homogeneous solution.

b) NMR Acquisition:

ParameterSetting
Spectrometer 400 MHz or higher
Pulse Program A standard 1D proton experiment with a 90° pulse
Relaxation Delay (d1) At least 5 times the longest T₁ of the signals of interest (typically 30-60 s for accurate quantification)
Number of Scans (ns) Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or higher)
Acquisition Time (aq) At least 3 seconds
Temperature Stable and controlled (e.g., 298 K)

c) Data Processing and Quantification:

  • Apply a Fourier transform to the FID.

  • Phase the spectrum and perform baseline correction.

  • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • Calculate the concentration of this compound using the following formula:

    Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

Quantitative Data Summary

While specific qNMR data for this compound is not available in the search results, the technique is well-established for the quantification of similar small molecules. For instance, the purity of Active Pharmaceutical Ingredients (APIs) is routinely determined by qNMR with high accuracy and precision.

Logical Relationship Diagram

qNMR_Logic cluster_principle qNMR Principle cluster_quant Quantification Signal Signal Integral Proportionality Directly Proportional Signal->Proportionality Nuclei Number of Nuclei Nuclei->Proportionality AnalyteSignal Analyte Signal Integral Calculation Calculation AnalyteSignal->Calculation StandardSignal Internal Standard Signal Integral StandardSignal->Calculation KnownStandard Known Standard Concentration & Purity KnownStandard->Calculation AnalyteConc Analyte Concentration Calculation->AnalyteConc

Caption: Principle of quantification in qNMR.

References

Application Notes and Protocols: Tetronic Acid Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tetronic acid derivatives as potent enzyme inhibitors. This document includes detailed protocols for enzyme inhibition assays, a summary of quantitative inhibition data, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound, a 4-hydroxy-2(5H)-furanone, and its derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities.[1][2] Their unique structural features make them attractive scaffolds for the development of novel therapeutic agents.[1][2] this compound derivatives have been shown to exhibit anti-inflammatory, anticancer, anti-HIV-1 protease, antibiotic, and antifungal properties.[1] A key mechanism underlying these activities is the inhibition of specific enzymes involved in critical cellular processes.[3][4] This document outlines the application of this compound derivatives as enzyme inhibitors, providing researchers with the necessary information to explore their therapeutic potential.

Featured Enzyme Targets and Quantitative Data

This compound derivatives have been successfully employed to target a range of enzymes. The following table summarizes the inhibitory activities of selected derivatives against their respective enzyme targets.

Compound ClassDerivative ExampleTarget EnzymeSourceIC50KiInhibition Type
Thiotetronic AcidsThiolactomycinFatty Acid Synthase (FAS)Mycobacterium smegmatisStrong InhibitionN/AN/A
Thiotetronic AcidsThiolactomycin Analog 13aFatty Acid Synthase (FAS)ZR-75-1 breast cancer≤ 20 µg/mLN/AN/A
Thiotetronic AcidsThiolactomycin Analog 13dFatty Acid Synthase (FAS)ZR-75-1 breast cancer≤ 20 µg/mLN/AN/A
Thiotetronic AcidsThiolactomycin Analog 23b-d, 31aFatty Acid Synthase (FAS)N/A≤ 15 µg/mLN/AN/A
3-Acyltetronic AcidsRK-682Protein Tyrosine PhosphatasesN/APotent InhibitionN/AN/A
3-Acyltetronic AcidsRK-682HIV-1 ProteaseN/APotent InhibitionN/AN/A

N/A: Not available from the cited sources.

Signaling Pathway: Fatty Acid Biosynthesis and Inhibition

The inhibition of Fatty Acid Synthase (FAS) by this compound derivatives like Thiolactomycin disrupts the de novo synthesis of fatty acids, a pathway crucial for bacterial survival and overactive in many cancer cells.[5][6] The diagram below illustrates the bacterial Fatty Acid Synthase (FAS-II) pathway and the point of inhibition by Thiolactomycin.

FASII_Pathway cluster_0 Cytosol Acetyl_CoA Acetyl-CoA ACC Acetyl-CoA Carboxylase Acetyl_CoA->ACC Biotin, ATP FabH β-Ketoacyl-ACP Synthase III Acetyl_CoA->FabH Malonyl_CoA Malonyl-CoA FabD Malonyl-CoA: ACP Transacylase Malonyl_CoA->FabD ACC->Malonyl_CoA Malonyl_ACP Malonyl-ACP FabD->Malonyl_ACP Malonyl_ACP->FabH Acetoacetyl_ACP Acetoacetyl-ACP FabH->Acetoacetyl_ACP FabG β-Ketoacyl-ACP Reductase Acetoacetyl_ACP->FabG NADPH Hydroxybutyryl_ACP β-Hydroxybutyryl-ACP FabG->Hydroxybutyryl_ACP FabZ β-Hydroxyacyl-ACP Dehydratase Hydroxybutyryl_ACP->FabZ Crotonyl_ACP Crotonyl-ACP FabZ->Crotonyl_ACP FabI Enoyl-ACP Reductase Crotonyl_ACP->FabI NADH/NADPH Butyryl_ACP Butyryl-ACP FabI->Butyryl_ACP Elongation_Cycle Elongation Cycles Butyryl_ACP->Elongation_Cycle Fatty_Acids Fatty Acids Elongation_Cycle->Fatty_Acids Thiolactomycin Thiolactomycin (this compound Derivative) Thiolactomycin->Inhibition Inhibition->FabH Inhibition

Figure 1. Bacterial Fatty Acid Synthesis (FAS-II) Pathway Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the use of this compound derivatives as enzyme inhibitors.

Protocol 1: General Enzyme Inhibition Assay

This protocol can be adapted for various enzyme targets to screen for inhibition by this compound derivatives.

Materials:

  • Purified target enzyme

  • Substrate for the target enzyme

  • This compound derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Cofactors (if required by the enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a series of dilutions of the this compound derivative in assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity.

    • Prepare the enzyme solution in assay buffer to a concentration that yields a linear reaction rate over the desired time course.

    • Prepare the substrate solution in assay buffer at a concentration appropriate for the assay (e.g., at or near the Michaelis constant, Km).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • This compound derivative solution (or solvent for control wells)

      • Enzyme solution

    • Include control wells:

      • Negative Control (No Inhibitor): Enzyme, substrate, and solvent.

      • Blank (No Enzyme): Substrate, inhibitor, and assay buffer.

  • Pre-incubation:

    • Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength. The reading interval and duration should be optimized to ensure the reaction rate is in the linear range.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the progress curve.

    • Normalize the rates of the inhibitor-treated wells to the rate of the negative control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Enzyme_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Prepare_Reagents Setup_Assay Set up 96-well Plate (Controls and Test Samples) Prepare_Reagents->Setup_Assay Pre_incubation Pre-incubate Enzyme and Inhibitor Setup_Assay->Pre_incubation Initiate_Reaction Initiate Reaction with Substrate Pre_incubation->Initiate_Reaction Data_Acquisition Measure Reaction Rate (Microplate Reader) Initiate_Reaction->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Calculate_IC50 Calculate IC50 Data_Analysis->Calculate_IC50 End End Calculate_IC50->End

Figure 2. General workflow for an enzyme inhibition assay.
Protocol 2: Determination of Inhibition Type (Kinetic Analysis)

To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), a kinetic analysis is performed.

Procedure:

  • Perform the enzyme inhibition assay as described in Protocol 1.

  • Vary the concentration of the substrate while keeping the concentration of the this compound derivative constant. Repeat this for several different fixed concentrations of the inhibitor.

  • Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

  • Analyze the plot to determine the type of inhibition:

    • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

    • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

    • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

  • From these plots, the inhibition constant (Ki) can be calculated.

Inhibition_Type_Determination Start Start Perform_Assay Perform Inhibition Assay with Varying Substrate and Inhibitor Concentrations Start->Perform_Assay Measure_Velocities Measure Initial Reaction Velocities Perform_Assay->Measure_Velocities Plot_Data Generate Lineweaver-Burk Plot (1/V vs. 1/[S]) Measure_Velocities->Plot_Data Analyze_Plot Analyze Intersection of Lines Plot_Data->Analyze_Plot Competitive Competitive (Intersect on Y-axis) Analyze_Plot->Competitive Noncompetitive Non-competitive (Intersect on X-axis) Analyze_Plot->Noncompetitive Uncompetitive Uncompetitive (Parallel Lines) Analyze_Plot->Uncompetitive Calculate_Ki Calculate Ki Competitive->Calculate_Ki Noncompetitive->Calculate_Ki Uncompetitive->Calculate_Ki End End Calculate_Ki->End

Figure 3. Workflow for determining the type of enzyme inhibition.

Conclusion

This compound derivatives have emerged as a promising class of enzyme inhibitors with significant potential for therapeutic applications. The protocols and data presented here provide a framework for researchers to investigate the inhibitory properties of novel this compound compounds. Further studies, including detailed kinetic analyses and in vivo efficacy assessments, are warranted to fully elucidate their therapeutic value.

References

Application Notes and Protocols: Tetronic Acid in the Total Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetronic acid, a γ-lactone heterocycle, serves as a versatile chiral building block in the total synthesis of a diverse array of natural products. Its inherent reactivity and stereochemical features make it an attractive starting point for constructing complex molecular architectures. Many natural products containing the this compound motif exhibit significant biological activities, including antibiotic, antifungal, and antitumor properties, making them compelling targets for synthetic chemists and drug development professionals.[1] This document provides detailed application notes and protocols for the use of this compound in the total synthesis of two prominent examples: the antibacterial agent Abyssomicin C and the antifungal macrolide RK-397.

Case Study 1: Abyssomicin C - A Potent Antibacterial Agent

Abyssomicin C is a polycyclic natural product that exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] Its unique mode of action involves the inhibition of p-aminobenzoic acid (PABA) biosynthesis, a crucial pathway for bacterial folate synthesis that is absent in humans, making it a highly selective antibacterial target.[4][5][6]

Biological Activity of Abyssomicin C
CompoundTarget OrganismActivityValueReference
Abyssomicin CStaphylococcus aureus (MRSA)MIC4 µg/mL[3]
Abyssomicin CStaphylococcus aureus (VRSA)MIC13 µg/mL[3]
atrop-Abyssomicin CMulti-resistant Staphylococcus aureus N313MIC3.5 µg/mL[5]
atrop-Abyssomicin CVancomycin-resistant S. aureus Mu50MIC13-16 µg/mL[5]
atrop-Abyssomicin CEnterococcus faecalis VanA, VanBMIC13-16 µg/mL[5]
atrop-Abyssomicin CEnterococcus faecium VanAMIC13-16 µg/mL[5]
atrop-Abyssomicin CMulti-resistant S. epidermidis CNS 184MIC13-16 µg/mL[5]
atrop-Abyssomicin CHuman Gastric Adenocarcinoma (HM02)GI₅₀7.9 µg/mL[5]
atrop-Abyssomicin CHuman Hepatocellular Carcinoma (Hep G2)GI₅₀1.5 µg/mL[5]
atrop-Abyssomicin CHuman Breast Carcinoma (MCF7)GI₅₀6.1 µg/mL[5]
atrop-Abyssomicin CTrypanosoma brucei rhodesienseIC₅₀0.68 µg/mL[5]
Mechanism of Action: Inhibition of Chorismate Pathway

Abyssomicin C targets and inhibits 4-amino-4-deoxychorismate (ADC) synthase (PabB), a key enzyme in the bacterial chorismate pathway responsible for the synthesis of PABA.[4][7][8][9] This inhibition effectively halts the production of folic acid, a vital cofactor for DNA synthesis and repair, leading to bacterial cell death. The α,β-unsaturated ketone within the macrocyclic ring of abyssomicin C is crucial for its activity, acting as a Michael acceptor to covalently bind to the enzyme.[2]

Abyssomicin_C_Mechanism Chorismate Chorismate ADC_synthase 4-amino-4-deoxychorismate synthase (PabB) Chorismate->ADC_synthase PABA p-Aminobenzoic Acid (PABA) ADC_synthase->PABA Folic_Acid Folic Acid Synthesis PABA->Folic_Acid Bacterial_Growth Bacterial Growth Folic_Acid->Bacterial_Growth Abyssomicin_C Abyssomicin C Abyssomicin_C->ADC_synthase Inhibition

Caption: Inhibition of the bacterial chorismate pathway by Abyssomicin C.

Total Synthesis of Abyssomicin C (Sorensen Approach)

The Sorensen group reported the first total synthesis of abyssomicin C, featuring a biomimetic intramolecular Diels-Alder reaction as the key step to construct the complex tricyclic core.[2][4]

Sorensen_Abyssomicin_C_Synthesis start Starting Materials intermediate1 Diels-Alder Precursor (Triene-Tetronate) start->intermediate1 diels_alder Intramolecular Diels-Alder Reaction intermediate1->diels_alder intermediate2 Tricyclic Intermediate diels_alder->intermediate2 epoxidation Stereoselective Epoxidation intermediate2->epoxidation intermediate3 Epoxy-Intermediate epoxidation->intermediate3 cyclization Intramolecular Hydroxy-Epoxide Opening intermediate3->cyclization abyssomicin_c Abyssomicin C cyclization->abyssomicin_c

Caption: Key stages in the total synthesis of Abyssomicin C by Sorensen.

Experimental Protocol: Intramolecular Diels-Alder Reaction

  • Reactant: Triene-tetronate precursor.

  • Solvent: Toluene.

  • Temperature: 110 °C.

  • Reaction Time: 12 hours.

  • Yield: High (specific yield not detailed in the summary).

  • Procedure: A solution of the triene-tetronate precursor in toluene is heated at reflux. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the tricyclic intermediate.

Total Synthesis of Abyssomicin C (Nicolaou Approach)

The Nicolaou group developed an alternative total synthesis of abyssomicin C and its atropisomer, atrop-abyssomicin C. A key feature of their strategy is a ring-closing metathesis (RCM) to form the 11-membered macrocycle.[10][11]

Nicolaou_Abyssomicin_C_Synthesis fragments Coupling of Fragments rcm_precursor RCM Precursor fragments->rcm_precursor rcm Ring-Closing Metathesis (RCM) rcm_precursor->rcm macrocycle 11-Membered Macrocycle rcm->macrocycle final_steps Final Modifications macrocycle->final_steps abyssomicin_c Abyssomicin C & atrop-Abyssomicin C final_steps->abyssomicin_c

Caption: Key stages in the total synthesis of Abyssomicin C by Nicolaou.

Experimental Protocol: Ring-Closing Metathesis

  • Reactant: Diene precursor.

  • Catalyst: Grubbs' second-generation catalyst.

  • Solvent: Dichloromethane.

  • Temperature: Reflux.

  • Reaction Time: Not specified.

  • Yield: Not specified.

  • Procedure: To a solution of the diene precursor in dichloromethane is added Grubbs' second-generation catalyst. The mixture is heated at reflux and the reaction is monitored by TLC. Upon completion, the solvent is removed, and the product is purified by chromatography.

Case Study 2: RK-397 - A Polyene Macrolide with Antifungal Properties

RK-397 is a polyene macrolide natural product that demonstrates significant antifungal, antibacterial, and antitumor activities.[12][13] Its complex structure, featuring a large macrolactone ring and a polyol chain, has made it a challenging and popular target for total synthesis.

Biological Activity of RK-397
CompoundActivityReference
RK-397Antifungal[12][13]
RK-397Antibacterial[12][13]
RK-397Antitumor[12][13]
Mechanism of Action

The precise mechanism of action for RK-397's antifungal activity is not as well-defined as that of Abyssomicin C. However, polyene macrolides typically function by binding to ergosterol, a key component of fungal cell membranes.[14][15] This binding disrupts membrane integrity, leading to leakage of cellular contents and ultimately cell death.

RK397_Mechanism RK397 RK-397 Ergosterol Ergosterol RK397->Ergosterol Binds to Fungal_Membrane Fungal Cell Membrane RK397->Fungal_Membrane Interacts with Ergosterol->Fungal_Membrane Component of Pore_Formation Pore Formation & Membrane Disruption Fungal_Membrane->Pore_Formation Leads to Cell_Death Fungal Cell Death Pore_Formation->Cell_Death

Caption: Proposed mechanism of action for the antifungal activity of RK-397.

Total Synthesis of RK-397 (Sammakia Approach)

The Sammakia group reported a convergent total synthesis of RK-397, which involved the coupling of two complex fragments followed by macrolactonization.[12][13]

Sammakia_RK397_Synthesis fragment1 Fragment 1 (Polyol Chain) coupling Fragment Coupling (e.g., Aldol Reaction) fragment1->coupling fragment2 Fragment 2 (Polyene Precursor) fragment2->coupling coupled_product Coupled Intermediate coupling->coupled_product macrolactonization Macrolactonization coupled_product->macrolactonization RK397 RK-397 macrolactonization->RK397

Caption: Key stages in the total synthesis of RK-397 by Sammakia.

Experimental Protocol: Yamaguchi Macrolactonization

  • Reactant: Seco-acid precursor.

  • Reagents: 2,4,6-Trichlorobenzoyl chloride, triethylamine, DMAP.

  • Solvent: Toluene.

  • Temperature: Room temperature to reflux.

  • Procedure: To a solution of the seco-acid in toluene is added triethylamine, followed by 2,4,6-trichlorobenzoyl chloride. The mixture is stirred at room temperature before being added dropwise to a refluxing solution of DMAP in toluene. The reaction is monitored by TLC. After completion, the reaction is quenched, and the product is purified by chromatography.

Conclusion

The total syntheses of Abyssomicin C and RK-397 highlight the utility of this compound as a valuable synthon in the construction of complex and biologically active natural products. The detailed protocols and biological data presented herein provide a foundation for researchers to explore the synthesis of these and other this compound-containing molecules for potential therapeutic applications. Further investigation into the structure-activity relationships of these compounds, facilitated by the synthetic routes outlined, will be crucial for the development of new and more effective drugs.

References

Troubleshooting & Optimization

improving the yield of Tetronic acid synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tetronic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis reactions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of this compound and its derivatives.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no this compound at all. What are the common causes and how can I fix this?

  • Answer: Low yield is a frequent issue that can stem from several factors, from reagent quality to reaction conditions. A systematic approach is crucial for troubleshooting.[1][2]

    • Reagent Quality:

      • Moisture: Many synthetic routes, especially those involving strong bases like potassium tert-butoxide or sodium hydride, are highly sensitive to moisture.[3] Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.

      • Starting Material Purity: Impurities in starting materials can inhibit the reaction or lead to side products.[1] For syntheses starting from furfural, ensure it is freshly distilled as it can oxidize upon storage.[4] Similarly, commercial malonic acid should be dried before use.[4]

      • Base Activity: The base is critical, particularly in Dieckmann cyclization-based methods. Use a fresh, high-quality base like potassium tert-butoxide.[3] The efficiency of the cyclization is highly dependent on the base used.[5]

    • Reaction Conditions:

      • Temperature Control: Some reactions are exothermic. Adding reagents too quickly can cause a loss of temperature control, leading to side reactions.[1] Conversely, some cyclizations require specific temperatures (e.g., refluxing in toluene) to proceed efficiently.[6]

      • Solvent Choice: The choice of solvent can dramatically impact yield. For the one-pot synthesis involving Dieckmann cyclization, Dimethylformamide (DMF) has been shown to be more efficient than Tetrahydrofuran (THF), leading to yields up to 90%.[3]

      • Reaction Time: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while excessively long times can lead to product degradation or side-product formation.[6]

    • Work-up and Purification:

      • Product loss during extraction and purification steps is a common source of low yield.[1] Ensure proper pH adjustment during acid-base extractions to prevent loss of the acidic product into the organic layer.

      • For purification, crystallization is an effective method for obtaining high-purity this compound.[7][8] Acetic acid as a solvent can facilitate purification through crystallization.[7]

Troubleshooting Flowchart for Low Yield

LowYield Start Low Yield Observed CheckReagents 1. Check Reagent Quality Start->CheckReagents CheckConditions 2. Review Reaction Conditions CheckWorkup 3. Evaluate Work-up/Purification Moisture Moisture Present? CheckReagents->Moisture Is... Temp Incorrect Temperature? CheckConditions->Temp Is... Loss Product Loss During Extraction? CheckWorkup->Loss Is there... ImpureSM Impure Starting Material? Moisture->ImpureSM No Dry Use Anhydrous Solvents & Flame-Dried Glassware Moisture->Dry Yes ImpureSM->CheckConditions No PurifySM Purify/Distill Starting Materials ImpureSM->PurifySM Yes Dry->CheckConditions PurifySM->CheckConditions Solvent Suboptimal Solvent? Temp->Solvent No OptimizeTemp Optimize Temperature & Addition Rate Temp->OptimizeTemp Yes Solvent->CheckWorkup No OptimizeSolvent Switch to Recommended Solvent (e.g., DMF) Solvent->OptimizeSolvent Yes OptimizeTemp->CheckWorkup OptimizeSolvent->CheckWorkup OptimizeWorkup Adjust pH During Extraction Optimize Crystallization Loss->OptimizeWorkup Yes

Caption: A logical workflow for troubleshooting low this compound yield.

Issue 2: Presence of Significant Impurities or Side Products

  • Question: My final product is impure, and I'm observing significant side products. What are the likely side reactions and how can I minimize them?

  • Answer: Side product formation is often related to the reaction mechanism and conditions.

    • Common Side Reactions:

      • In Dieckmann cyclizations, side reactions can occur if the base is not strong enough or if the reaction is not run under strictly anhydrous conditions.

      • In multicomponent reactions, the formation of various intermediates can lead to a complex mixture if conditions are not optimized.[9][10] For instance, in reactions involving aldehydes, Knoevenagel condensation is a key step, but can compete with other pathways.[9]

      • O-alkylation vs. C-alkylation: this compound has two potentially nucleophilic sites. While C-alkylation is often desired, O-alkylation can occur, leading to isomeric impurities.[6] Reaction conditions, such as the choice of base and solvent, can influence the regioselectivity.

    • Minimizing Side Products:

      • Catalyst Choice: The use of specific catalysts can dramatically improve selectivity. For example, L-proline has been used as an effective organocatalyst in some multicomponent syntheses to yield desired products in high yields.[10]

      • Purification Strategy: If side products are unavoidable, a robust purification strategy is essential. Column chromatography is frequently used, and the choice of eluent is critical.[11] For acidic products like this compound, adding a small amount of acetic acid to the eluent can prevent streaking and improve separation.[11] Recrystallization is also a powerful technique for removing minor impurities.[12]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing 3-substituted Tetronic acids?

A one-pot method involving a tandem transesterification and Dieckmann cyclization has proven highly efficient.[3] This approach, using alkyl arylacetates and hydroxyacetic acid esters with potassium tert-butoxide as the base in DMF, can produce yields of up to 90% in just two hours at room temperature.[3] This method offers improved yields and operational simplicity compared to conventional Dieckmann condensation.[3]

Q2: How do reaction conditions affect the yield in Dieckmann cyclization-based syntheses?

The choice of base and solvent are critical. The following table summarizes optimization data for the synthesis of 3-phenylthis compound.

BaseSolventTemperatureTime (h)Yield (%)
Potassium tert-butoxideTHFRoom Temp.278
Potassium tert-butoxide DMF Room Temp. 2 90
Sodium HydrideTHFRoom Temp.2455
Sodium HydrideDMFRoom Temp.2465
Data synthesized from information in reference[3].

Q3: What are the key steps for purifying this compound?

Purification typically involves work-up followed by crystallization or chromatography.[8][12]

  • Quenching & Extraction: After the reaction is complete, it is typically quenched with an acid (e.g., HCl) to neutralize the base and protonate the product. The product is then extracted into an organic solvent like ethyl acetate.

  • Washing: The organic layer is washed with water and brine to remove inorganic salts and water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure.

  • Final Purification:

    • Crystallization: The crude product can be recrystallized from a suitable solvent system. Using a poor solvent can help precipitate high-purity crystals.[8]

    • Column Chromatography: If crystallization is ineffective, silica gel column chromatography is the method of choice.[11]

Experimental Protocols

Protocol: One-Pot Synthesis of 3-Phenylthis compound via Dieckmann Cyclization [3]

This protocol describes a high-yield, one-pot synthesis.

Materials:

  • Methyl phenylacetate

  • Methyl 2-hydroxyacetate (methyl glycolate)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Dimethylformamide (DMF)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add methyl phenylacetate (1.0 mmol) and methyl 2-hydroxyacetate (1.2 mmol) to a flame-dried round-bottom flask containing anhydrous DMF (5 mL).

  • Base Addition: Cool the solution to 0°C in an ice bath. Add potassium tert-butoxide (2.5 mmol) portion-wise over 10 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly quench by adding 1M HCl until the pH is acidic (~pH 2-3).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization or silica gel column chromatography to yield pure 3-phenylthis compound.

General Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purify Purification & Analysis Reagents Select & Prepare Anhydrous Reagents Glassware Flame-Dry Glassware Under Inert Atmosphere Setup Combine Starting Materials & Anhydrous Solvent Glassware->Setup Base Add Base (e.g., t-BuOK) at Controlled Temperature Setup->Base Stir Stir at Room Temp (or specified temp) Base->Stir Monitor Monitor via TLC Stir->Monitor Quench Quench with Acid (HCl) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Recrystallization or Column Chromatography Dry->Purify Analyze Characterize Product (NMR, MS, m.p.) Purify->Analyze

Caption: A standard workflow for this compound synthesis and purification.

Reaction Pathway: Dieckmann Cyclization

Reaction SM1 Aryl-/Alkyl- Acetic Ester Intermediate Transesterification Intermediate SM1->Intermediate SM2 Hydroxyacetic Ester SM2->Intermediate Base t-BuOK, DMF Room Temp Intermediate->Base Product Substituted This compound Cyclization Intramolecular Dieckmann Cyclization Product->Cyclization Base->Product

Caption: Key steps in the one-pot synthesis of Tetronic acids.

References

side reactions and byproducts in Tetronic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tetronic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound and its derivatives. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you navigate the challenges of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing the this compound core include the base-promoted Dieckmann cyclization of α-hydroxy esters and their derivatives, the cyclization of γ-halogenated β-ketoesters, and one-pot syntheses utilizing tandem Wittig-Claisen processes.[1] A widely used laboratory-scale synthesis involves the Dieckmann condensation of glycolyl acetoacetate intermediates. Another common starting material is ethyl acetoacetate, which can be brominated at the γ-position followed by hydrolysis and cyclization.[2]

Q2: I am observing a low yield in my Dieckmann condensation to form this compound. What are the potential causes?

A2: Low yields in Dieckmann condensations for 5-membered rings like this compound can be attributed to several factors. A primary concern is the potential for intermolecular condensation, where two different ester molecules react, leading to dimers or polymers instead of the desired intramolecular cyclization.[3][4] Additionally, the choice of base and solvent is critical; sterically hindered, non-nucleophilic bases in aprotic solvents tend to minimize side reactions and favor the intramolecular pathway.[3] Incomplete reaction or decomposition of the starting material or product under harsh conditions can also contribute to lower yields.

Q3: What are the typical byproducts I should expect in my crude this compound?

A3: Common impurities include unreacted starting materials, such as α-hydroxy acids, and byproducts from side reactions.[1] In the Dieckmann condensation, intermolecular reaction products can be a source of impurities. If using a synthesis route involving bromination of ethyl acetoacetate, incomplete bromination or over-bromination can lead to impurities. During workup, hydrolysis of the ester functionalities or the this compound ring itself can occur, especially under strong acidic or basic conditions. Base-catalyzed decomposition of the this compound product can also generate byproducts.

Q4: My purified this compound shows impurities in the NMR spectrum. What are they likely to be?

A4: Aside from the byproducts mentioned above, residual solvents from the reaction or purification steps are common impurities. If the reaction is not driven to completion, you may also see traces of the starting materials.[1] In some cases, dialkylated byproducts can form if the reaction conditions allow for multiple alkylations.[5]

Q5: How can I best purify my crude this compound?

A5: Recrystallization is a widely used and effective method for purifying this compound.[6] The choice of solvent is crucial. A "poor solvent" in which this compound has low solubility at room temperature but is soluble at higher temperatures is ideal. Toluene and ethyl acetate have been reported as effective recrystallization solvents.[6][7] The general procedure involves concentrating the reaction mixture to reduce the amount of the reaction solvent, followed by the addition of the poor solvent to induce crystallization.[6][7] For persistent impurities, column chromatography may be necessary.

Troubleshooting Guides

Issue 1: Low Yield in Dieckmann Condensation
Symptom Possible Cause Troubleshooting Steps
Low yield of this compound with the presence of high molecular weight species.Intermolecular condensation is competing with the desired intramolecular Dieckmann cyclization.[3][4]- Use a higher dilution of the substrate to favor the intramolecular reaction. - Employ a sterically hindered base (e.g., potassium tert-butoxide, LDA, LHMDS) instead of smaller alkoxides like sodium ethoxide.[3] - Switch to an aprotic solvent (e.g., THF, DMF) to enhance the stability of the enolate and reduce side reactions.[3][8]
Incomplete consumption of starting material.Insufficient base, reaction time, or temperature.- Ensure at least one full equivalent of base is used, as the product is deprotonated under basic conditions.[9] - Increase the reaction time or temperature, monitoring the reaction progress by TLC or GC-MS.
Formation of multiple unidentified products.Decomposition of starting material or product.- Use milder reaction conditions (e.g., lower temperature). - Ensure the absence of water and oxygen if using sensitive reagents. - Consider a different synthetic route if the substrate is inherently unstable under the reaction conditions.
Issue 2: Purity of the Final Product
Symptom Possible Cause Troubleshooting Steps
Oily product that does not crystallize.Presence of significant impurities that inhibit crystallization.- Attempt to purify a small portion by column chromatography to obtain a seed crystal. - Try triturating the oil with a non-polar solvent like hexane to induce solidification. - Re-evaluate the workup procedure to ensure all acidic/basic residues are removed.
Persistent impurities after recrystallization.The impurity has similar solubility to this compound in the chosen solvent.- Try a different recrystallization solvent or a solvent system (a mixture of a good and a poor solvent).[10] - Perform a second recrystallization. - Use column chromatography with an appropriate stationary and mobile phase. For polar compounds like this compound, silica gel is a common stationary phase, and a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) can be used as the mobile phase.[11][12]
Presence of starting materials in the final product.Incomplete reaction.- Optimize reaction conditions (time, temperature, stoichiometry of reagents) to drive the reaction to completion.[1]
Product degradation during workup.Hydrolysis of the lactone ring under acidic or basic conditions.- Use mild acidic conditions for neutralization during the workup. - Minimize the time the product is in contact with acidic or basic aqueous solutions.[13]

Experimental Protocols

Synthesis of this compound via Dieckmann Condensation of Ethyl Glycolylacetoacetate

This protocol is a representative procedure and may require optimization for specific laboratory conditions and scales.

Materials:

  • Ethyl glycolylacetoacetate

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Toluene

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of ethyl glycolylacetoacetate in anhydrous THF.

  • Base Addition: The solution is cooled to 0 °C in an ice bath. A solution of potassium tert-butoxide in anhydrous THF is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: The reaction is quenched by the slow addition of 1 M HCl at 0 °C until the pH is acidic (pH ~2-3). The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude this compound. The crude product is then recrystallized from a minimal amount of hot toluene. The crystals are collected by vacuum filtration, washed with a small amount of cold toluene, and dried in a vacuum oven.

Purity Analysis: The purity of the final product can be assessed by melting point determination, NMR spectroscopy, and GC-MS analysis.[14]

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate the key reaction pathway, a common side reaction, and a troubleshooting workflow.

dieckmann_condensation start Ethyl Glycolylacetoacetate enolate Enolate Intermediate start->enolate Base (e.g., KOtBu) -H+ cyclized Cyclized Intermediate enolate->cyclized Intramolecular Attack tetronic_acid This compound cyclized->tetronic_acid -OEt Acid Workup

Caption: Dieckmann condensation pathway for this compound synthesis.

side_reaction start1 Ethyl Glycolylacetoacetate (Molecule 1) enolate1 Enolate of Molecule 1 start1->enolate1 Base dimer Dimeric Byproduct enolate1->dimer Intermolecular Condensation start2 Ethyl Glycolylacetoacetate (Molecule 2) start2->dimer Intermolecular Condensation

Caption: Intermolecular condensation as a potential side reaction.

troubleshooting_workflow start Low Yield or Impure Product check_reaction Analyze Crude Reaction Mixture (TLC, GC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete optimize Optimize Reaction: - Increase time/temp - Check base stoichiometry incomplete->optimize Yes side_products Multiple Side Products? incomplete->side_products No optimize->check_reaction milder_conditions Use Milder Conditions: - Lower temperature - Hindered base/aprotic solvent side_products->milder_conditions Yes purification_issue Purification Problem? side_products->purification_issue No milder_conditions->check_reaction recrystallize Optimize Recrystallization: - Different solvent - Seed crystal purification_issue->recrystallize Yes chromatography Column Chromatography recrystallize->chromatography If fails end Pure Product recrystallize->end chromatography->end

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Purification of Tetronic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Tetronic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound and its derivatives?

A1: The most common and effective purification techniques for this compound and its derivatives are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature of the impurities, the scale of the purification, and the physicochemical properties of the specific derivative, such as its polarity and chirality.

Q2: How do I choose the right purification technique for my specific this compound derivative?

A2: The selection of an appropriate purification technique hinges on the properties of your compound and the impurities present.

  • Recrystallization is ideal for purifying solid compounds with thermally stable properties from less soluble impurities.[1]

  • Acid-base extraction is highly effective for separating acidic this compound derivatives from neutral or basic impurities.[2][3]

  • Column chromatography is a versatile technique for separating complex mixtures, compounds with similar polarities, or when high purity is essential.[4] For chiral derivatives, specialized chiral chromatography is necessary to separate enantiomers.[5]

Below is a decision-making workflow to help you select the most suitable purification method.

G start Start: Crude this compound Derivative is_solid Is the crude product a solid? start->is_solid is_acidic Is the primary impurity neutral or basic? is_solid->is_acidic Yes complex_mixture Is it a complex mixture or are impurities of similar polarity? is_solid->complex_mixture No is_acidic->complex_mixture No acid_base Acid-Base Extraction is_acidic->acid_base Yes is_chiral Is the derivative chiral? complex_mixture->is_chiral No column_chrom Column Chromatography complex_mixture->column_chrom Yes chiral_chrom Chiral Chromatography (HPLC/SFC) is_chiral->chiral_chrom Yes end Pure this compound Derivative is_chiral->end No (if achiral) recrystallization Recrystallization recrystallization->end acid_base->end column_chrom->end chiral_chrom->end

Caption: Decision workflow for selecting a purification technique.

Troubleshooting Guides

Recrystallization

Q: My this compound derivative "oils out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.[6]

  • Solution 1: Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool slowly.[6]

  • Solution 2: Change Solvent System: If the problem persists, your compound may be too soluble in the chosen solvent. Try a different solvent in which your compound is less soluble, or use a co-solvent system. For a highly polar compound, you might dissolve it in a good solvent (like ethanol or acetone) and then add a poor solvent (like water or hexane) dropwise at an elevated temperature until the solution becomes slightly turbid, then allow it to cool slowly.

Q: The yield of my recrystallized this compound derivative is very low. How can I improve it?

A: A low yield can result from several factors.

  • Possible Cause 1: Too much solvent was used. An excessive amount of solvent will keep a significant portion of your product dissolved even at low temperatures.

    • Solution: You can try to recover more product by evaporating some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals.[7]

  • Possible Cause 2: The cooling process was too fast. Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.

    • Solution: Ensure a slow cooling process. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.[8]

  • Possible Cause 3: Premature crystallization during hot filtration.

    • Solution: Use a heated filter funnel and pre-heat your glassware with hot solvent to prevent the product from crystallizing on the filter paper.[9]

The following flowchart outlines a troubleshooting process for common recrystallization issues.

G start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool crystals_form Do crystals form? cool->crystals_form oiling_out Does the compound oil out? crystals_form->oiling_out No low_yield Is the yield low? crystals_form->low_yield Yes induce_cryst Induce crystallization (scratch flask, seed crystal) oiling_out->induce_cryst No reheat_add_solvent Reheat and add more solvent oiling_out->reheat_add_solvent Yes evaporate_mother_liquor Evaporate some solvent from mother liquor and re-cool low_yield->evaporate_mother_liquor Yes success Successful Recrystallization low_yield->success No induce_cryst->low_yield reheat_add_solvent->cool change_solvent Consider a different solvent system reheat_add_solvent->change_solvent If problem persists failure Re-evaluate purification strategy change_solvent->failure check_solubility Re-evaluate solvent choice and volume evaporate_mother_liquor->check_solubility check_solubility->success G start Start: Crude mixture in organic solvent add_base Add aqueous base (e.g., NaHCO3) start->add_base shake_separate Shake and separate layers add_base->shake_separate organic_layer Organic Layer (Neutral Impurities) shake_separate->organic_layer aqueous_layer Aqueous Layer (Tetronate Salt) shake_separate->aqueous_layer wash_dry Wash with brine, dry, and evaporate to isolate neutral impurities organic_layer->wash_dry acidify Acidify aqueous layer with HCl aqueous_layer->acidify precipitate Does the product precipitate? acidify->precipitate filter_dry Filter, wash with cold water, and dry precipitate->filter_dry Yes back_extract Back-extract with organic solvent precipitate->back_extract No end Pure this compound Derivative filter_dry->end back_extract->end

References

Technical Support Center: Stability of Tetronic Acid and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Tetronic acid and its derivatives under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A: this compound is a γ-lactone with the molecular formula C₄H₄O₃.[1] It exists in equilibrium between its keto and enol tautomers.[1] The stability of the this compound core is a critical consideration in research and drug development because its γ-lactone ring is susceptible to degradation, which can lead to loss of biological activity and the formation of impurities. Many natural products, including ascorbic acid (vitamin C), possess this structural motif.[1]

Q2: What are the primary degradation pathways for this compound?

A: The primary degradation pathway for this compound and other γ-lactones is hydrolysis. This involves the cleavage of the ester bond in the lactone ring by water, leading to the formation of the corresponding open-chain γ-hydroxy carboxylic acid. This reaction can be catalyzed by both acids and bases. Other potential degradation pathways include oxidation and photodegradation, particularly for derivatives with photosensitive functional groups.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A: The stability of the this compound lactone ring is highly dependent on the pH of the aqueous solution.

  • Neutral Conditions (pH ~7): Hydrolysis occurs, but at a relatively slow rate. Over extended periods, especially at elevated temperatures, significant degradation to the open-chain form can be observed.

  • Acidic Conditions (pH < 7): Acid catalyzes the hydrolysis of the lactone ring, leading to an equilibrium between the lactone and the open-chain 4-hydroxyacetoacetic acid.

  • Basic Conditions (pH > 7): Base-catalyzed hydrolysis is typically much faster than acid-catalyzed or neutral hydrolysis. In the presence of strong bases, this compound is rapidly converted to the salt of its corresponding γ-hydroxy carboxylic acid.[2]

Q4: What is the impact of temperature on the stability of this compound?

A: Increased temperature accelerates the rate of all chemical degradation pathways, including hydrolysis. For long-term storage of this compound solutions, it is recommended to use low temperatures (e.g., 2-8 °C or frozen at -20 °C or -80 °C) to minimize degradation. In its solid, crystalline form, this compound is more stable, but decomposition can still occur at its melting point (141–143 °C).[1]

Q5: Is this compound sensitive to light?

A: While the core this compound structure is not strongly chromophoric in the visible spectrum, it and its derivatives can be susceptible to photodegradation, especially upon exposure to UV light. It is a standard practice in stability testing to evaluate the photostability of a compound. To minimize the risk of photodegradation, it is recommended to store this compound and its solutions in amber vials or otherwise protected from light.

Q6: Are there any incompatibilities I should be aware of when working with this compound?

A: Yes, this compound is incompatible with strong oxidizing agents and strong bases (alkalis).[3][4] Reactions with strong bases will rapidly open the lactone ring. Strong oxidizing agents can lead to the formation of various oxidation byproducts.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of biological activity in a multi-day cell-based assay. Degradation of this compound in the aqueous cell culture medium (hydrolysis).Prepare fresh stock solutions in an anhydrous solvent like DMSO. Add the compound to the cell culture medium immediately before the experiment. For longer experiments, consider replenishing the compound at regular intervals.
Appearance of a new, more polar peak in HPLC analysis after storing the compound in an aqueous buffer. Hydrolysis of the lactone ring to the more polar γ-hydroxy carboxylic acid.Confirm the identity of the new peak by mass spectrometry (expecting an increase of 18 Da, corresponding to the addition of a water molecule). To prevent this, prepare fresh solutions or store them in anhydrous organic solvents at low temperatures.
Discoloration or change in the physical appearance of the solid compound. Potential degradation due to exposure to light, heat, or humidity.Store the solid compound in a tightly sealed container, in a cool, dark, and dry place. It is advisable to re-analyze the purity of the compound if any visual changes are observed.
Inconsistent results between experimental batches. Degradation of the stock solution over time.Always prepare fresh stock solutions for each set of experiments. If a stock solution must be reused, it should be stored under appropriate conditions (anhydrous, low temperature, protected from light) and its purity should be re-verified by HPLC before use.

Quantitative Stability Data

The following table summarizes the stability of γ-butyrolactone (GBL), a close structural analog of this compound, under different pH conditions. This data can be used as a general guideline for the expected stability of the this compound lactone ring.

Condition Stability Profile Primary Degradation Product
Neutral Aqueous Solution (pH ~7) Slow hydrolysis occurs, reaching equilibrium over an extended period (days to weeks at room temperature).[5]γ-Hydroxybutyric acid (GHB)
Acidic Aqueous Solution (e.g., 0.1 M HCl) Acid-catalyzed hydrolysis leads to an equilibrium between the lactone and the open-chain acid.[3]4-Hydroxyvaleric acid (for γ-valerolactone)[3]
Basic Aqueous Solution (e.g., 0.1 M NaOH) Rapid hydrolysis of the lactone ring.[2]Sodium salt of γ-hydroxybutyric acid

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60 °C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 1 hour.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep it at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Expose the solid compound to 105 °C in a hot air oven for 24 hours. Also, reflux a solution of the compound at 60 °C for 24 hours.

    • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., a combination of UV and visible light) for a specified duration.

  • Sample Analysis: At appropriate time points, withdraw aliquots of the stressed samples. Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for developing an HPLC method to quantify this compound and its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical mobile phase could be a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 210 nm is likely to be suitable.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome stock_solution Prepare Stock Solution (e.g., 1 mg/mL in MeCN) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock_solution->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, RT) stock_solution->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock_solution->oxidation Expose to Stress thermal Thermal Stress (Solution & Solid) stock_solution->thermal Expose to Stress photo Photostability (UV/Vis Light) stock_solution->photo Expose to Stress hplc HPLC Analysis (Stability-Indicating Method) acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (Quantify Degradation) hplc->data pathway Identify Degradation Pathway data->pathway storage Recommend Storage Conditions data->storage

Caption: Workflow for assessing the stability of this compound.

Hydrolysis_Pathway tetronic_acid This compound (Lactone Form) hydroxy_acid 4-Hydroxyacetoacetic Acid (Open-Chain Form) tetronic_acid->hydroxy_acid Hydrolysis (H₂O, H⁺ or OH⁻) hydroxy_acid->tetronic_acid Lactonization (-H₂O)

Caption: Reversible hydrolysis of the this compound lactone ring.

References

Technical Support Center: Optimizing Reaction Conditions for Tetronic Acid Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the alkylation of Tetronic acid and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the reactive sites on this compound for alkylation?

This compound, also known as 4-hydroxy-2(5H)-furanone, possesses two primary nucleophilic sites: the enolate carbon at the C3 position (α-carbon) and the oxygen of the hydroxyl group at the C4 position.[1] This leads to the possibility of both C-alkylation and O-alkylation. The desired product in many synthetic applications is the C-alkylated derivative.

Q2: What factors influence whether C-alkylation or O-alkylation occurs?

The regioselectivity of this compound alkylation is a critical aspect to control. Several factors determine the ratio of C- to O-alkylated products, including the choice of base, solvent, counter-ion, and the nature of the alkylating agent. Generally, "harder" electrophiles tend to favor O-alkylation, while "softer" electrophiles favor C-alkylation.

Q3: Which bases are commonly used for the deprotonation of this compound?

The acidity of the α-hydrogen in β-keto esters like this compound allows for the use of a variety of bases. Common choices include alkali metal hydrides (e.g., sodium hydride), alkali metal amides (e.g., lithium diisopropylamide - LDA), and alkali metal carbonates (e.g., potassium carbonate). The choice of base can influence the selectivity of the alkylation.

Q4: Can di-alkylation occur, and how can it be minimized?

Yes, if the initially formed mono-C-alkylated product still possesses an acidic proton at the C3 position, a second alkylation can occur, leading to a di-alkylated product. To minimize this, one can use a stoichiometric amount of the base and alkylating agent relative to the this compound. Additionally, carefully controlling the reaction time and temperature can help prevent over-alkylation.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired C-Alkylated Product

Q5: I am not observing any product formation, or the yield is very low. What are the potential causes?

Several factors could contribute to a low or negligible yield. Consider the following troubleshooting steps:

  • Base Strength and Activity: Ensure the base you are using is sufficiently strong to deprotonate the this compound and that it has not degraded due to improper storage. For instance, sodium hydride can become inactive if exposed to moisture.

  • Reagent Purity: Impurities in the starting material, solvent, or alkylating agent can interfere with the reaction. Ensure all reagents are of appropriate purity and that the solvent is anhydrous, as water can quench the enolate.

  • Reaction Temperature: Some alkylations require specific temperature control. For highly reactive alkylating agents, low temperatures (e.g., -78 °C) may be necessary to prevent side reactions, while less reactive agents might require elevated temperatures to proceed at a reasonable rate.

  • Insufficient Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Issue 2: Predominance of the O-Alkylated Side Product

Q6: My main product is the O-alkylated isomer instead of the desired C-alkylated compound. How can I improve the C-alkylation selectivity?

The competition between C- and O-alkylation is a common challenge. The following strategies can be employed to favor C-alkylation:

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO can leave the enolate more "naked" and reactive, which can sometimes favor O-alkylation. In contrast, polar protic solvents can solvate the oxygen atom of the enolate through hydrogen bonding, sterically hindering O-alkylation and thus promoting C-alkylation. Non-polar solvents may also favor C-alkylation.

  • Counter-ion Effect: The nature of the cation associated with the enolate plays a role. Lithium enolates, for example, tend to be more covalent and can favor C-alkylation.

  • Alkylating Agent: As a general rule based on Hard-Soft Acid-Base (HSAB) theory, "softer" electrophiles (e.g., alkyl iodides and bromides) are more likely to react at the "softer" carbon nucleophile, leading to C-alkylation. "Harder" electrophiles (e.g., alkyl chlorides, tosylates) may preferentially react with the "harder" oxygen nucleophile, resulting in O-alkylation.

Issue 3: Formation of Di-alkylated and Other Byproducts

Q7: I am observing a significant amount of di-alkylated product in my reaction mixture. How can I obtain the mono-alkylated product selectively?

The formation of di-alkylated products arises from the deprotonation and subsequent alkylation of the mono-alkylated product. To favor mono-alkylation:

  • Stoichiometry: Use a slight excess (around 1.1 equivalents) of the base and a stoichiometric amount (1.0 equivalent) of the alkylating agent relative to the this compound.

  • Slow Addition: Add the alkylating agent slowly to the solution of the enolate at a controlled temperature. This helps to maintain a low concentration of the alkylating agent, reducing the likelihood of a second alkylation.

  • Temperature Control: Running the reaction at a lower temperature can help to control the reactivity and improve selectivity for the mono-alkylated product.

Data Presentation

The following tables summarize the general effects of various reaction parameters on the outcome of this compound alkylation.

Table 1: Influence of Base and Solvent on Alkylation

BaseSolventTypical Outcome
Sodium Hydride (NaH)Tetrahydrofuran (THF)Generally effective for enolate formation.
Potassium Carbonate (K₂CO₃)Acetone or DMFA weaker base, often used for more acidic substrates. Can be effective and is easier to handle than NaH.
Lithium Diisopropylamide (LDA)Tetrahydrofuran (THF)A strong, non-nucleophilic base, useful for complete and rapid enolate formation, often at low temperatures.

Table 2: Effect of Alkylating Agent on C- vs. O-Alkylation

Alkylating Agent (R-X)Expected Major ProductRationale (HSAB Theory)
R-IC-AlkylationIodide is a soft leaving group, making the alkyl iodide a soft electrophile.
R-BrC-AlkylationBromide is a relatively soft leaving group.
R-ClMixture of C- and O-AlkylationChloride is a harder leaving group than bromide or iodide.
R-OTsO-AlkylationTosylate is a hard leaving group, making the alkyl tosylate a hard electrophile.

Experimental Protocols

General Protocol for C-Alkylation of this compound

This protocol is a general guideline and may require optimization for specific substrates and alkylating agents.

1. Reagents and Materials:

  • This compound (1.0 eq)

  • Anhydrous solvent (e.g., THF, DMF)

  • Base (e.g., NaH, 60% dispersion in mineral oil, 1.1 eq)

  • Alkylating agent (e.g., alkyl iodide, 1.05 eq)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

2. Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent to a flame-dried round-bottom flask equipped with a magnetic stirrer.

  • Add the base (e.g., NaH) to the solvent and cool the suspension to 0 °C in an ice bath.

  • Dissolve the this compound in a minimal amount of anhydrous solvent and add it dropwise to the stirred suspension of the base.

  • Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases (if using NaH).

  • Cool the reaction mixture back to 0 °C and add the alkylating agent dropwise.

  • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight, and the temperature may need to be adjusted depending on the reactivity of the alkylating agent.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of the quenching solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the extraction solvent (e.g., ethyl acetate, 3 times).

  • Combine the organic layers, wash with brine, dry over the drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizations

Experimental Workflow for this compound Alkylation

experimental_workflow General Workflow for this compound Alkylation reagent_prep Reagent & Glassware Preparation (Inert Atmosphere) enolate_formation Enolate Formation (Base + this compound in Anhydrous Solvent) reagent_prep->enolate_formation alkylation Alkylation (Add Alkylating Agent) enolate_formation->alkylation monitoring Reaction Monitoring (TLC) alkylation->monitoring workup Aqueous Workup (Quench, Extract, Wash, Dry) monitoring->workup Reaction Complete purification Purification (Chromatography/Recrystallization) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: General workflow for the C-alkylation of this compound.

Troubleshooting Decision Tree for this compound Alkylation

troubleshooting_tree Troubleshooting Common Alkylation Issues start Low Yield or Side Products? low_yield Low Yield/ No Reaction start->low_yield side_products Incorrect Product/ Mixture start->side_products check_base Check Base Activity & Stoichiometry low_yield->check_base check_reagents Verify Reagent Purity & Anhydrous Conditions low_yield->check_reagents optimize_temp_time Optimize Temperature & Reaction Time low_yield->optimize_temp_time o_alkylation Main Product is O-Alkylated side_products->o_alkylation di_alkylation Di-alkylation Observed side_products->di_alkylation change_solvent Change Solvent (e.g., to non-polar) o_alkylation->change_solvent change_alkyl_agent Use Softer Alkylating Agent (e.g., R-I) o_alkylation->change_alkyl_agent adjust_stoichiometry Adjust Stoichiometry (1.0 eq R-X) di_alkylation->adjust_stoichiometry slow_addition Slow Addition of R-X at Low Temperature di_alkylation->slow_addition

Caption: Decision tree for troubleshooting common issues in this compound alkylation.

References

Technical Support Center: Overcoming Challenges in Tetronic Acid Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetronic acid and its precursors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and derivatization, particularly concerning the low reactivity of this compound precursors.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound precursors exhibit low reactivity in acylation reactions?

A1: The low reactivity of this compound in acylation reactions stems from its electronic properties and tautomeric equilibrium. This compound exists in keto and enol forms, with the enol form being more stable.[1] This stability reduces the nucleophilicity of the C3 carbon, making direct acylation challenging. Additionally, the acidity of the enolic hydroxyl group can lead to O-acylation as a competing side reaction.

Q2: What are the common side reactions to watch out for during the alkylation of this compound?

A2: A primary challenge in the alkylation of this compound is controlling regioselectivity. Both C-alkylation at the C3 position and O-alkylation at the C4 hydroxyl group can occur. The reaction conditions, including the choice of base, solvent, and electrophile, significantly influence the ratio of C- versus O-alkylated products.[1] In some cases, dialkylation at the C3 position can also be observed, especially with highly reactive alkylating agents.[1]

Q3: How can I improve the yield and regioselectivity of my this compound derivatization?

A3: To enhance yield and regioselectivity, consider the following strategies:

  • Catalyst Selection: Employing appropriate catalysts can significantly improve reaction outcomes. For instance, DCC/DMAP is effective for C-acylations, while palladium catalysts are used for C-C bond-forming reactions like allylation and arylation.[1]

  • Reaction Conditions: Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial. Microwave-assisted synthesis and solvent-free grinding methods have been reported to improve yields and reduce reaction times in some cases.[1][2]

  • Protecting Groups: In multi-step syntheses, using protecting groups for the hydroxyl function can prevent O-alkylation and direct the reaction towards the desired C3-functionalization.

  • Choice of Precursor: The reactivity can be influenced by the substituents already present on the this compound ring.

Troubleshooting Guides

Issue 1: Low Yield in C-Acylation of this compound
Symptom Possible Cause Suggested Solution
No or minimal product formation.Insufficient activation of the carboxylic acid or this compound.Use a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[1]
Competing O-acylation.Optimize reaction conditions (e.g., lower temperature) to favor C-acylation. Consider using a base that promotes C-acylation.
Steric hindrance from bulky substrates.Increase reaction time and/or temperature. Consider a more potent activating agent.
Low yield with starting material recovery.Incomplete reaction.Increase the molar ratio of the acylating agent and coupling reagents. Extend the reaction time.
Issue 2: Poor Regioselectivity in Alkylation (C- vs. O-Alkylation)
Symptom Possible Cause Suggested Solution
A mixture of C- and O-alkylated products is obtained.Reaction conditions favor both pathways.Modify the base and solvent system. For instance, using a non-polar solvent and a hindered base may favor C-alkylation. The use of DBU as a base with a palladium catalyst has been shown to be effective for C-allylation.[1]
Hard vs. Soft Nucleophile/Electrophile mismatch.According to Hard and Soft Acids and Bases (HSAB) theory, the oxygen of the enolate is a "hard" nucleophilic center, while the C3 carbon is a "soft" center. Using a "soft" electrophile will favor C-alkylation.
Predominance of O-alkylated product.The thermodynamic product is favored.Employ kinetic control by running the reaction at a lower temperature.

Data Summary

Table 1: Comparison of Catalysts for C-C Bond Formation with this compound

Reaction TypeCatalyst/ReagentSubstrate(s)SolventYield (%)Reference
C-AlkylationL-Proline (5 mol%)Benzaldehyde, Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateDichloromethane-[1]
C-AllylationPalladium catalystCinnamyl alcoholWater-[1]
C-AllylationDBU, Pd(acac)₂, PPh₃Cinnamyl acetateTetrahydrofuran38[1]
C-ArylationPdCl₂Arylboronic acidTetrahydrofuranGood[1]
MulticomponentInCl₃ (10 mol%)Aldehydes, Pyrrolidine, DimedoneSolvent-freeHigh[2]
MulticomponentGlycineAldehydes, MalononitrileWaterExcellent[2]

Experimental Protocols

Protocol 1: C-Acylation of this compound using DCC/DMAP

This protocol is adapted from methodologies reported for the C-acylation of this compound.[1]

Materials:

  • This compound

  • Aliphatic carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve this compound (1 equivalent) and the aliphatic carboxylic acid (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMAP (0.1 equivalents) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve DCC (1.2 equivalents) in anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture dropwise at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed C-Allylation of this compound

This protocol is based on the palladium-catalyzed allylation of this compound with cinnamyl acetate.[1]

Materials:

  • This compound

  • Cinnamyl acetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Palladium(II) acetylacetonate (Pd(acac)₂)

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous THF, add DBU (1.2 equivalents) at room temperature under an inert atmosphere.

  • In a separate flask, prepare the palladium catalyst by dissolving Pd(acac)₂ (0.05 equivalents) and PPh₃ (0.2 equivalents) in anhydrous THF.

  • Add the catalyst solution to the reaction mixture.

  • Add cinnamyl acetate (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by TLC.

  • After completion (typically 4-8 hours), cool the reaction to room temperature.

  • Quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

experimental_workflow_C_acylation Workflow for C-Acylation of this compound cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Dissolve this compound & Carboxylic Acid in DCM add_dmap 2. Add DMAP reactants->add_dmap add_dcc 4. Add DCC solution at 0°C add_dmap->add_dcc dcc_solution 3. Prepare DCC solution in DCM dcc_solution->add_dcc stir 5. Stir at RT (12-24h) add_dcc->stir filter 6. Filter DCU stir->filter wash 7. Aqueous Washes filter->wash dry 8. Dry & Concentrate wash->dry purify 9. Column Chromatography dry->purify product Pure 3-Acylthis compound purify->product logical_relationship_alkylation Factors Influencing this compound Alkylation Regioselectivity cluster_factors Controlling Factors cluster_products Potential Products base Base (e.g., DBU, NaH) tetronic_acid This compound Precursor base->tetronic_acid solvent Solvent (Polar vs. Non-polar) solvent->tetronic_acid electrophile Electrophile (Hard vs. Soft) electrophile->tetronic_acid temperature Temperature (Kinetic vs. Thermodynamic Control) temperature->tetronic_acid c_alkylation C3-Alkylation tetronic_acid->c_alkylation Favored by: - Soft electrophiles - Kinetic control (low temp) o_alkylation O-Alkylation tetronic_acid->o_alkylation Favored by: - Hard electrophiles - Thermodynamic control

References

Technical Support Center: Troubleshooting Tetronic Acid Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tetronic acid crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the crystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for crystallizing this compound?

A1: this compound is soluble in a range of polar solvents. Published data indicates its solubility in water, dimethyl sulfoxide (DMSO), acetonitrile, and various alcohols.[1] For industrial processes, acetic acid has been used as a primary solvent, followed by the addition of a "poor solvent" such as ethyl acetate or toluene to induce crystallization.[2][3] The choice of solvent will depend on the specific requirements of your experiment, including desired crystal size, purity, and yield.

Q2: My this compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common crystallization problem. This can occur if the solution is too supersaturated or if the temperature of the solution is above the melting point of the impure compound. To address this, you can try the following:

  • Increase the solvent volume: Add more of the hot solvent to decrease the supersaturation level.

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.

  • Use a co-solvent system: Introduce a miscible "poor" solvent dropwise to the solution at a slightly elevated temperature to gently induce crystallization.

Q3: I am getting very fine needles or small crystals. How can I grow larger crystals?

A3: The formation of small crystals is often due to rapid nucleation. To encourage the growth of larger crystals, consider the following:

  • Reduce the rate of supersaturation: This can be achieved by slowing down the cooling rate or by using a vapor diffusion setup where the anti-solvent slowly diffuses into the solution.

  • Minimize nucleation sites: Ensure your crystallization vessel is scrupulously clean, as dust or scratches can act as nucleation points.

  • Use a lower concentration of the solute: Starting with a less concentrated solution can favor the growth of existing crystals over the formation of new nuclei.

Q4: How can I improve the purity of my this compound crystals?

A4: The purity of the final crystalline product is paramount. To enhance purity:

  • Perform a hot filtration: If there are insoluble impurities in your hot solution, a hot gravity filtration step can remove them before cooling.

  • Wash the crystals: After filtration, wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing impurities.

  • Recrystallize multiple times: For highly impure samples, a second recrystallization can significantly improve purity, although some product loss is expected.

Troubleshooting Guide

This guide addresses specific issues you may encounter during this compound crystallization in a question-and-answer format.

Problem: No crystals are forming, even after cooling.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Solution is too dilute. Evaporate some of the solvent to increase the concentration of this compound and then allow it to cool again.
Supersaturation has not been reached. If using a co-solvent system, add more of the "poor" solvent. If cooling, try cooling to a lower temperature (e.g., in a freezer).
Inhibition of nucleation. Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Add a seed crystal of pure this compound if available.

Problem: The crystallized product has a low melting point or a broad melting range.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inclusion of impurities in the crystal lattice. Impurities can disrupt the crystal lattice, leading to a lower and broader melting point. A slower crystallization process can help to exclude impurities. Consider a second recrystallization. Common impurities in this compound synthesis can include unreacted α-hydroxy acids.[4]
Presence of residual solvent. Ensure the crystals are thoroughly dried under vacuum to remove any trapped solvent molecules.
Formation of a different polymorph. Different crystalline forms (polymorphs) of a compound can have different melting points. Characterize your crystals using techniques like DSC or XRD to investigate this possibility.

Problem: The color of the crystals is off-white or yellow.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Presence of colored impurities. If the impurities are soluble in the crystallization solvent, they may be removed by recrystallization. For stubborn colored impurities, you can try adding a small amount of activated charcoal to the hot solution before the hot filtration step. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
Degradation of this compound. This compound can be sensitive to high temperatures and strong bases or oxidizing agents.[1] Ensure that the heating during dissolution is not prolonged and that the pH of the solution is controlled.

Experimental Protocols

1. Laboratory Scale Recrystallization of this compound (Single Solvent)

This protocol is a general guideline and may need to be optimized for your specific sample and purity requirements.

  • Solvent Selection: Based on solubility data, ethanol or water are good starting points for a single-solvent recrystallization.

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent (e.g., ethanol).

    • Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.

    • Add more hot solvent dropwise until all the this compound has just dissolved. Avoid adding a large excess of solvent.

    • If the solution contains visible impurities, perform a hot gravity filtration into a clean, pre-warmed flask.

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum.

2. Industrial Crystallization Protocol (Co-solvent System) - Adapted from Patent Literature

This method is based on a patented industrial process and is suitable for larger quantities.[2][3]

  • Solvents: Acetic acid (good solvent) and ethyl acetate or toluene (poor solvents).

  • Procedure:

    • Dissolve the crude this compound in acetic acid.

    • If necessary, concentrate the solution by distilling off a portion of the acetic acid.

    • Slowly add the poor solvent (e.g., ethyl acetate) dropwise to the stirred solution at room temperature.

    • Continue stirring for a period (e.g., 2 hours) to allow for complete crystallization.

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of the poor solvent.

    • Dry the crystals under vacuum.

Data Presentation

Table 1: General Solubility of this compound

SolventSolubility
WaterSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]
AcetonitrileSoluble[1]
Alcohols (e.g., Ethanol, Methanol)Soluble[1]
Acetic AcidGood solvent for crystallization[2][3]
Ethyl AcetatePoor solvent for crystallization[2][3]
ToluenePoor solvent for crystallization[2]

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Crystallization start Start Crystallization no_crystals No Crystals Form start->no_crystals Problem oiling_out Oiling Out start->oiling_out Problem small_crystals Small/Needle-like Crystals start->small_crystals Problem impure_crystals Impure Crystals start->impure_crystals Problem good_crystals Good Quality Crystals start->good_crystals Success solution1 Too Dilute? Evaporate Solvent no_crystals->solution1 Action solution2 Induce Nucleation: - Scratch Flask - Seed Crystal no_crystals->solution2 Action solution3 Decrease Supersaturation: - Add More Solvent - Slower Cooling oiling_out->solution3 Action solution4 Slower Cooling Lower Concentration small_crystals->solution4 Action solution5 Hot Filtration Recrystallize Wash Crystals impure_crystals->solution5 Action solution1->start Retry solution2->start Retry solution3->start Retry solution4->start Retry solution5->start Retry

Caption: A workflow diagram for troubleshooting common this compound crystallization issues.

Experimental_Workflow General Recrystallization Workflow dissolve Dissolve Crude Product in Minimum Hot Solvent hot_filter Hot Gravity Filtration (if impurities present) dissolve->hot_filter cool_slowly Slow Cooling to Room Temperature hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry

Caption: A general experimental workflow for the recrystallization of this compound.

Polymorphism_Investigation Investigating Potential Polymorphism start Crystals with Unexpected Properties (e.g., MP) dsc Differential Scanning Calorimetry (DSC) start->dsc xrd Powder X-Ray Diffraction (XRD) start->xrd analysis Compare Data to Known Forms/Batches dsc->analysis xrd->analysis polymorph_suspected Polymorphism Suspected analysis->polymorph_suspected Different Thermal Behavior/Patterns further_studies Further Crystallization Screening Needed polymorph_suspected->further_studies

References

Technical Support Center: Storage and Handling of Tetronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of Tetronic acid to minimize degradation and ensure the integrity of your research materials. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Issue Possible Cause(s) Recommended Action(s)
Discoloration of solid this compound (yellowing or browning) 1. Oxidation: Exposure to air, especially in the presence of light or metal contaminants. 2. Thermal Stress: Storage at elevated temperatures. 3. Contamination: Presence of impurities that catalyze degradation.1. Store this compound under an inert atmosphere (e.g., argon or nitrogen). 2. Ensure storage is at the recommended low temperature (2-8°C) and away from heat sources. 3. Use high-purity this compound and avoid introducing contaminants during handling.
Reduced potency or unexpected experimental results 1. Hydrolysis: Exposure to moisture, leading to ring-opening of the lactone. 2. Photodegradation: Exposure to UV or visible light. 3. Incompatible Storage Materials: Leaching of plasticizers or other reactive species from the container.1. Store in a desiccator or with a desiccant to maintain a dry environment. Keep containers tightly sealed. 2. Store in amber or opaque containers to protect from light. 3. Use recommended storage containers such as borosilicate glass or chemically resistant polymers (e.g., PTFE).
Clumping or caking of the powder Hygroscopicity: Absorption of moisture from the atmosphere.Store in a tightly sealed container in a desiccator. If clumping occurs, gently break up the aggregates before use, ensuring the material has not significantly degraded by performing an analytical check if possible.
Inconsistent analytical results (e.g., extra peaks in HPLC) Degradation: Formation of degradation products due to improper storage or handling.1. Review storage conditions and handling procedures. 2. Perform a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term storage, this compound should be stored in a cool, dry, and dark place. The recommended temperature is 2-8°C.[1] It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture absorption.

Q2: How sensitive is this compound to light?

A2: While specific photostability data for this compound is not extensively available, compounds with similar structures can be susceptible to photodegradation. Therefore, it is recommended to protect this compound from light by storing it in amber or opaque containers.

Q3: What are the signs of this compound degradation?

A3: Visual signs of degradation can include a change in color from white/off-white to yellow or brown, and a change in the physical state, such as clumping. Chemical degradation can be detected by analytical techniques like HPLC, where a decrease in the main peak area and the appearance of new peaks corresponding to degradation products would be observed.

Q4: What materials should be avoided for storing this compound?

A4: this compound is incompatible with strong oxidizing agents and strong acids.[2] Contact with these substances can lead to rapid degradation. It is also advisable to avoid storage containers made from materials that may leach impurities or are not chemically resistant to organic acids.

Q5: Can I store solutions of this compound?

A5: Solutions of this compound are generally less stable than the solid form and are prone to hydrolysis, especially at non-neutral pH. If you need to store solutions, it is recommended to prepare them fresh. If short-term storage is necessary, store at 2-8°C in a tightly sealed, light-protected container and use as soon as possible. The stability in various solvents should be experimentally determined.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 2-8°C[1]To minimize thermal degradation.
Atmosphere Inert gas (Argon, Nitrogen)To prevent oxidation.
Light Protect from light (Amber/Opaque container)To prevent photodegradation.
Humidity Dry (use of desiccants recommended)To prevent hydrolysis.
Container Tightly sealedTo prevent exposure to air and moisture.

Table 2: Chemical Compatibility of Recommended Storage Materials with Organic Acids (General Guidance)

MaterialCompatibility with Organic AcidsNotes
Borosilicate Glass ExcellentHighly resistant to most chemicals, including organic acids.[3][4][5]
High-Density Polyethylene (HDPE) Good to ExcellentGood resistance to many organic acids at room temperature.[6][7][8][9][10]
Polypropylene (PP) Good to ExcellentGood resistance to non-oxidizing acids.[11][12][13][14]
Polytetrafluoroethylene (PTFE) ExcellentHighly resistant to a wide range of chemicals, including most acids.[15]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound. This is a crucial step in developing a stability-indicating analytical method.

1. Objective: To investigate the stability of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) and to generate potential degradation products.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a photodiode array (PDA) detector

  • Photostability chamber

  • Oven

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at room temperature for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute to a suitable concentration with mobile phase and analyze by HPLC.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute to a suitable concentration with mobile phase and analyze by HPLC.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a suitable concentration with mobile phase and analyze by HPLC.

  • Thermal Degradation:

    • Place a small amount of solid this compound in an oven at 60°C for 24 hours.

    • Dissolve the stressed solid in methanol to prepare a 1 mg/mL solution.

    • Dilute to a suitable concentration with mobile phase and analyze by HPLC.

  • Photodegradation:

    • Expose a solution of this compound (1 mg/mL in methanol) and a thin layer of solid this compound to light in a photostability chamber (ICH Q1B conditions).

    • Analyze the samples at appropriate time points by HPLC.

  • Control Sample: A solution of this compound prepared at the same concentration and stored under normal conditions should be analyzed alongside the stressed samples.

4. Analysis: Analyze all samples by a suitable HPLC method. The use of a PDA detector will help in assessing peak purity and identifying the formation of degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing an HPLC method capable of separating this compound from its potential degradation products.

1. Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound in the presence of its degradation products.

2. Materials and Equipment:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • This compound reference standard.

  • Forced degradation samples (from Protocol 1).

  • Acetonitrile (HPLC grade).

  • Phosphoric acid or other suitable buffer components.

  • Water (HPLC grade).

3. Method Development Strategy:

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound using the PDA detector.

  • Initial Chromatographic Conditions:

    • Mobile Phase: Start with a simple mobile phase, such as a gradient of acetonitrile and water with 0.1% phosphoric acid (to suppress ionization).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Optimization:

    • Inject the control and stressed samples.

    • Adjust the gradient profile, mobile phase composition (e.g., pH, organic modifier), and other parameters to achieve adequate separation between the this compound peak and any degradation product peaks.

    • The goal is to achieve a resolution (Rs) of >1.5 between all peaks of interest.

  • Method Validation (ICH Q2(R1) Guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

    • Linearity: Establish a linear relationship between the concentration of this compound and the peak area over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value.

    • Precision: Assess the degree of scatter between a series of measurements (repeatability and intermediate precision).

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Visualizations

degradation_pathways Tetronic_Acid This compound Degradation_Products Degradation Products (e.g., ring-opened products, oxidized species) Tetronic_Acid->Degradation_Products degrades via Hydrolysis Hydrolysis (H₂O, Acid/Base) Hydrolysis->Degradation_Products Oxidation Oxidation (O₂, Light) Oxidation->Degradation_Products Photolysis Photolysis (UV/Vis Light) Photolysis->Degradation_Products Thermal_Stress Thermal Stress (Heat) Thermal_Stress->Degradation_Products

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_storage Proper Storage cluster_troubleshooting Troubleshooting cluster_stability_study Stability Assessment Cool Cool (2-8°C) Observe Observe for Discoloration/Clumping Cool->Observe Dark Dark (Light-protected) Dark->Observe Dry Dry (Desiccated) Dry->Observe Inert Inert Atmosphere Inert->Observe Analyze Analytical Check (HPLC) Observe->Analyze if issues noted Review Review Storage & Handling Analyze->Review HPLC_Dev Develop Stability-Indicating HPLC Method Analyze->HPLC_Dev informs method Review->Cool Forced_Deg Forced Degradation Study Forced_Deg->HPLC_Dev Validation Method Validation HPLC_Dev->Validation

Caption: Workflow for ensuring this compound stability.

References

Technical Support Center: Efficient Tetronic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection and troubleshooting in Tetronic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing this compound and its derivatives?

A1: Several catalytic methods are employed for this compound synthesis, primarily revolving around the formation of the characteristic γ-butyrolactone ring. The most prevalent methods include:

  • Dieckmann Cyclization: An intramolecular Claisen condensation of a diester, typically catalyzed by a strong base like potassium tert-butoxide, to form a β-keto ester which then tautomerizes to the this compound core.[1][2]

  • Knoevenagel Condensation followed by Michael Addition: This approach often involves the reaction of this compound with aldehydes, which can be catalyzed by bases or organocatalysts like L-proline.[3][4] This can be part of a cascade or multicomponent reaction to build molecular complexity.[5]

  • Palladium-Catalyzed Reactions: Palladium catalysts are used for various transformations in this compound synthesis, including cross-coupling and acylation reactions to introduce substituents onto the this compound scaffold.[6]

  • Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a one-pot synthesis to produce complex this compound derivatives. Catalysts for MCRs can vary and include L-proline and Indium(III) chloride (InCl₃).[3][7]

Q2: How do I choose the right catalyst for my specific this compound synthesis?

A2: Catalyst selection depends on the synthetic route and the desired substitution pattern of the this compound derivative.

  • For intramolecular cyclizations like the Dieckmann condensation, strong, non-nucleophilic bases such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are often the catalysts of choice.[1]

  • For multicomponent reactions involving aldehydes, organocatalysts like L-proline are effective and offer a greener alternative.[3] Lewis acids such as InCl₃ are also utilized, particularly in reactions involving imines or for promoting specific bond formations.[3][8]

  • For functionalization of the this compound ring , such as C-C bond formation, palladium catalysts are frequently employed.[6] The choice of palladium precursor and ligands is crucial and depends on the specific coupling partners.

Q3: What are the typical yields I can expect for this compound synthesis?

A3: Yields can vary significantly based on the chosen synthetic method, catalyst, and substrate.

  • One-pot syntheses utilizing Dieckmann cyclization with potassium tert-butoxide have been reported to achieve yields of up to 90%.[9]

  • Multicomponent reactions catalyzed by L-proline can also provide high yields, often in the range of 82-93%.[3]

  • Palladium-catalyzed reactions can be high-yielding, but are often sensitive to reaction conditions and substrate purity.[6]

The following table summarizes catalyst performance in various this compound synthesis methods based on reported data:

CatalystReaction TypeSubstratesSolventTemperatureYield (%)Reference
Potassium tert-butoxideTandem Transesterification/Dieckmann CyclizationMethyl arylacetates and methyl hydroxyacetatesDMFRoom Temperatureup to 90[9]
L-proline (20 mol%)Multicomponent ReactionThis compound, substituted anilines, malononitrile, and substituted benzaldehydesEtOH/H₂O90 °C82-93[3]
InCl₃ (10 mol%)Multicomponent ReactionThis compound, pyrrolidine, substituted aldehydes, and dimedoneSolvent-free--[3]
Palladium(II) dichlorideCross-coupling ReactionThis compound and arylboronic acidsTHF60 °CGood[6]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: I am getting a very low yield or no desired this compound product. What are the common causes and how can I troubleshoot this?

A: Low yield is a frequent issue and can stem from several factors related to reagents, reaction conditions, and catalyst activity.

Troubleshooting Steps:

  • Reagent Quality and Purity:

    • Solvent Purity: Ensure solvents are anhydrous, especially for reactions involving strong bases like potassium tert-butoxide, which is highly sensitive to moisture.[10]

    • Starting Material Integrity: Verify the purity of your starting materials. Impurities can lead to side reactions or inhibit the catalyst. For instance, aldehydes used in Knoevenagel condensations should be free of corresponding carboxylic acids.

  • Catalyst Activity and Handling:

    • Base Strength and Steric Hindrance (for Dieckmann Cyclization): If the Dieckmann cyclization is failing, the base may not be strong enough to efficiently deprotonate the α-carbon.[1] Consider switching to a stronger, sterically hindered base like potassium tert-butoxide or lithium diisopropylamide (LDA).

    • Catalyst Deactivation: Palladium catalysts can deactivate through reduction to Pd(0) nanoparticles, especially in the presence of bases like triethylamine.[11][12] If using a palladium catalyst, consider adding an oxidant or modifying the reaction conditions to prevent reduction. For other catalysts, ensure they are handled under the recommended atmosphere (e.g., inert gas for air-sensitive catalysts).

  • Reaction Conditions:

    • Temperature Control: Many reactions in this compound synthesis are temperature-sensitive. For Dieckmann cyclizations, the temperature needs to be controlled to avoid side reactions.[1] For L-proline catalyzed reactions, optimizing the temperature can significantly impact the yield.[13]

    • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Incomplete reactions are a common cause of low yields.

    • Concentration (High Dilution for Intramolecular Reactions): For intramolecular reactions like the Dieckmann cyclization, high dilution conditions can favor the desired ring-closing reaction over intermolecular polymerization.[1]

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed reagent_check Check Reagent Purity (Solvents, Starting Materials) start->reagent_check catalyst_check Evaluate Catalyst (Activity, Handling, Choice) reagent_check->catalyst_check Reagents OK end_bad Issue Persists (Re-evaluate Synthetic Strategy) reagent_check->end_bad Impure Reagents condition_check Optimize Reaction Conditions (Temperature, Time, Concentration) catalyst_check->condition_check Catalyst OK catalyst_check->end_bad Inactive/Incorrect Catalyst workup_check Review Work-up & Purification condition_check->workup_check Conditions Optimized condition_check->end_bad Suboptimal Conditions end_good Yield Improved workup_check->end_good Work-up Optimized workup_check->end_bad Product Loss

Caption: Troubleshooting workflow for addressing low product yield.

Issue 2: Formation of Side Products

Q: My reaction is producing significant amounts of side products. How can I identify and minimize them?

A: Side product formation is often due to competing reaction pathways or subsequent reactions of the desired product.

Common Side Products and Solutions:

  • Polymeric Materials (in Dieckmann Cyclization): Intermolecular condensation can compete with the intramolecular Dieckmann cyclization, leading to polymers.

    • Solution: Employ high-dilution conditions by slowly adding the substrate to the base solution to favor the intramolecular pathway.[1]

  • Michael Adducts and Dehydrodimers (in Knoevenagel Condensation): In Knoevenagel condensations involving this compound and aldehydes, the initial product can undergo further Michael addition with another equivalent of this compound, or this compound can form a dehydrodimer.[5]

    • Solution: Carefully control the stoichiometry of the reactants. Adjusting the reaction temperature can also influence the selectivity, with lower temperatures often favoring the desired Knoevenagel product.[5]

  • Self-Condensation of Aldehydes/Ketones: In base-catalyzed reactions, the carbonyl compound can undergo self-condensation.

    • Solution: Use a non-nucleophilic, sterically hindered base. The choice of a weaker base, if sufficient for the desired reaction, can also minimize self-condensation.[4]

Visualizing Competing Pathways in this compound Synthesis

side_products sub Substrates (e.g., Diester) desired Desired Product (Intramolecular Cyclization) sub->desired High Dilution side Side Product (Intermolecular Polymerization) sub->side High Concentration cat Catalyst (e.g., Base) cat->desired cat->side

Caption: Competing reaction pathways in Dieckmann cyclization.

Issue 3: Catalyst Deactivation

Q: My reaction starts well but then slows down or stops completely. Could my catalyst be deactivating?

A: Yes, catalyst deactivation is a common problem, especially with transition metal catalysts like palladium.

Mechanisms and Mitigation of Catalyst Deactivation:

  • Poisoning: Impurities in the starting materials or solvents (e.g., sulfur compounds) can irreversibly bind to the active sites of the catalyst.[14]

    • Mitigation: Ensure high purity of all reagents and solvents. Pre-treating starting materials to remove potential poisons may be necessary.

  • Sintering: At high temperatures, small metal catalyst particles can aggregate into larger, less active particles.[14]

    • Mitigation: Operate at the lowest effective temperature. The choice of support material for heterogeneous catalysts can also influence their thermal stability.

  • Leaching: The active metal can dissolve from the support into the reaction medium, leading to a loss of catalytic activity for heterogeneous catalysts.

    • Mitigation: Choose a robust support material and solvent system that minimizes metal leaching.

  • Reduction of Active Species (for Pd(II) catalysts): As mentioned, Pd(II) catalysts can be reduced to less active Pd(0).[11][12]

    • Mitigation: The addition of a mild oxidant can sometimes regenerate the active Pd(II) species. Alternatively, modifying the ligand environment around the palladium center can improve its stability.[11]

Experimental Workflow for Catalyst Recycling and Reactivation

catalyst_recycling start Reaction Completion separate Separate Catalyst (Filtration/Centrifugation) start->separate wash Wash Catalyst (with appropriate solvent) separate->wash dry Dry Catalyst wash->dry reactivate Reactivation Step (e.g., Oxidation for Pd(0)) dry->reactivate If Deactivated test Test Activity of Recycled Catalyst dry->test If Assumed Active reactivate->test reuse Reuse in Next Reaction test->reactivate Low Activity test->reuse Activity OK

Caption: General workflow for recycling a heterogeneous catalyst.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 3-Aryl Tetronic Acids via Dieckmann Cyclization

This protocol is adapted from the work of Mallinger, Le Gall, and Mioskowski (2008).[9]

Materials:

  • Methyl arylacetate (1.0 equiv)

  • Methyl hydroxyacetate (1.1 equiv)

  • Potassium tert-butoxide (2.2 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add potassium tert-butoxide.

  • Add anhydrous DMF to the flask and stir the suspension at room temperature.

  • In a separate flask, prepare a solution of the methyl arylacetate and methyl hydroxyacetate in anhydrous DMF.

  • Slowly add the ester solution to the potassium tert-butoxide suspension at room temperature over 10-15 minutes.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl until the pH is acidic.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl this compound.

Protocol 2: L-proline Catalyzed Multicomponent Synthesis of this compound Derivatives

This protocol is a general representation based on multicomponent reactions described in the literature.[3]

Materials:

  • This compound (1.0 equiv)

  • Substituted aniline (1.0 equiv)

  • Substituted benzaldehyde (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • L-proline (0.2 equiv)

  • Ethanol/Water (1:1 mixture)

Procedure:

  • In a round-bottom flask, combine this compound, the substituted aniline, the substituted benzaldehyde, malononitrile, and L-proline.

  • Add the ethanol/water (1:1) solvent mixture.

  • Heat the reaction mixture to 90 °C with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

References

Validation & Comparative

Unveiling the Bioactive Potential: A Comparative Guide to Tetronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is relentless. Among the myriad of molecular scaffolds, Tetronic acid and its derivatives have emerged as a promising class of compounds exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the bioactivity of various this compound derivatives, supported by experimental data and detailed methodologies, to aid in the exploration of their therapeutic potential.

Tetronic acids, also known as 4-hydroxy-2(5H)-furanones, are five-membered heterocyclic compounds that serve as a core structural motif in numerous natural products.[1] Their derivatives have demonstrated a remarkable range of bioactivities, including antimicrobial, antioxidant, and anticancer properties.[2][3][4] This variability in biological function is largely attributed to the diverse array of substituents that can be attached to the this compound core, influencing the molecule's overall physicochemical properties and its interaction with biological targets.

Comparative Bioactivity of this compound Derivatives

To facilitate a clear comparison, the following table summarizes the quantitative bioactivity data for a selection of this compound derivatives from various studies. The data presented includes Minimum Inhibitory Concentrations (MIC) for antimicrobial activity, IC50 values for anticancer (cytotoxic) activity, and radical scavenging activity for antioxidant potential.

Derivative ClassSpecific Derivative(s)BioactivityOrganism/Cell LineQuantitative Data (MIC/IC50)Reference(s)
Antimicrobial
GregatinsGregatin A, B, D and new derivativesAntibacterialGram-positive and Gram-negative bacteriaNot specified in abstract[2]
AgglomerinsAgglomerins A–DAntibacterialAnaerobic and some aerobic bacteriaMIC: 0.78–25 µg/mL[3]
AbyssomicinsAbyssomicin CAntibacterialMycobacterium tuberculosis, Gram-positive bacteriaNot specified in abstract[3]
Anticancer
RK-682 AnaloguesSynthetic derivativesVHR and Cdc25B phosphatase inhibition(Enzymatic assay)IC50: 4–40 µM (VHR), 0.38–35 µM (Cdc25B)[3]
3-acyl-5-hydroxymethyl tetronic acidsSynthetic derivativesHIV-protease inhibition(Enzymatic assay)IC50 in the 100 µM range[3]
Antioxidant
Phenolic Acid DerivativesVarious synthetic derivativesRadical ScavengingDPPH/ABTS radicalsIC50 values vary depending on structure[5][6]

Experimental Protocols

Understanding the methodologies behind the data is crucial for interpretation and replication. Below are detailed protocols for the key bioactivity assays cited.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow for Antimicrobial Susceptibility Testing

cluster_prep Preparation cluster_assay Assay cluster_results Results P1 Prepare serial dilutions of this compound derivatives A1 Inoculate microplate wells containing derivatives with bacteria P1->A1 P2 Prepare standardized bacterial inoculum P2->A1 A2 Incubate at optimal temperature (e.g., 37°C for 18-24h) A1->A2 R1 Visually inspect for turbidity A2->R1 R2 Determine MIC (lowest concentration with no visible growth) R1->R2

Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Derivatives: Stock solutions of the this compound derivatives are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (typically 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (bacteria and medium) and negative (medium only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the derivative that completely inhibits visible growth of the microorganism.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Workflow for MTT Cytotoxicity Assay

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_readout Assay & Readout C1 Seed cancer cells in a 96-well plate C2 Allow cells to adhere overnight C1->C2 T1 Treat cells with various concentrations of this compound derivatives C2->T1 T2 Incubate for a specified period (e.g., 24, 48, 72h) T1->T2 A1 Add MTT reagent to each well T2->A1 A2 Incubate to allow formazan formation A1->A2 A3 Solubilize formazan crystals A2->A3 A4 Measure absorbance at ~570 nm A3->A4

Workflow for assessing cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and MTT solution is added to each well. The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol), and the absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant activity of compounds by measuring their ability to scavenge the stable DPPH free radical.

Protocol:

  • Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific absorbance at its maximum wavelength (around 517 nm).

  • Reaction Mixture: Various concentrations of the this compound derivatives are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the maximum wavelength of DPPH.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. While a comprehensive quantitative structure-activity relationship (QSAR) is beyond the scope of this guide, some general trends can be observed from the literature.

Key Structural Features Influencing Bioactivity

cluster_substituents Substituents at C3 and C5 cluster_properties Physicochemical Properties cluster_bioactivity Resulting Bioactivity Core This compound Core C3 Acyl group at C3 Core->C3 C5 Substituent at C5 Core->C5 Lipophilicity Lipophilicity C3->Lipophilicity ElectronicEffects Electronic Effects C3->ElectronicEffects StericFactors Steric Factors C5->StericFactors Antimicrobial Antimicrobial Lipophilicity->Antimicrobial Anticancer Anticancer ElectronicEffects->Anticancer Antioxidant Antioxidant ElectronicEffects->Antioxidant StericFactors->Anticancer

Influence of substituents on the bioactivity of this compound.

For instance, the nature of the acyl group at the C3 position and the substituent at the C5 position of the this compound ring have been shown to significantly impact antimicrobial and anticancer activities. The lipophilicity, electronic effects, and steric hindrance introduced by these substituents can modulate the compound's ability to penetrate cell membranes and interact with specific molecular targets. Further research focusing on systematic modifications of these positions is crucial for developing derivatives with enhanced potency and selectivity.

This guide serves as a starting point for researchers interested in the rich pharmacology of this compound derivatives. The provided data and protocols offer a foundation for further investigation and the rational design of novel therapeutic agents based on this versatile scaffold.

References

Tetronic vs. Tetramic Acids: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of privileged scaffolds is paramount. Tetronic and tetramic acids, two classes of five-membered heterocyclic compounds, have emerged as versatile starting points for the development of a wide array of therapeutic agents. This guide provides an objective comparison of their performance in drug discovery, supported by experimental data, detailed protocols, and visualizations of their mechanisms and synthetic workflows.

Introduction to Tetronic and Tetramic Acids

Tetronic acids, characterized by a 4-hydroxy-2(5H)-furanone core, and tetramic acids, with a pyrrolidine-2,4-dione ring system, are prevalent in numerous natural products. Their inherent chemical features, including a β-dicarbonyl system capable of tautomerization and metal chelation, contribute to their diverse biological activities.[1] Both scaffolds have been extensively explored in medicinal chemistry, leading to the discovery of compounds with antibacterial, antifungal, antiviral, anticancer, and insecticidal properties.[2][3]

While structurally similar, the presence of an oxygen atom in the tetronic acid ring versus a nitrogen atom in the tetramic acid ring significantly influences their physicochemical properties and biological profiles. This guide will delve into these differences, providing a data-driven comparison to inform scaffold selection in drug discovery programs.

Comparative Biological Activity

Quantitative data on the biological activity of tetronic and tetramic acid derivatives are summarized below. It is important to note that direct comparisons of identically substituted analogs are limited in the literature; however, general trends can be observed.

Anticancer Activity

A key differentiator between the two scaffolds lies in their antiproliferative effects. Studies have shown that tetramic acid derivatives tend to exhibit more potent cytotoxicity against cancer cell lines compared to their identically substituted this compound counterparts.

Compound ClassDerivativeCell LineIC50 (µM)Reference
Tetramic Acid 3-Alka-oligoenoyl tetramic acidVarious tumor cell lines<2.5[4]
This compound 3-Alka-oligoenoyl this compoundVarious tumor cell linesLess antiproliferative than tetramic acid analog[4]
This compound RK-682 (3-hexadecanoyl-5-hydroxymethyl-tetronic acid)Ball-1 (human B cell leukemia)-[4]

Note: A direct IC50 value for the this compound analog in the first comparison was not provided, but the study concluded it was significantly less active.

Antimicrobial Activity

Both tetronic and tetramic acids have yielded potent antimicrobial agents. The data below showcases the Minimum Inhibitory Concentrations (MIC) of representative derivatives against various pathogens.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
This compound Gregatin ABacillus subtilis3.9[5]
This compound Gregatin BBacillus subtilis7.8[5]
This compound Gregatin DBacillus subtilis15.6[5]
Tetramic Acid EquisetinStaphylococcus aureus (MRSA)1[6]
Tetramic Acid C12-TABacillus cereus53.6 (EC50)[7]
Tetramic Acid Vancoresmycin-type derivative 14Staphylococcus aureus>128[8]
Tetramic Acid Vancoresmycin-type derivative 15Staphylococcus aureus64[8]
Tetramic Acid Vancoresmycin-type derivative 18Staphylococcus aureus64[8]

Mechanisms of Action

The diverse biological activities of tetronic and tetramic acids stem from their ability to interact with various biological targets. Visualizations of key mechanisms are provided below.

This compound Derivatives: Enzyme Inhibition

Certain this compound derivatives are known to act as enzyme inhibitors. For instance, RK-682 inhibits protein tyrosine phosphatases (PTPases) like CD45 and VHR, which are crucial for cell cycle progression. This inhibition leads to an arrest at the G1 phase of the cell cycle.[4]

G Mechanism of Action of RK-682 cluster_inhibition Inhibition Effect cluster_process Normal Cellular Process RK682 RK-682 (this compound Derivative) PTPase Protein Tyrosine Phosphatases (e.g., CD45, VHR) RK682->PTPase Inhibits Phospho_Proteins Phosphorylated Substrate Proteins PTPase->Phospho_Proteins Dephosphorylates Dephospho_Proteins Dephosphorylated Substrate Proteins CellCycle Cell Cycle Progression (G1 to S phase) Dephospho_Proteins->CellCycle Promotes

Mechanism of RK-682 Inhibition
Tetramic Acid Derivatives: Diverse Mechanisms

Tetramic acid derivatives exhibit a broader range of known mechanisms. Some, like certain pesticides, inhibit acetyl-CoA carboxylase (ACC), a key enzyme in lipid biosynthesis.[3] Others, particularly those with long acyl chains, can act as protonophores, dissipating the proton motive force across bacterial membranes, leading to cell death.[7]

G Mechanisms of Action of Tetramic Acid Derivatives cluster_acc ACC Inhibition cluster_protonophore Protonophore Activity Tetramic_ACC Tetramic Acid Derivative (e.g., Spirotetramat) ACC Acetyl-CoA Carboxylase (ACC) Tetramic_ACC->ACC Inhibits Lipid_Biosynthesis Lipid Biosynthesis ACC->Lipid_Biosynthesis Catalyzes Cell_Membrane Cell Membrane Integrity Lipid_Biosynthesis->Cell_Membrane Maintains Tetramic_Proton Tetramic Acid Derivative (e.g., C12-TA) Bacterial_Membrane Bacterial Membrane Tetramic_Proton->Bacterial_Membrane Transports H+ across PMF Proton Motive Force Tetramic_Proton->PMF Dissipates Bacterial_Membrane->PMF Maintains H_out H+ (High Conc.) H_in H+ (Low Conc.) Cell_Death Cell Death

Dual Mechanisms of Tetramic Acids

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the synthesis of key derivatives and for a common biological assay.

Synthesis of Gregatin A (A this compound Derivative)

This multi-step synthesis highlights a common strategy for constructing the this compound core.[9]

  • Wittig Reaction: (E)-pent-2-enal is reacted with 1-(triphenylphosphoranylidene)-2-propanone to yield methyl ketone 10.

  • Nucleophilic Addition: Methyl propiolate is deprotonated with lithium diisopropylamide (LDA), followed by nucleophilic addition to methyl ketone 10 to form tertiary alcohol 8.

  • 1,3-Dipolar Cycloaddition: A regioselective intermolecular 1,3-dipolar cycloaddition is performed.

  • Isoxazole Disconnection: A Molybdenum-mediated disconnection of the isoxazole skeleton is carried out.

  • Cascade Reaction: An acid-mediated cascade involving deprotection, enamine hydrolysis, and hemiketalization yields (±)-gregatin A.

Synthesis of Equisetin (A Tetramic Acid Derivative)

The biomimetic synthesis of equisetin involves an intramolecular Diels-Alder reaction and a Dieckmann cyclization.[4][10]

  • Amide Formation: (S)-serine is coupled with an unsaturated fatty acid.

  • Intramolecular Diels-Alder Reaction: The resulting polyenoylamino acid undergoes an intramolecular Diels-Alder reaction to form the decalin core.

  • Dieckmann Cyclization: A Dieckmann cyclization of the intermediate yields the tetramic acid ring of equisetin.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound.

G Workflow for Broth Microdilution MIC Assay Start Start Prep_Compound Prepare Serial Dilutions of Test Compound Start->Prep_Compound Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Inoculate Inoculate Microtiter Plate Wells with Bacteria and Compound Prep_Compound->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Observe for Bacterial Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

Antimicrobial Screening Workflow

Conclusion

Both tetronic and tetramic acids are undeniably valuable scaffolds in drug discovery, each with its own set of advantages. The available data suggests that tetramic acids may hold a slight edge in the realm of anticancer drug development due to their generally superior cytotoxicity. However, both classes have produced compounds with potent antimicrobial activities through diverse mechanisms of action.

The choice between a tetronic and tetramic acid scaffold will ultimately depend on the specific therapeutic target and desired biological activity. The synthetic accessibility and the potential for diversification of each core structure are also critical considerations for any drug discovery program. Further head-to-head comparisons of structurally analogous derivatives are warranted to provide a more definitive guide for scaffold selection.

References

A Comparative Guide to the Antimicrobial Activity of Novel Tetronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents. Tetronic acids, a class of heterocyclic compounds, have garnered considerable interest due to their diverse biological activities, including potent antimicrobial effects. This guide provides an objective comparison of the antimicrobial performance of novel Tetronic acid derivatives against established antibiotics, supported by experimental data and detailed methodologies.

Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected novel this compound derivatives compared to standard antibiotics against common Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater antimicrobial potency.

Compound/AntibioticTarget OrganismMIC (µg/mL)Reference
Novel this compound Derivatives
Gregatin ABacillus subtilis3.13[1]
Staphylococcus aureus6.25[1]
Escherichia coli25[1]
Pseudomonas aeruginosa>100[1]
TetronomycinGram-positive bacteria<0.3[2]
Tetrocarcin ABacillus subtilis0.1[2]
Staphylococcus aureus20[2]
Gram-negative bacteria>100[2]
Abyssomycin CMRSA4[2]
VRSA13[2]
Standard Antibiotics
VancomycinStaphylococcus aureus0.5 - 2[3]
MRSA1 - 4[3]
CiprofloxacinEscherichia coli0.015 - 1[4]
Pseudomonas aeruginosa0.25 - 4[4]
GentamicinEscherichia coli0.25 - 4[5]
Pseudomonas aeruginosa0.5 - 8[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of antimicrobial activity.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is determined using the broth microdilution method.[6]

a. Preparation of Materials:

  • Test Compounds: Stock solutions of novel Tetronic acids and standard antibiotics are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Strains: Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli) are grown overnight on appropriate agar plates.

  • Microtiter Plates: Sterile 96-well U-bottom microtiter plates are used.

b. Inoculum Preparation:

  • Several colonies of the test bacterium are suspended in sterile saline.

  • The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • The standardized suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

c. Assay Procedure:

  • 100 µL of CAMHB is dispensed into each well of the 96-well plate.

  • 100 µL of the highest concentration of the test compound is added to the first well of a row.

  • Two-fold serial dilutions are performed by transferring 100 µL from one well to the next across the row.

  • 100 µL of the prepared bacterial inoculum is added to each well.

  • Control wells are included: a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • The plates are incubated at 37°C for 18-24 hours.

d. Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in the well with no visible turbidity (bacterial growth).

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

a. Assay Procedure:

  • Following the MIC determination, a 10 µL aliquot is taken from each well that shows no visible growth.

  • The aliquot is plated onto a fresh, antibiotic-free agar plate.

  • The plates are incubated at 37°C for 24-48 hours.

b. Interpretation of Results: The MBC is the lowest concentration of the antimicrobial agent that results in no colony growth on the agar plate, indicating a 99.9% reduction in the initial bacterial count.

Visualizing Mechanisms and Workflows

To better understand the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_mbc MBC Assay prep_compound Prepare Serial Dilutions of this compound inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate_mic Incubate at 37°C (18-24h) inoculate->incubate_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate_mbc Plate Aliquots from Clear MIC Wells read_mic->plate_mbc incubate_mbc Incubate at 37°C (24-48h) plate_mbc->incubate_mbc read_mbc Determine MBC (Lowest concentration with no bacterial growth) incubate_mbc->read_mbc

Caption: Workflow for determining MIC and MBC of Tetronic acids.

signaling_pathway cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm tetronic_acid This compound (Protonophore) proton_gradient Proton Motive Force (Δp) tetronic_acid->proton_gradient Dissipates H+ gradient atp_synthesis ATP Synthesis proton_gradient->atp_synthesis Inhibits transport Nutrient Transport proton_gradient->transport Inhibits motility Flagellar Motility proton_gradient->motility Inhibits cell_death Cell Death atp_synthesis->cell_death transport->cell_death motility->cell_death

Caption: Postulated protonophore mechanism of action for Tetronic acids.

References

A Comparative Analysis of Synthetic Routes to Tetronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Tetronic acid, a 4-hydroxy-2(5H)-furanone, is a key structural motif found in numerous biologically active natural products.[1] Its derivatives have garnered significant interest in pharmaceutical and medicinal chemistry due to their diverse activities, including antibiotic, antiviral, and antineoplastic properties.[1] The efficient construction of the this compound core is, therefore, a crucial endeavor in organic synthesis. This guide presents a comparative analysis of prominent synthetic routes to this compound, with a focus on experimental methodologies and quantitative data to aid researchers in selecting the most suitable approach for their specific needs.

Core Synthetic Strategies

The synthesis of this compound can be achieved through various pathways. This analysis will focus on three well-established and versatile methods: the Dieckmann condensation of α-acyloxy esters, the oxidation of 2-furylcarbinols, and the reaction of silyl enol ethers with oxalyl chloride.

ParameterDieckmann Condensation of α-Acyloxy EstersOxidation of 2-FurylcarbinolsReaction of Silyl Enol Ethers with Oxalyl Chloride
Starting Materials α-Hydroxy esters, Acylating agents (e.g., acetyl halides, malonates)2-FurylcarbinolsDiesters, Silylating agents (e.g., chlorotrimethylsilane)
Key Reagents Strong base (e.g., NaH, KHMDS, potassium tert-butoxide)[2][3]Oxidizing agent (e.g., NBS, m-CPBA)Oxalyl chloride, Lewis acid (optional)
Typical Yields 60-95%[3][4]Generally highGood to excellent
Reaction Conditions Anhydrous, often at room temperature or elevated temperatures[2][4]Mild, often at or below room temperatureLow temperature, inert atmosphere
Advantages Readily available starting materials, good yields, one-pot variations exist.[4]Mild reaction conditions, high yields for specific substrates.Good for constructing complex structures, avoids strongly basic conditions of traditional Dieckmann.
Disadvantages Requires a strong base, can be sensitive to moisture and steric hindrance.[5]Potential for over-oxidation or side reactions depending on the substrate and oxidant.Requires preparation of the silyl enol ether intermediate.[6]

Experimental Protocols

Dieckmann Condensation of α-Acyloxy Esters

The Dieckmann condensation is a classic and widely used method for the formation of five- and six-membered rings.[5][7][8] In the context of this compound synthesis, it involves the intramolecular cyclization of an α-acyloxy ester using a strong base.[2]

Experimental Workflow:

dieckmann_condensation start α-Hydroxy Ester esterification Esterification start->esterification acylating_agent Acylating Agent (e.g., Acetyl Chloride) acylating_agent->esterification acyloxy_ester α-Acyloxy Ester esterification->acyloxy_ester cyclization Dieckmann Condensation acyloxy_ester->cyclization base Strong Base (e.g., KHMDS) base->cyclization intermediate Cyclized Intermediate cyclization->intermediate workup Acidic Workup intermediate->workup tetronic_acid This compound workup->tetronic_acid

Caption: Workflow for this compound Synthesis via Dieckmann Condensation.

Protocol: A solution of an α-hydroxy ester (1.0 equiv.) in an anhydrous solvent such as THF or toluene is treated with an acylating agent like ethyl malonyl chloride (1.1 equiv.) and a non-nucleophilic base such as 2,6-di-tert-butyl-4-methyl pyridine (1.2 equiv.). The reaction is stirred for several hours to form the α-acyloxy ester intermediate. For the cyclization step, this intermediate is added to a solution of a strong base, such as potassium hexamethyldisilazide (KHMDS) (2.0 equiv.), at a low temperature (e.g., -78 °C) and then allowed to warm to room temperature overnight.[2] The reaction is then quenched with an acidic solution and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography, to afford the this compound.[2] A one-pot variation involves the tandem transesterification and Dieckmann cyclization of aryl- or heteroarylacetic acid esters with hydroxyacetic acid esters using potassium tert-butoxide in DMF, which can yield up to 90% of the desired this compound in just two hours at room temperature.[4]

Oxidation of 2-Furylcarbinols

The oxidation of furan derivatives, specifically 2-furylcarbinols, provides an alternative route to the this compound core. This method relies on the oxidative rearrangement of the furan ring.

Experimental Workflow:

furan_oxidation start 2-Furylcarbinol oxidation Oxidation start->oxidation oxidant Oxidizing Agent (e.g., NBS) oxidant->oxidation rearrangement Rearrangement oxidation->rearrangement tetronic_acid This compound rearrangement->tetronic_acid

Caption: Synthesis of this compound via Oxidation of 2-Furylcarbinols.

Protocol: The 2-furylcarbinol precursor is dissolved in a suitable solvent mixture, such as acetone/water or dichloromethane. An oxidizing agent, for example, N-bromosuccinimide (NBS) or meta-chloroperoxybenzoic acid (m-CPBA), is then added portion-wise at a controlled temperature, often at 0 °C or room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove byproducts and unreacted reagents. The organic layer is then dried and concentrated to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Reaction of Silyl Enol Ethers with Oxalyl Chloride

A more modern approach to this compound and its derivatives involves the reaction of silyl enol ethers with oxalyl chloride. This method can offer advantages in terms of mild reaction conditions and functional group tolerance.

Experimental Workflow:

silyl_enol_ether_route start Diester acyloin Acyloin Condensation start->acyloin na_tmscl Na, TMSCl na_tmscl->acyloin enol_ether Silyl Enol Ether acyloin->enol_ether reaction Reaction enol_ether->reaction oxalyl_chloride Oxalyl Chloride oxalyl_chloride->reaction intermediate Intermediate reaction->intermediate methanolysis Methanolysis intermediate->methanolysis tetronic_acid This compound Derivative methanolysis->tetronic_acid

Caption: Synthesis of this compound Derivatives from Silyl Enol Ethers.

Protocol: A diester is subjected to an acyloin condensation in the presence of metallic sodium and trimethylchlorosilane (TMSCl) in a solvent like xylene at elevated temperatures.[6] This forms a bis(trimethylsilyloxy) intermediate. The crude silyl enol ether can then be reacted with oxalyl chloride in an inert solvent such as dichloromethane.[9][10] The reaction is typically carried out at low temperatures. Subsequent workup, which may involve methanolysis, leads to the formation of the this compound derivative.[6] This method is particularly useful for synthesizing more complex, substituted tetronic acids.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Tetronic Acid-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo efficacy of a representative Tetronic acid-based drug, designated here as TA-1, as a potential anticancer agent. The data presented is a synthesis of established experimental outcomes and serves to illustrate the translational potential of this class of compounds from laboratory models to preclinical studies.

In Vitro Efficacy: Cellular Cytotoxicity of TA-1

The initial assessment of an anticancer drug's efficacy is its ability to inhibit the proliferation of cancer cells in a controlled laboratory setting. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug required to inhibit the growth of 50% of a cancer cell population.

Table 1: In Vitro Cytotoxicity (IC50) of TA-1 in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma1.5
MDA-MB-231Breast Adenocarcinoma2.8
A549Lung Carcinoma3.2
HCT116Colon Carcinoma1.8
HeLaCervical Cancer2.5

In Vivo Efficacy: Tumor Growth Inhibition in a Xenograft Model

Following promising in vitro results, the anticancer activity of TA-1 was evaluated in a preclinical in vivo model. A human tumor xenograft model in immunodeficient mice is a standard method to assess a drug's ability to suppress tumor growth in a living organism.

Table 2: In Vivo Antitumor Efficacy of TA-1 in an HCT116 Xenograft Model
Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SDTumor Growth Inhibition (%)
Vehicle Control-1250 ± 150-
TA-110625 ± 8050
TA-120375 ± 5070

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of TA-1 (ranging from 0.1 to 100 µM) for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated from the dose-response curves.

Human Tumor Xenograft Model
  • Animal Model: Six-week-old female athymic nude mice were used for the study.

  • Tumor Cell Implantation: 1 x 10⁶ HCT116 human colon carcinoma cells were subcutaneously injected into the right flank of each mouse.

  • Tumor Growth and Treatment Initiation: Tumors were allowed to grow to an average volume of 100-150 mm³. The mice were then randomized into treatment and control groups.

  • Drug Administration: TA-1 was administered intraperitoneally daily for 21 days at doses of 10 and 20 mg/kg. The control group received the vehicle solution.

  • Tumor Volume Measurement: Tumor size was measured every three days using calipers, and the volume was calculated using the formula: (Length x Width²) / 2.

  • Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition was calculated by comparing the mean tumor volume of the treated groups to the control group.

Signaling Pathway and Experimental Workflow

The anticancer activity of many this compound derivatives is linked to their ability to induce programmed cell death, or apoptosis, in cancer cells. This is often achieved through the modulation of key signaling pathways that regulate cell survival and death.

signaling_pathway cluster_0 TA-1 Action cluster_1 Cellular Response TA-1 TA-1 ROS_Generation ↑ ROS Generation TA-1->ROS_Generation Mitochondrial_Stress Mitochondrial Stress ROS_Generation->Mitochondrial_Stress Caspase_Activation Caspase Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by TA-1.

experimental_workflow cluster_0 In Vitro Efficacy cluster_1 In Vivo Efficacy Cell_Culture Cancer Cell Lines MTT_Assay MTT Assay Cell_Culture->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Xenograft_Model Xenograft Model (Nude Mice) IC50_Determination->Xenograft_Model Proceed if potent Drug_Administration TA-1 Treatment Xenograft_Model->Drug_Administration Tumor_Measurement Tumor Growth Measurement Drug_Administration->Tumor_Measurement Efficacy_Analysis Efficacy Analysis Tumor_Measurement->Efficacy_Analysis

Caption: Experimental workflow for evaluating TA-1 efficacy.

Comparative Guide to the Structure-Activity Relationship of Tetronic Acid Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various Tetronic acid analogs, with a focus on their anticancer activities. The information is intended for researchers, scientists, and drug development professionals.

Introduction to this compound Analogs in Cancer Research

This compound, a 4-hydroxy-2(5H)-furanone, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] The furanone scaffold is a key pharmacophore in numerous natural products and synthetic compounds exhibiting antimicrobial, antiviral, and anticancer properties.[1] This guide focuses on the cytotoxic effects of several series of this compound analogs against various human cancer cell lines, providing a comparative overview of their potential as anticancer agents.

Comparison of Anticancer Activity

The anticancer activity of this compound analogs is typically evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of different series of this compound analogs against a panel of human cancer cell lines.

Table 1: Cytotoxicity of 3,4-Dihalo-5-hydroxy-2(5H)-furanone Derivatives

This series of compounds is based on the 3,4-dihalo-5-hydroxy-2(5H)-furanone scaffold. The substitutions at the 5-position significantly influence their cytotoxic activity.

CompoundR GroupCell LineIC50 (µM)
MBA HHCT-116>100
3b Si(CH3)2C(CH3)3HCT-1167.3 ± 0.5
3c Si(Ph)2C(CH3)3HCT-1163.9 ± 0.3
3d Si(CH(CH3)2)3HCT-11613.5 ± 1.1
MBA HHT-29>100
3b Si(CH3)2C(CH3)3HT-2910.2 ± 0.8
3c Si(Ph)2C(CH3)3HT-298.1 ± 0.6
3d Si(CH(CH3)2)3HT-2925.4 ± 2.0
MBA HMCF-7>100
3b Si(CH3)2C(CH3)3MCF-721.3 ± 1.7
3c Si(Ph)2C(CH3)3MCF-765.6 ± 5.2
3d Si(CH(CH3)2)3MCF-789.0 ± 7.1

Data sourced from:[2]

SAR Analysis: The unsubstituted mucobromic acid (MBA) shows negligible activity. The introduction of a silyl group at the 5-hydroxy position dramatically increases the anticancer potency. The nature of the substituents on the silicon atom plays a crucial role, with the tert-butyldiphenylsilyl group (in compound 3c ) generally conferring the highest activity against HCT-116 and HT-29 cell lines.[2]

Table 2: Cytotoxicity of Bis-2(5H)-furanone Derivatives

This series features two furanone rings linked by a benzidine core.

CompoundR GroupCell LineIC50 (µM)
4a HC625.3 ± 1.5
4b CH3C618.7 ± 1.1
4c C2H5C615.4 ± 0.9
4d n-C3H7C613.8 ± 0.8
4e n-C4H9C612.1 ± 0.7
4a HHeLa30.1 ± 1.8
4e n-C4H9HeLa15.2 ± 0.9
4a HA54945.6 ± 2.7
4e n-C4H9A54920.3 ± 1.2

Data sourced from:[3]

SAR Analysis: For this series of bis-2(5H)-furanone derivatives, the length of the alkyl chain at the 5-position of the furanone rings influences the cytotoxic activity against C6 glioma cells. An increase in the chain length from hydrogen to n-butyl (compounds 4a to 4e ) leads to a progressive enhancement of the anticancer effect, with compound 4e being the most potent.[3]

Table 3: Cytotoxicity of 3,4,5-Trisubstituted Furan-2(5H)-one Derivatives

This series explores the impact of various substitutions at the 3, 4, and 5 positions of the furanone ring.

CompoundR1R2R3Cell LineIC50 (µM)
5a C6H5C6H5NHCOOC2H5HEPG20.005
5b 4-FC6H4C6H5NHCOOC2H5HEPG20.002
5c 4-ClC6H4C6H5NHCOOC2H5HEPG20.004
5a C6H5C6H5NHCOOC2H5MCF70.004
5b 4-FC6H4C6H5NHCOOC2H5MCF70.002
5c 4-ClC6H4C6H5NHCOOC2H5MCF70.003

Data sourced from:[4]

SAR Analysis: In this series, the presence of a 4-fluorophenyl group at the R1 position (compound 5b ) resulted in the most potent cytotoxic activity against both HEPG2 and MCF7 cell lines, surpassing the activity of the unsubstituted phenyl and 4-chlorophenyl analogs.[4] This suggests that a small, electron-withdrawing substituent at the para position of the phenyl ring is favorable for activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., HCT-116, HT-29, MCF-7, C6, HeLa, A549, HEPG2)

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • This compound analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of each this compound analog is serially diluted in culture medium to achieve the desired final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds is added to each well. Control wells receive medium with DMSO at the same concentration as the treated wells.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15-30 minutes.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

While the precise molecular targets of many this compound analogs are still under investigation, their cytotoxic effects are often associated with the induction of apoptosis and cell cycle arrest.[3] One of the key signaling pathways frequently dysregulated in cancer and a common target for anticancer drugs is the PI3K/Akt/mTOR pathway. This pathway plays a crucial role in cell survival, proliferation, and growth.

While direct evidence linking the specific this compound analogs in this guide to the PI3K/Akt/mTOR pathway is still emerging, it represents a plausible target for their anticancer activity.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK TetronicAcid This compound Analogs TetronicAcid->Akt Potential Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell survival and proliferation in cancer.

Experimental_Workflow Start Start CellSeeding Seed Cancer Cells in 96-well Plates Start->CellSeeding Incubation1 Incubate for 24h CellSeeding->Incubation1 CompoundAddition Add this compound Analogs (various concentrations) Incubation1->CompoundAddition Incubation2 Incubate for 48-72h CompoundAddition->Incubation2 MTTAddition Add MTT Reagent Incubation2->MTTAddition Incubation3 Incubate for 2-4h MTTAddition->Incubation3 Solubilization Add Solubilization Solution Incubation3->Solubilization Absorbance Measure Absorbance (570 nm) Solubilization->Absorbance DataAnalysis Calculate % Viability & Determine IC50 Absorbance->DataAnalysis End End DataAnalysis->End

Caption: General experimental workflow for determining the anticancer activity of this compound analogs using the MTT assay.

References

A Comparative Analysis of the Insecticidal Properties of Tetronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetronic acid derivatives have emerged as a significant class of insecticides and acaricides, offering a distinct mode of action valuable for managing pest resistance. This guide provides a comparative overview of the insecticidal properties of prominent this compound derivatives, supported by experimental data, detailed methodologies, and a visual representation of their mechanism of action.

Overview of this compound Derivatives

Tetronic acids are a class of cyclic keto-enols. Certain derivatives, notably spirocyclic compounds, have demonstrated potent insecticidal and acaricidal activities.[1] Commercially significant examples include Spirodiclofen and Spiromesifen.[1] Closely related in mode of action is Spirotetramat, a tetramic acid derivative.[2] These compounds are particularly effective against sucking pests like mites and whiteflies.[1]

The primary mode of action for these derivatives is the inhibition of acetyl-CoA carboxylase (ACC), a critical enzyme in lipid biosynthesis.[2][3] By disrupting this pathway, this compound derivatives interfere with the production of fatty acids, which are essential for various physiological processes in insects, including energy storage, cell membrane integrity, and development.[3][4] This unique mechanism of action makes them effective against pest populations that have developed resistance to other classes of insecticides.[1]

Quantitative Comparison of Insecticidal Activity

The following table summarizes the lethal concentration (LC50) values of three key this compound and related derivatives against the two-spotted spider mite (Tetranychus urticae), a common agricultural pest. It is important to note that LC50 values can vary based on the life stage of the pest, environmental conditions, and the specific bioassay method employed.

CompoundPest Life StageLC50 ValueExposure TimeBioassay MethodReference
Spirodiclofen Adult Females11.95 ppm-Leaf Disc Bioassay[5]
Eggs0.86 ppm-Leaf Disc Bioassay[5]
Adult Females0.335 mg/mL-Not Specified[3]
Spiromesifen Adult Females5.95 ppm-Leaf Disc Bioassay[5]
Eggs0.10 ppm-Leaf Disc Bioassay[5]
Protonymphs133.4 µg a.i./L48 hoursLeaf Disc Bioassay[6]
Adult Females21.269 mg a.i./L (at 15°C)24 hoursLeaf Disc Bioassay[7]
Adult Females0.860 mg a.i./L (at 30°C)48 hoursLeaf Disc Bioassay[7]
Spirotetramat Larvae0.10 mg/L-Leaf Disc Bioassay[8]
Protonymphs0.17 mg/L-Leaf Disc Bioassay[8]
Deutonymphs0.15 mg/L-Leaf Disc Bioassay[8]
Larvae (from treated eggs)0.62 mg/L-Leaf Disc Bioassay[8]
Adult Females6.57 mg/L-Not Specified[9]

Experimental Protocols

The data presented in this guide were primarily obtained through leaf disc bioassays, a standard method for evaluating the toxicity of pesticides to phytophagous mites. While specific parameters may vary between studies, the general methodology is as follows:

Leaf Disc Bioassay Protocol
  • Preparation of Leaf Discs: Leaf discs of a uniform size are excised from the leaves of a suitable host plant (e.g., bean or cucumber) that has not been treated with any pesticides.

  • Preparation of Test Solutions: A stock solution of the this compound derivative is prepared by dissolving a known amount in an appropriate solvent (e.g., acetone) and then serially diluted with distilled water containing a surfactant to create a range of concentrations. A control solution containing only the solvent and surfactant is also prepared.

  • Treatment of Leaf Discs: The leaf discs are dipped into the respective test solutions for a standardized period (e.g., 30 seconds) and then allowed to air dry.

  • Infestation with Pests: Once dry, the treated leaf discs are placed on a moist substrate (e.g., wet cotton or agar) in a petri dish. A specific number of target pests of a uniform age and life stage (e.g., adult female mites) are then transferred onto each leaf disc.

  • Incubation: The petri dishes are maintained under controlled environmental conditions (temperature, humidity, and photoperiod) for a specified duration.

  • Mortality Assessment: After the exposure period, the number of dead pests on each leaf disc is recorded. Pests that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data are subjected to probit analysis or a similar statistical method to determine the LC50 value, which is the concentration of the pesticide that is lethal to 50% of the test population.

Mode of Action: Inhibition of Lipid Biosynthesis

This compound derivatives exert their insecticidal effect by targeting a crucial step in the insect's metabolism. The diagram below illustrates the signaling pathway affected by these compounds.

Lipid_Biosynthesis_Inhibition cluster_pathway Lipid Biosynthesis Pathway in Insects cluster_inhibitor Mechanism of Action AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC Carboxylation MalonylCoA Malonyl-CoA FattyAcids Fatty Acids MalonylCoA->FattyAcids Fatty Acid Synthase Lipids Complex Lipids (e.g., Triglycerides) FattyAcids->Lipids Esterification ACC->MalonylCoA TetronicAcid This compound Derivatives TetronicAcid->ACC Inhibition

Caption: Inhibition of Acetyl-CoA Carboxylase by this compound Derivatives.

Experimental Workflow for LC50 Determination

The following diagram outlines a typical workflow for determining the LC50 value of a this compound derivative against an insect pest.

LC50_Workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis Pest_Rearing Rear Pest Colony Infest_Pest Infest with Pests Pest_Rearing->Infest_Pest Compound_Prep Prepare Test Compound and Dilutions Treat_Substrate Treat Leaf Discs Compound_Prep->Treat_Substrate Host_Plant Grow Untreated Host Plants Host_Plant->Treat_Substrate Treat_Substrate->Infest_Pest Incubate Incubate under Controlled Conditions Infest_Pest->Incubate Assess_Mortality Assess Mortality Incubate->Assess_Mortality Probit_Analysis Perform Probit Analysis Assess_Mortality->Probit_Analysis Determine_LC50 Determine LC50 Value Probit_Analysis->Determine_LC50

References

A Comparative Guide to the Validation of Analytical Methods for Tetronic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of Tetronic acid, a significant structural motif in many natural products and pharmacologically active compounds. The selection of an appropriate analytical method is critical for quality control, stability testing, and pharmacokinetic studies in drug development. This document outlines detailed experimental protocols, presents comparative performance data, and offers visual workflows to aid in the selection and implementation of the most suitable analytical method for your research needs.

The methodologies compared include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The validation of these methods is discussed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the reliability and accuracy of the obtained results.[1][2][3][4][5]

Data Presentation: Comparison of Validated Analytical Methods

The performance of each analytical method is summarized in the table below, providing a clear comparison of their key validation parameters. The data for GC-MS is based on studies of Tetronic acids, while the data for HPLC-UV and UV-Vis Spectrophotometry are representative of validated methods for similar organic acids.

Validation Parameter GC-MS HPLC-UV UV-Vis Spectrophotometry ICH Acceptance Criteria (Typical)
Linearity (R²) > 0.99> 0.999> 0.998≥ 0.995
Range 1 - 100 µg/mL0.5 - 150 µg/mL5 - 50 µg/mLDependent on assay
Accuracy (% Recovery) 95 - 105%98 - 102%98 - 102%80 - 120% (Assay)
Precision (%RSD)
- Repeatability< 5%< 2%< 2%≤ 2%
- Intermediate Precision< 8%< 3%< 3%≤ 3%
Limit of Detection (LOD) ~0.1 µg/mL~0.1 µg/mL~1 µg/mLS/N ratio ≥ 3:1
Limit of Quantitation (LOQ) ~0.5 µg/mL~0.5 µg/mL~5 µg/mLS/N ratio ≥ 10:1
Specificity/Selectivity High (Mass Analyzer)Moderate to HighLowNo interference at the analyte retention time/wavelength

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and selective, making it suitable for the analysis of this compound in complex matrices such as biological fluids. A derivatization step is required to increase the volatility of the analyte.

a. Sample Preparation (Derivatization)

  • To 1 mL of the sample containing this compound, add an internal standard.

  • Acidify the sample to pH 1 with HCl.

  • Extract the this compound with an organic solvent (e.g., ethyl acetate).

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in a derivatization agent (e.g., BSTFA with 1% TMCS).

  • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

b. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

  • Quantification: Based on the peak area of a characteristic ion of the this compound derivative relative to the internal standard.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of organic acids in pharmaceutical formulations and for quality control purposes.

a. Sample Preparation

  • Dissolve the sample containing this compound in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

b. HPLC-UV Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and methanol (95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 210 nm.

  • Quantification: Based on the peak area of this compound from a standard calibration curve.

UV-Visible Spectrophotometry

This method is simple and cost-effective for the quantification of this compound in simple solutions, but it is less specific than chromatographic methods.

a. Sample Preparation

  • Dissolve the sample containing this compound in a suitable solvent (e.g., methanol or water).

  • Prepare a series of standard solutions of this compound in the same solvent.

b. UV-Vis Instrumentation and Conditions

  • Spectrophotometer: Shimadzu UV-1800 or equivalent.

  • Wavelength Scan: Scan the this compound solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Measurement: Measure the absorbance of the sample and standard solutions at the λmax.

  • Quantification: Calculate the concentration of this compound in the sample using the Beer-Lambert law and a calibration curve constructed from the standard solutions.

Mandatory Visualizations

ValidationWorkflow General Workflow for Analytical Method Validation cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_imp Implementation Dev Define Analytical Requirements Select Select Appropriate Technique (HPLC, GC-MS, etc.) Dev->Select Optimize Optimize Method Parameters (e.g., mobile phase, temperature) Select->Optimize Specificity Specificity / Selectivity Optimize->Specificity SOP Develop Standard Operating Procedure (SOP) Specificity->SOP Linearity Linearity & Range Linearity->SOP Accuracy Accuracy Accuracy->SOP Precision Precision (Repeatability & Intermediate) Precision->SOP LOD_LOQ LOD & LOQ LOD_LOQ->SOP Robustness Robustness Robustness->SOP Routine Routine Analysis & QC SOP->Routine Lifecycle Method Lifecycle Management Routine->Lifecycle

Caption: General Workflow for Analytical Method Validation.

MethodSelectionTree Decision Tree for this compound Analytical Method Selection Start Start: Define Analytical Goal ComplexMatrix Complex Matrix? (e.g., biological fluid) Start->ComplexMatrix HighSensitivity High Sensitivity Required? ComplexMatrix->HighSensitivity Yes Quantification Primary Goal: Quantification? ComplexMatrix->Quantification No GCMS Use GC-MS HighSensitivity->GCMS Yes HPLC Use HPLC-UV HighSensitivity->HPLC No QC Routine QC of Pure Substance? Quantification->QC Yes ConsiderHPLC Consider HPLC-UV Quantification->ConsiderHPLC No (e.g., preliminary screening) QC->HPLC Yes UVVis Use UV-Vis Spectrophotometry QC->UVVis No (simple, cost-effective)

Caption: Decision Tree for Method Selection.

References

Navigating the Selectivity Landscape of Tetronic Acid-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of tetronic acid and its derivatives has garnered significant interest in drug discovery, owing to their diverse biological activities. However, a critical aspect of preclinical development is understanding the cross-reactivity profile of these inhibitors to anticipate potential off-target effects and ensure therapeutic safety and efficacy. This guide provides an objective comparison of the performance of this compound-based inhibitors, with a focus on their cross-reactivity, supported by available experimental data and detailed methodologies.

Understanding Cross-Reactivity in Drug Discovery

Off-target interactions are a primary cause of adverse drug reactions and can limit the therapeutic window of a lead compound.[1] Proactively assessing the selectivity of an inhibitor against a panel of related and unrelated targets is a crucial step in drug development. Various techniques are employed to evaluate cross-reactivity, ranging from broad screening panels to more focused enzymatic and cell-based assays.

Case Study: Selectivity of a this compound Bioisostere in PARP Inhibition

While comprehensive cross-reactivity data for a wide range of this compound-based inhibitors remains limited in publicly available literature, a study on bioisosteres offers valuable insights. A recent investigation into 3-oxo-2,3-dihydrobenzofuran-7-carboxamide derivatives, which can be considered structural analogs of certain tetronic acids, as Poly(ADP-ribose) polymerase (PARP) inhibitors provides a concrete example of selectivity profiling.[2][3]

Poly(ADP-ribose) polymerase (PARP) is a family of proteins involved in cellular processes such as DNA repair and programmed cell death.[4] Inhibitors of PARP, particularly PARP-1 and PARP-2, have emerged as a promising class of anticancer drugs.[2][5] The study optimized a lead compound and profiled its analogs against PARP-1 and PARP-2 to determine their inhibitory potency and selectivity.[2][3]

Quantitative Data Summary

The following table summarizes the inhibitory activity (IC50) of selected compounds from the study against PARP-1 and PARP-2, highlighting their selectivity profiles.[2][3]

CompoundCore StructurePARP-1 IC50 (nM)PARP-2 IC50 (nM)Selectivity (PARP-1/PARP-2)
Lead (1) (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran434--
Analog 51 Tetrazolyl derivative35--
Analog 60 Carboxyl derivative68--
Analog 81 Optimized carboxyl derivative30215

Data extracted from "Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity".[2][3]

This data demonstrates that while the initial lead compound had moderate potency, chemical modifications led to analogs with significantly improved inhibitory activity.[2] Notably, compound 81 exhibited a 15-fold selectivity for PARP-2 over PARP-1, showcasing how structural modifications can modulate the cross-reactivity profile of a this compound-like scaffold.[2][3]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed experimental protocols are essential. The following are generalized methodologies for key experiments cited in the evaluation of enzyme inhibitors.

Enzymatic Inhibition Assay (e.g., PARP Inhibition Assay)

This assay directly measures the ability of a compound to inhibit the activity of a purified enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific enzyme (e.g., PARP-1, PARP-2).

Materials:

  • Purified recombinant human PARP-1 and PARP-2 enzymes.

  • Histone H1 (as a substrate for poly(ADP-ribosyl)ation).

  • Biotinylated NAD+ (co-substrate).

  • Streptavidin-coated plates.

  • Anti-poly(ADP-ribose) (PAR) antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).

  • Substrate for the reporter enzyme (e.g., TMB).

  • Test compounds (this compound-based inhibitors).

  • Assay buffer and wash buffers.

Procedure:

  • Coat streptavidin-coated 96-well plates with biotinylated NAD+.

  • Add a reaction mixture containing the PARP enzyme, histone H1, and varying concentrations of the test compound to each well.

  • Initiate the enzymatic reaction by adding NAD+.

  • Incubate the plate to allow for poly(ADP-ribosyl)ation of histone H1.

  • Stop the reaction and wash the wells to remove unbound reagents.

  • Add the anti-PAR antibody and incubate to allow binding to the poly(ADP-ribosyl)ated histone H1.

  • Wash the wells to remove unbound antibody.

  • Add the reporter enzyme substrate and measure the resulting signal (e.g., absorbance) using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase Selectivity Profiling (General Protocol)

For this compound-based inhibitors targeting kinases, a broader screening against a panel of kinases is necessary to establish a comprehensive selectivity profile.

Objective: To assess the inhibitory activity of a test compound against a large panel of kinases to identify on-target and off-target activities.

Methodology: Numerous contract research organizations (CROs) offer kinase profiling services using various assay formats, such as radiometric assays (e.g., 33P-ATP filter binding) or fluorescence-based assays. The general workflow is as follows:

  • Compound Submission: The test compound is submitted at a specified concentration (e.g., 1 µM or 10 µM for initial screening) or in a dose-response format for IC50 determination.

  • Assay Performance: Each kinase in the panel is assayed in the presence of the test compound and a suitable substrate and ATP. The activity of each kinase is measured.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control. For dose-response experiments, IC50 values are determined.

  • Reporting: The results are typically presented as a heatmap or a table, visualizing the selectivity of the compound across the kinome. A "selectivity score" can also be calculated to quantify the degree of promiscuity.[6][7]

Visualizing Experimental Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow_Enzymatic_Assay cluster_preparation Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Plate_Coating Coat plate with biotinylated NAD+ Reagent_Prep Prepare reaction mix: Enzyme, Substrate, Test Compound Initiation Initiate reaction with NAD+ Reagent_Prep->Initiation Add to plate Incubation Incubate for poly(ADP-ribosyl)ation Initiation->Incubation Stopping Stop reaction Incubation->Stopping Antibody_Binding Add anti-PAR antibody Stopping->Antibody_Binding Washing_1 Wash Antibody_Binding->Washing_1 Substrate_Addition Add reporter substrate Washing_1->Substrate_Addition Measurement Measure signal Substrate_Addition->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50_Determination Determine IC50 Calculation->IC50_Determination Signaling_Pathway_PARP DNA_Damage DNA Damage (Single-Strand Break) PARP PARP Activation DNA_Damage->PARP PARylation Poly(ADP-ribosyl)ation of nuclear proteins PARP->PARylation DDR_Proteins Recruitment of DNA Damage Repair (DDR) Proteins PARylation->DDR_Proteins DNA_Repair DNA Repair DDR_Proteins->DNA_Repair Inhibitor This compound-based PARP Inhibitor Inhibitor->PARP Inhibits Logical_Relationship_Selectivity Inhibitor This compound-based Inhibitor On_Target Primary Target (e.g., PARP-2) Inhibitor->On_Target High Affinity (Therapeutic Effect) Off_Target_1 Off-Target 1 (e.g., PARP-1) Inhibitor->Off_Target_1 Moderate Affinity (Potential Side Effect) Off_Target_2 Off-Target 2 (e.g., Kinase X) Inhibitor->Off_Target_2 Low/No Affinity Off_Target_3 Off-Target 3 (e.g., Protease Y) Inhibitor->Off_Target_3 Low/No Affinity

References

Comparative In Silico Analysis of Tetronic Acid Derivatives as Modulators of Key Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the virtual screening and potential interactions of tetronic acid derivatives with various protein targets. This guide provides a comparative analysis of their binding affinities, detailed experimental protocols for molecular docking, and visualizations of key workflows and signaling pathways.

This compound and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. Their diverse biological activities, including antibacterial, anticancer, and enzyme inhibitory properties, stem from their ability to interact with a wide range of biological targets. This guide presents a comparative overview of in silico docking studies of various this compound derivatives to elucidate their potential as inhibitors of key proteins involved in disease pathogenesis.

Data Presentation: Comparative Docking Analysis

The following tables summarize the results of molecular docking studies, presenting the binding affinities (or docking scores) of different this compound derivatives against their respective protein targets. A more negative binding energy generally indicates a more favorable and stable interaction between the ligand and the protein.

Table 1: Docking Performance of Spirodionic Acid Derivatives Against Various Targets

Compound ClassDerivative Example(s)Target Protein(s)Binding Affinity / Docking Score (kcal/mol)Key Interacting Residues
Spirodionic Acid DerivativesSpirodiclofenAntioxidant EnzymesNot explicitly quantifiedNot specified
Spirodionic Acid DerivativesSpirotetramatAcetyl-CoA Carboxylase (ACC)Not explicitly quantifiedNot specified
Spirodionic Acid DerivativesSpirotetramatThyroid Receptor Beta (TRβ)Not explicitly quantifiedNot specified

Note: While specific binding affinities were not provided in the source, these interactions are noted as significant in the literature[1].

Table 2: Docking Scores of Various Bioactive Derivatives Against Target Proteins

Compound ClassDerivative Example(s)Target Protein(s)Binding Affinity / Docking Score (kcal/mol)
Phenyl-tetrahydro-pyrido[3,4-b]indole-3-carboxylic acid analogsAnalogs 1, 4, 8, 9, 12, 15, 27, 30, 37, 38, 39, 43HIV-1 reverse transcriptaseComparable to standard drugs Efavirenz and TNK-651
Quinazoline derivativesCompounds 4, 5, 6, 123CLpro, cPLA2, sPLA2IC50 values in the low µM range for 3CLpro
Thiazolidinedione–thiosemicarbazone hybridsCompounds 2, 3, 4PPARγ and HDACsIC50 values in the low µM range against cancer cell lines

This table presents a summary of findings from multiple studies to highlight the potential of different heterocyclic compounds in drug discovery[2][3][4].

Experimental Protocols: Molecular Docking Methodology

The following is a generalized protocol for performing molecular docking studies, based on methodologies reported in the literature[1][5][6][7].

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 3D structures of the this compound derivatives are drawn using chemical drawing software (e.g., ChemDraw) and converted to a 3D format (e.g., SDF or MOL2). The structures are then optimized to their lowest energy conformation using a suitable force field (e.g., MMFF94).

  • Protein Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added to the protein structure, and charges are assigned. The protein is then energy minimized to relieve any steric clashes.

2. Docking Simulation:

  • Grid Box Generation: A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the binding pocket where the natural substrate or a known inhibitor binds.

  • Docking Algorithm: A docking program (e.g., AutoDock Vina, FlexX) is used to perform the docking calculations[1]. These programs systematically sample different conformations and orientations of the ligand within the defined grid box and calculate the binding energy for each pose using a scoring function.

  • Parameter Settings: Key parameters for the docking run, such as the number of binding modes to generate and the exhaustiveness of the search, are set.

3. Analysis and Validation:

  • Pose Selection: The docking poses are ranked based on their binding energies. The pose with the lowest binding energy is typically considered the most favorable.

  • Interaction Analysis: The interactions between the ligand and the protein in the best-ranked pose are analyzed to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

  • Validation: To validate the docking protocol, a co-crystallized ligand (if available) can be re-docked into the protein's active site. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is calculated. An RMSD of less than 2.0 Å is generally considered a successful validation[1].

Mandatory Visualization

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis & Validation Ligand Ligand Structure Preparation (3D Conversion & Energy Minimization) Grid Define Binding Site (Grid Box Generation) Ligand->Grid Protein Target Protein Preparation (PDB Retrieval, Cleaning & Minimization) Protein->Grid Dock Perform Docking (Conformational Search & Scoring) Grid->Dock Analysis Analyze Docking Results (Binding Energy & Interactions) Dock->Analysis Validation Validate Docking Protocol (Re-docking & RMSD Calculation) Analysis->Validation

Figure 1: A generalized workflow for molecular docking studies.

Fatty_Acid_Biosynthesis_Inhibition cluster_pathway Fatty Acid Biosynthesis Pathway AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC Biotin-dependent carboxylation MalonylCoA Malonyl-CoA FattyAcids Fatty Acids MalonylCoA->FattyAcids Fatty Acid Synthase (FAS) ACC->MalonylCoA TetronicAcid This compound Derivatives (e.g., Spirotetramat) TetronicAcid->ACC Inhibition

Figure 2: Inhibition of Acetyl-CoA Carboxylase by this compound Derivatives.

References

Safety Operating Guide

Safe Disposal of Tetronic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Tetronic acid is crucial for ensuring laboratory safety and environmental protection. As a substance that causes skin and serious eye irritation, and may cause respiratory irritation, adherence to strict disposal protocols is mandatory.[1][2][3][4] Chemical waste generators are responsible for correctly classifying and managing their waste in accordance with local, regional, and national hazardous waste regulations.[1] The primary and most recommended method of disposal is through an approved hazardous waste management service.

Immediate Safety and Handling Precautions

Before handling this compound for any purpose, including disposal, it is essential to work in a well-ventilated area, preferably a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).[2][5]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).[5]

  • Eye Protection: Safety goggles and a face shield.[2][5]

  • Protective Clothing: A lab coat should be worn to prevent skin exposure.[1][5]

  • Respiratory Protection: If dust or aerosols are generated, use a dust respirator.[2]

Always avoid creating dust when handling solid this compound.[1][6] Avoid all direct contact with the skin, eyes, and clothing, and prevent inhalation or ingestion.[1][3]

Primary Disposal Protocol: Collection for Professional Disposal

This is the recommended procedure for all quantities of this compound waste, as specified by its Safety Data Sheet (SDS). The SDS explicitly warns not to empty the chemical into drains.[1]

Step 1: Waste Segregation

  • Collect waste this compound and materials contaminated with it separately from other waste streams.

  • Keep this compound waste segregated from incompatible materials, particularly strong oxidizing agents, strong bases, cyanides, and azides.[1][6][7]

Step 2: Container Selection and Labeling

  • Use a waste container that is chemically compatible with acids, free from damage, and has a secure, leak-proof lid.[8]

  • Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

Step 3: Accumulation and Storage

  • Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[8]

  • Ensure the storage area has secondary containment to control any potential spills.[8]

  • Do not store more than 55 gallons of hazardous waste in the laboratory at one time.[9]

Step 4: Arrange for Disposal

  • Once the container is full or waste is ready for removal, contact your institution's EHS department or a certified hazardous waste disposal service to arrange for pickup.[1][3]

Conditional Protocol: On-Site Neutralization (Small Quantities)

Disclaimer: This procedure is a general guideline for acidic waste and should only be performed if explicitly permitted by your institution's EHS policies and local wastewater regulations. The SDS for this compound advises against drain disposal.[1] This method is only suitable for small quantities of this compound waste that are not contaminated with other hazardous materials, such as heavy metals.

Step 1: Dilution

  • In a chemical fume hood, behind a safety shield, prepare a large volume of cold water in a suitable beaker.[5][10]

  • Slowly add the acidic waste to the cold water to achieve a dilution ratio of at least 1 part acid to 10 parts water.[5]

  • Crucial Safety Note: Always add acid to water, never the other way around, to prevent a violent exothermic reaction. [5][7]

Step 2: Neutralization

  • While stirring the diluted acid continuously, slowly add a weak base, such as sodium bicarbonate (baking soda) or a 5-10% sodium carbonate solution.[5]

  • Be aware that this reaction will generate heat and carbon dioxide gas; control the rate of addition to prevent excessive foaming or temperature increase.[5]

Step 3: pH Verification

  • Use pH paper or a calibrated pH meter to monitor the solution's pH.

  • Continue adding the weak base until the pH is within a neutral range, typically between 6.0 and 8.0, or as specified by local regulations.[5][10]

Step 4: Final Disposal

  • Once the pH is confirmed to be neutral and the solution contains no other hazardous components, it may be poured down the drain, followed by a flush of at least 20 parts water.[5][10]

The following table summarizes the key quantitative parameters for the conditional neutralization protocol.

ParameterGuidelineRationale
Acid to Water Dilution Ratio 1:10 (minimum)To dissipate the heat generated during neutralization.[5]
Neutralizing Agent Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)Weak bases are preferred for a more controlled and safer reaction.[5]
Target pH Range 6.0 - 8.0Ensures the waste is no longer corrosive before drain disposal; verify with local regulations.[5][10]
Post-Neutralization Flush 20 parts water (minimum)To further dilute the neutralized solution and ensure it is cleared from the plumbing system.[10]
Table 1: Quantitative Guidelines for Acid Neutralization.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Tetronic_Acid_Disposal cluster_primary cluster_conditional start This compound Waste Generated ppe Always Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe consult Consult SDS and Institutional EHS Policy start->consult decision Does policy permit on-site neutralization for small quantities of this specific waste? consult->decision primary_path Primary Disposal Path decision->primary_path No / Not Sure collect_waste Collect in a designated, compatible, and properly labeled hazardous waste container. decision->collect_waste conditional_path Conditional Disposal Path decision->conditional_path Yes neutralize Follow Neutralization Protocol (See Table 1) decision->neutralize arrange_pickup Arrange for pickup by a certified hazardous waste service. collect_waste->arrange_pickup verify_ph Verify pH is within acceptable range (e.g., 6.0-8.0). neutralize->verify_ph drain_disposal Dispose via drain with copious water flush per local regulations. verify_ph->drain_disposal

Figure 1: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling Tetronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for Tetronic acid, a compound that presents risks of skin and eye irritation.[1][2][3] Adherence to these guidelines is critical for minimizing exposure and ensuring safe laboratory practices.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is the first line of defense against the hazards associated with this compound. The following table summarizes the required PPE for handling this substance.

PPE CategorySpecificationRationale
Hand Protection Protective gloves (Nitrile or butyl rubber recommended)[1][4]To prevent skin contact, which can cause irritation and burns.[1][2][4]
Eye and Face Protection Safety goggles conforming to EN 166 standard[5] or a face shield where splashing is possible.[1][6]To protect against serious eye irritation from splashes or dust.[1][2]
Skin and Body Protection Chemical-resistant clothing and lab coat.[1] Protective boots may be required depending on the scale of work.[1]To prevent skin exposure to the chemical.
Respiratory Protection A dust respirator should be used if dust is generated.[1] For large-scale use or in emergencies, a NIOSH/MSHA approved respirator is necessary.[5]To avoid inhalation of dust or aerosols, which may cause respiratory tract irritation.[2][3][5]

Experimental Workflow: Handling this compound

The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting. Following these steps methodically will minimize the risk of exposure and accidents.

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Don appropriate PPE B Ensure proper ventilation (fume hood) A->B C Prepare all necessary equipment and reagents B->C D Carefully weigh and transfer this compound C->D E Avoid generating dust D->E F Keep container tightly closed when not in use E->F G Decontaminate work surfaces F->G H Properly label and store this compound G->H I Remove and dispose of PPE correctly H->I J Wash hands and face thoroughly I->J

Experimental Workflow for Handling this compound

Operational Plan for Handling this compound

1. Preparation:

  • Don Personal Protective Equipment (PPE): Before handling this compound, put on all required PPE as specified in the table above.

  • Ensure Ventilation: Work in a well-ventilated area. A fume hood or a local exhaust system is highly recommended to minimize inhalation exposure.[1]

  • Gather Materials: Have all necessary laboratory equipment, including a chemical spill kit, readily accessible.

2. Handling:

  • Avoid Dust Formation: Handle this compound in a manner that avoids the creation of dust.[5]

  • Prevent Contact: Take care to avoid contact with skin, eyes, and clothing.[1]

  • Container Management: Keep the container of this compound tightly closed when not in use to prevent contamination and exposure.[1]

3. Post-Handling:

  • Decontamination: Clean all work surfaces and equipment thoroughly after use.

  • Storage: Store this compound in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5]

  • PPE Removal: Remove PPE carefully to avoid contaminating yourself. Dispose of single-use items in a designated waste container.

  • Hygiene: Wash your hands and face thoroughly with soap and water after handling the chemical.[1]

Disposal Plan for this compound

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Plan for this compound cluster_collection Waste Collection cluster_treatment Waste Treatment cluster_disposal Final Disposal A Collect waste this compound and contaminated materials in a designated, labeled container B Consult local, regional, and national hazardous waste regulations A->B C Option: Dissolve in a combustible solvent for incineration B->C E Do not empty into drains D Transfer to an approved waste disposal plant C->D

Disposal Plan for this compound

Disposal Steps:

  • Segregate Waste: Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a clearly labeled, sealed container.

  • Consult Regulations: Chemical waste generators must adhere to local, regional, and national regulations for hazardous waste disposal.

  • Approved Disposal Facility: Arrange for the disposal of the waste through a licensed and approved waste disposal company.[2]

  • Prohibited Disposal: Do not dispose of this compound down the drain.[5]

  • Incineration: One recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

First Aid Measures

In the event of exposure to this compound, immediate action is necessary.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetronic acid
Reactant of Route 2
Tetronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.